2,3,4,6-Tetra-O-benzyl-D-mannopyranose
Description
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Properties
Molecular Formula |
C34H36O6 |
|---|---|
Molecular Weight |
540.6 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-ol |
InChI |
InChI=1S/C34H36O6/c35-34-33(39-24-29-19-11-4-12-20-29)32(38-23-28-17-9-3-10-18-28)31(37-22-27-15-7-2-8-16-27)30(40-34)25-36-21-26-13-5-1-6-14-26/h1-20,30-35H,21-25H2/t30-,31-,32+,33+,34+/m1/s1 |
InChI Key |
OGOMAWHSXRDAKZ-ZOHVZMGWSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Properties of 2,3,4,6-Tetra-O-benzyl-D-mannopyranose
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and physicochemical properties of 2,3,4,6-Tetra-O-benzyl-D-mannopyranose, a crucial intermediate in carbohydrate chemistry. This protected monosaccharide serves as a versatile building block in the synthesis of complex oligosaccharides, glycoconjugates, and various carbohydrate-based therapeutics.
Physicochemical Properties
This compound is typically isolated as a colorless to pale yellow oil or a slightly yellow syrup.[1] Its benzylated nature renders it soluble in a range of organic solvents. A summary of its key quantitative properties is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₃₄H₃₆O₆ | [1][2] |
| Molecular Weight | 540.65 g/mol | [1][2] |
| Appearance | Colorless to pale yellow oil or slightly yellow syrup | [1] |
| Boiling Point | 240-245 °C | [2] |
| Solubility | Slightly soluble in chloroform (B151607) and methanol | [2] |
| Storage Temperature | 0 - 8 °C | [1] |
Synthesis of this compound
The most common and effective method for the synthesis of this compound involves a two-step process starting from the readily available methyl α-D-mannopyranoside. The first step is the exhaustive benzylation of all four hydroxyl groups, followed by the selective acidic hydrolysis of the anomeric methyl glycoside.
Experimental Workflow
References
In-Depth Technical Guide: Characterization of 2,3,4,6-Tetra-O-benzyl-D-mannopyranose
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the characterization of 2,3,4,6-Tetra-O-benzyl-D-mannopyranose, a pivotal intermediate in synthetic carbohydrate chemistry. Its protected hydroxyl groups make it a versatile building block for the synthesis of complex oligosaccharides, glycoconjugates, and other mannose-containing molecules of significant biological and therapeutic interest. This document details its physicochemical properties, spectroscopic profile, a standard synthesis protocol, and its application in glycosylation reactions.
Physicochemical Properties
This compound is a colorless oil at room temperature. Its solubility in various organic solvents makes it suitable for a wide range of chemical transformations.
| Property | Value | Reference |
| Molecular Formula | C₃₄H₃₆O₆ | [1] |
| Molecular Weight | 540.65 g/mol | [1] |
| Appearance | Colorless Oil | [1] |
| Solubility | Soluble in Dichloromethane (DCM), Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), Ethyl acetate (B1210297) (EtOAc), Methanol (MeOH) | [1] |
| Storage | Store at 0 to 8 °C | [1] |
Spectroscopic Data
The structural elucidation of this compound is primarily achieved through nuclear magnetic resonance (NMR) spectroscopy, complemented by infrared (IR) spectroscopy and mass spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra provide detailed information about the molecular structure. The following data is typically observed in CDCl₃.
¹H NMR (CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 7.40 - 7.20 | m | Aromatic protons (20H) |
| 5.24 | d | H-1 |
| 4.95 - 4.45 | m | Benzyl (B1604629) CH₂ (8H) |
| 4.00 - 3.70 | m | H-2, H-3, H-4, H-5, H-6a, H-6b |
| 3.40 | br s | OH-1 |
¹³C NMR (CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 138.8 - 138.0 | Quaternary Aromatic Carbons |
| 128.5 - 127.5 | Aromatic CH |
| 92.8 | C-1 |
| 80.2 | C-3 |
| 75.5 | C-5 |
| 75.2 | C-2 |
| 74.8, 73.5, 72.5, 71.8 | Benzyl CH₂ |
| 72.9 | C-4 |
| 69.2 | C-6 |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Functional Group |
| ~3400 (broad) | O-H stretch (anomeric hydroxyl) |
| ~3100-3000 | C-H stretch (aromatic) |
| ~2900 | C-H stretch (aliphatic) |
| ~1495, 1450 | C=C stretch (aromatic ring) |
| ~1100-1000 | C-O stretch (ethers and alcohol) |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. The exact mass is calculated as 540.2512 g/mol for the molecular formula C₃₄H₃₆O₆.
Experimental Protocols
Synthesis of this compound from Methyl α-D-mannopyranoside
This protocol describes a common method for the benzylation of all four free hydroxyl groups of methyl α-D-mannopyranoside, followed by the hydrolysis of the methyl glycoside to yield the target compound.
Step 1: Per-O-benzylation of Methyl α-D-mannopyranoside
-
Materials: Methyl α-D-mannopyranoside, sodium hydride (NaH, 60% dispersion in mineral oil), benzyl bromide (BnBr), and anhydrous N,N-dimethylformamide (DMF).
-
Procedure: a. Dissolve methyl α-D-mannopyranoside in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen). b. Cool the solution to 0 °C in an ice bath. c. Add sodium hydride portion-wise with stirring. Allow the mixture to stir at 0 °C for 30 minutes. d. Add benzyl bromide dropwise to the reaction mixture at 0 °C. e. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. f. Monitor the reaction progress by thin-layer chromatography (TLC). g. Upon completion, quench the reaction by the slow addition of methanol, followed by water. h. Extract the product with an organic solvent (e.g., ethyl acetate). i. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. j. Purify the crude product by column chromatography on silica (B1680970) gel to obtain methyl 2,3,4,6-tetra-O-benzyl-α-D-mannopyranoside.
Step 2: Hydrolysis of the Methyl Glycoside
-
Materials: Methyl 2,3,4,6-tetra-O-benzyl-α-D-mannopyranoside, acetic acid, and sulfuric acid.
-
Procedure: a. Dissolve the purified methyl 2,3,4,6-tetra-O-benzyl-α-D-mannopyranoside in a mixture of acetic acid and water. b. Add a catalytic amount of sulfuric acid. c. Heat the reaction mixture at reflux and monitor the progress by TLC. d. Upon completion, cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate. e. Extract the product with an organic solvent (e.g., dichloromethane). f. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. g. Purify the resulting crude this compound by column chromatography on silica gel.
Mandatory Visualizations
Chemical Structure of this compound
Caption: Chemical structure of this compound.
Experimental Workflow for Glycosylation
This diagram illustrates a typical workflow for a glycosylation reaction using this compound as a glycosyl donor.
References
The Cornerstone of Complex Carbohydrate Synthesis: A Technical Guide to 2,3,4,6-Tetra-O-benzyl-D-mannopyranose
For Researchers, Scientists, and Drug Development Professionals
In the intricate field of organic synthesis, particularly in the realm of glycochemistry, the strategic use of protecting groups is paramount to achieving stereoselective and high-yielding transformations. Among the arsenal (B13267) of protected carbohydrate building blocks, 2,3,4,6-Tetra-O-benzyl-D-mannopyranose stands out as a cornerstone for the synthesis of complex oligosaccharides, glycoconjugates, and biologically active natural products. Its robust benzyl (B1604629) ether protecting groups offer stability under a wide range of reaction conditions, while the free anomeric hydroxyl group provides a versatile handle for a myriad of glycosylation strategies. This technical guide provides an in-depth overview of the preparation and application of this pivotal building block, complete with experimental protocols and quantitative data to facilitate its use in the modern research laboratory.
Preparation of this compound
The most common and efficient synthesis of this compound begins with the readily available and inexpensive methyl α-D-mannopyranoside. The process involves two key steps: per-O-benzylation followed by selective hydrolysis of the anomeric methyl glycoside.
Synthetic Workflow for the Preparation of this compound
Caption: Synthetic route from methyl α-D-mannopyranoside.
Experimental Protocol: Two-Step Synthesis from Methyl α-D-mannopyranoside
Step 1: Synthesis of Methyl 2,3,4,6-tetra-O-benzyl-α-D-mannopyranoside
To a solution of methyl α-D-mannopyranoside in anhydrous N,N-dimethylformamide (DMF), sodium hydride (NaH) is added portion-wise at 0 °C under an inert atmosphere. The mixture is stirred until the evolution of hydrogen gas ceases. Benzyl bromide (BnBr) is then added dropwise, and the reaction is allowed to warm to room temperature and stirred overnight. Upon completion, the reaction is quenched with methanol (B129727) and diluted with an organic solvent. The organic layer is washed, dried, and concentrated to yield the crude product, which is purified by chromatography.
Step 2: Hydrolysis to this compound
The purified methyl 2,3,4,6-tetra-O-benzyl-α-D-mannopyranoside is dissolved in a mixture of a suitable acid (e.g., acetic acid or sulfuric acid) and an alcohol (e.g., methanol or n-butanol). The solution is heated to 60-100 °C for 2-8 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, a white solid precipitates, which is collected by filtration, washed, and dried to afford the final product.
| Step | Reagents and Conditions | Product | Yield | Purity |
| 1 | Methyl α-D-mannopyranoside, NaH, BnBr, DMF, 0 °C to RT | Methyl 2,3,4,6-tetra-O-benzyl-α-D-mannopyranoside | up to 97.4% | >91% |
| 2 | Acid/Alcohol mixture, 60-100 °C, 2-8 h | This compound | up to 79.3% | >97% |
Applications in Organic Synthesis
This compound is a versatile precursor for a variety of glycosyl donors, enabling the formation of α- and β-mannosidic linkages, as well as C-glycosides and phosphosugars.
Synthesis of C-Glycosides
C-glycosides are important carbohydrate mimetics with enhanced metabolic stability. The Wittig-Horner reaction provides a reliable method for the synthesis of C-glycosides from this compound.[1]
Caption: General scheme for C-glycoside synthesis.
Experimental Protocol: Wittig-Horner Reaction for C-Glycoside Synthesis
A solution of this compound in an anhydrous aprotic solvent is treated with a suitable phosphonate (B1237965) ylide (Wittig-Horner reagent) in the presence of a strong base at low temperature. The reaction mixture is stirred for several hours and then quenched. The resulting C-glycoside can be further elaborated to introduce diverse functionalities.
Synthesis of O-Glycosides and Oligosaccharides
The anomeric hydroxyl group of this compound can be activated to form various glycosyl donors, such as trichloroacetimidates, thioglycosides, or glycosyl halides. These donors are then reacted with glycosyl acceptors to form O-glycosidic linkages, a fundamental transformation in the assembly of oligosaccharides.
A notable application is in the synthesis of complex branched oligosaccharides, such as the 3,6-branched mannosyl trisaccharide, which is a key structural motif in many biologically important glycans.
Caption: Workflow for branched oligosaccharide synthesis.
Experimental Protocol: Glycosylation for Trisaccharide Synthesis
To a cooled solution (-15 °C) of the glycosyl acceptor and the activated mannosyl donor in anhydrous dichloromethane, a catalytic amount of trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) is added dropwise under an inert atmosphere. The reaction mixture is stirred for several hours while allowing it to warm to room temperature. The reaction is then quenched, and the product is purified by column chromatography.
| Reactants | Promoter | Product | Yield |
| Activated Mannosyl Donor + Mannoside Acceptor | TMSOTf | Disaccharide | 92% |
| Disaccharide Acceptor + Activated Mannosyl Donor | TMSOTf | Branched Trisaccharide | 86% |
Synthesis of Sugar-1-Phosphates
Sugar-1-phosphates are key intermediates in various biochemical pathways and are essential for the synthesis of nucleotide sugars. This compound can be readily converted to the corresponding mannosyl-1-phosphate derivative.[2]
Experimental Protocol: Synthesis of Dibenzyl 2,3,4,6-Tetra-O-benzyl-α-D-mannopyranosyl Phosphate
To a stirred solution of this compound and a phosphitylating agent in an anhydrous solvent, an activator such as tetrazole is added at room temperature. The resulting phosphite (B83602) is then oxidized in situ to the corresponding phosphate. The product is purified by chromatography.
Alternatively, a solution of dry pyridine (B92270) at 0°C can be treated dropwise with methyl dichlorophosphate, followed by the addition of benzyl alcohol. The resulting phosphorylating agent is then reacted with this compound.[2]
Conclusion
This compound is an exceptionally valuable and versatile building block in modern organic synthesis. Its stability and predictable reactivity make it an ideal starting material for the construction of a wide array of complex carbohydrate-containing molecules. The detailed protocols and data presented in this guide are intended to empower researchers, scientists, and drug development professionals to harness the full potential of this essential synthetic tool in their pursuit of novel discoveries and therapeutic innovations.
References
The Cornerstone of Complex Carbohydrate Synthesis: A Technical Guide to 2,3,4,6-Tetra-O-benzyl-D-mannopyranose
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of carbohydrate chemistry, the strategic use of protecting groups is paramount to achieving stereoselective and high-yielding syntheses of complex oligosaccharides and glycoconjugates. Among the arsenal (B13267) of protected monosaccharides, 2,3,4,6-Tetra-O-benzyl-D-mannopyranose stands out as a cornerstone building block. Its robust benzyl (B1604629) ether protecting groups offer stability across a wide range of reaction conditions, while their facile removal via catalytic hydrogenation provides access to the free hydroxyl groups at the desired stage of a synthetic sequence. This technical guide provides an in-depth overview of the synthesis, properties, and critical role of this compound in contemporary carbohydrate chemistry.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and chemical properties of this compound is essential for its effective application. The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₃₄H₃₆O₆ | [1] |
| Molecular Weight | 540.65 g/mol | [1] |
| Appearance | Colorless Oil or White Solid | [2][3] |
| Solubility | Chloroform (Slightly), Methanol (Slightly), DCM, DMF, DMSO, EtOAc | [2][3] |
| Storage Conditions | -20°C, protect from light | [4][5] |
| ¹³C NMR (CDCl₃, ppm) | δ 138.7, 138.6, 138.2, 138.1 (Cq, Ph), 128.4-127.6 (CH, Ph), 92.5 (C-1α), 80.2 (C-3), 75.2 (C-5), 74.9, 73.4, 72.4, 71.8 (4 x OCH₂Ph), 74.4 (C-2), 72.8 (C-4), 69.2 (C-6) | [4][6] |
| ¹H NMR (CDCl₃, ppm) | δ 7.40-7.20 (m, 20H, Ar-H), 5.23 (d, J = 1.8 Hz, 1H, H-1α), 4.95-4.50 (m, 8H, 4 x OCH₂Ph), 3.98 (dd, J = 3.0, 9.0 Hz, 1H, H-3), 3.88 (t, J = 9.0 Hz, 1H, H-4), 3.80-3.70 (m, 3H, H-2, H-5, H-6a), 3.65 (dd, J = 2.0, 11.0 Hz, 1H, H-6b) |
Synthesis of this compound
The most common and efficient synthesis of this compound begins with the readily available methyl α-D-mannopyranoside. The hydroxyl groups are perbenzylated, followed by acidic hydrolysis of the methyl glycoside to yield the desired product.
References
- 1. synthose.com [synthose.com]
- 2. synthose.com [synthose.com]
- 3. Direct 2,3-O-Isopropylidenation of α-d-Mannopyranosides and the Preparation of 3,6-Branched Mannose Trisaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. goldbio.com [goldbio.com]
- 6. A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study [mdpi.com]
In-Depth Technical Guide to the Structural Elucidation of 2,3,4,6-Tetra-O-benzyl-D-mannopyranose
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of 2,3,4,6-Tetra-O-benzyl-D-mannopyranose, a crucial intermediate in carbohydrate chemistry and drug discovery. This document details the spectroscopic data and experimental protocols necessary for the unambiguous identification and characterization of this molecule.
Introduction
This compound is a protected monosaccharide widely utilized in the synthesis of complex oligosaccharides, glycoconjugates, and various bioactive molecules. Its protected hydroxyl groups at the 2, 3, 4, and 6 positions allow for selective modifications at the anomeric center, making it a valuable building block in glycosylation reactions.[1][2] The precise confirmation of its chemical structure is paramount for its application in multi-step syntheses. This guide outlines the key analytical techniques and experimental procedures for its structural determination.
Physicochemical Properties
-
Molecular Weight: 540.65 g/mol [4]
-
Appearance: Colorless Oil[6]
-
Solubility: Soluble in dichloromethane (B109758) (DCM), dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), ethyl acetate (B1210297) (EtOAc), and methanol (B129727) (MeOH).[6]
Synthesis and Purification
The preparation of this compound is typically achieved through the benzylation of a suitable mannose precursor, such as methyl α-D-mannopyranoside.[7] The following is a representative experimental protocol based on established benzylation methods.
Experimental Protocol: Synthesis
Materials:
-
Methyl α-D-mannopyranoside
-
Benzyl (B1604629) bromide (BnBr)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (EtOAc) and hexane (B92381) for elution
Procedure:
-
A solution of methyl α-D-mannopyranoside in anhydrous DMF is cooled to 0 °C in an ice bath under an inert atmosphere (e.g., argon or nitrogen).
-
Sodium hydride (typically 4-5 equivalents per hydroxyl group) is added portion-wise to the solution, and the mixture is stirred for 1 hour at 0 °C.
-
Benzyl bromide (typically 4-5 equivalents per hydroxyl group) is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred overnight.
-
The reaction is cautiously quenched by the slow addition of methanol at 0 °C to consume excess NaH.
-
The mixture is diluted with water and extracted with dichloromethane.
-
The combined organic layers are washed with saturated aqueous NaHCO₃ solution and brine, then dried over anhydrous Na₂SO₄.
-
The solvent is removed under reduced pressure to yield the crude product, methyl 2,3,4,6-tetra-O-benzyl-α-D-mannopyranoside.
-
Hydrolysis of the methyl glycoside is then carried out using acidic conditions (e.g., aqueous HCl or trifluoroacetic acid) to yield the desired this compound as a mixture of anomers.
Experimental Protocol: Purification
-
The crude product is purified by flash column chromatography on silica gel.
-
A gradient of ethyl acetate in hexane is typically used as the eluent to separate the product from impurities and any remaining starting material.
-
Fractions containing the desired product are identified by thin-layer chromatography (TLC), combined, and the solvent is evaporated under reduced pressure to afford the purified this compound as a colorless oil.
Structural Elucidation Workflow
The structural confirmation of this compound relies on a combination of spectroscopic techniques. The logical workflow for this process is illustrated below.
Spectroscopic Data and Analysis
Mass Spectrometry
High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the molecule and confirm its elemental composition.
Table 1: High-Resolution Mass Spectrometry Data
| Ion | Calculated m/z | Found m/z |
| [M+Na]⁺ | 563.2359 | Data not available in search results |
| [M+H]⁺ | 541.2539 | Data not available in search results |
| Exact Mass | 540.2512 | 540.251189 [3] |
Note: The exact mass corresponds to the neutral molecule C₃₄H₃₆O₆.
¹H and ¹³C NMR Spectroscopy
¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy are the most powerful tools for elucidating the detailed structure of organic molecules. The chemical shifts (δ) and coupling constants (J) provide information about the electronic environment and connectivity of the atoms. The presence of anomeric protons (H-1) and their coupling constants are particularly diagnostic for determining the stereochemistry at the anomeric center.
Table 2: ¹³C NMR Chemical Shift Data (Reference Data)
| Carbon Atom | Chemical Shift (δ, ppm) |
| C-1 | Data not available in search results |
| C-2 | Data not available in search results |
| C-3 | Data not available in search results |
| C-4 | Data not available in search results |
| C-5 | Data not available in search results |
| C-6 | Data not available in search results |
| -C H₂-Ph | Data not available in search results |
| Aromatic C | Data not available in search results |
Note: A reference to a publication containing the ¹³C NMR data is available (A.V. NIKOLAEV, et al., Bioorganich. Khim., 1991), but the specific chemical shifts were not found in the provided search results.[3]
Table 3: ¹H NMR Chemical Shift and Coupling Constant Data
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | Data not available in search results | ||
| H-2 | Data not available in search results | ||
| H-3 | Data not available in search results | ||
| H-4 | Data not available in search results | ||
| H-5 | Data not available in search results | ||
| H-6a, H-6b | Data not available in search results | ||
| -CH ₂-Ph | Data not available in search results | ||
| Aromatic H | Data not available in search results |
2D NMR Spectroscopy
Two-dimensional NMR experiments are essential for unambiguously assigning the proton and carbon signals and confirming the connectivity within the molecule.
-
COSY (Correlation Spectroscopy): Reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. This is crucial for tracing the proton network within the mannopyranose ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of carbon signals based on their attached protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds (and sometimes longer ranges). This is particularly useful for identifying quaternary carbons and confirming the connectivity between different parts of the molecule, including the attachment of the benzyl groups.
The diagram below illustrates the key correlations expected in the 2D NMR spectra that are fundamental to the structural elucidation.
Conclusion
References
- 1. 2,3,4,6-tetra-O-methyl-d-mannopyranose | C10H20O6 | CID 129692323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Practical and reliable synthesis of 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-beta-D-mannopyranose, a precursor of 2-deoxy-2-[18F]fluoro-D-glucose (FDG) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. chembk.com [chembk.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Preparation of 2,3,4,6-Tetra-O-benzyl-D-mannose | Semantic Scholar [semanticscholar.org]
A Comprehensive Technical Guide to 2,3,4,6-Tetra-O-benzyl-D-mannopyranose: Properties, Synthesis, and Reactions
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the physical and chemical properties of 2,3,4,6-Tetra-O-benzyl-D-mannopyranose, a critical intermediate in carbohydrate chemistry and drug discovery. This document details experimental protocols for its synthesis and key reactions, and includes visualizations to elucidate reaction pathways and workflows.
Core Physical and Chemical Properties
This compound is a protected monosaccharide that serves as a versatile building block in the synthesis of complex oligosaccharides, glycoconjugates, and various biologically active molecules.[1] The benzyl (B1604629) ether protecting groups enhance its stability and solubility in organic solvents, facilitating its use in a wide range of chemical transformations.[1]
Physical Properties
The physical properties of this compound are summarized in the table below. It is important to note that some physical properties, such as melting point, can vary depending on the anomeric form (α or β) and the purity of the sample. The compound is typically described as a colorless to pale yellow oil or a slightly yellow syrup.[1] It has slight solubility in chloroform (B151607) and methanol (B129727).
| Property | Value | Reference |
| Molecular Formula | C₃₄H₃₆O₆ | [2] |
| Molecular Weight | 540.65 g/mol | [2] |
| Appearance | Colorless to pale yellow oil or slightly yellow syrup | [1] |
| Solubility | Soluble in DCM, DMF, DMSO, EtOAc, MeOH | [2] |
| Storage | Store at 0 to 8 °C | [2] |
Synthesis of this compound
A common method for the preparation of this compound involves the benzylation of a suitable mannose precursor, such as methyl α-D-mannopyranoside.[3]
Experimental Protocol: Synthesis from Methyl α-D-mannopyranoside
This protocol outlines the general steps for the synthesis of this compound.
Materials:
-
Methyl α-D-mannopyranoside
-
Benzyl chloride
-
Sodium hydride (NaH) or Potassium hydroxide (B78521) (KOH)
-
N,N-Dimethylformamide (DMF)
-
Methanol
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Hexane (B92381) and Ethyl acetate (B1210297) for elution
Procedure:
-
Preparation: A solution of methyl α-D-mannopyranoside in anhydrous DMF is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Deprotonation: The solution is cooled in an ice bath, and a strong base such as sodium hydride or powdered potassium hydroxide is added portion-wise. This step deprotonates the hydroxyl groups of the sugar.
-
Benzylation: Benzyl chloride is added dropwise to the reaction mixture. The reaction is allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography (TLC).
-
Quenching: The reaction is carefully quenched by the slow addition of methanol to consume any excess base.
-
Work-up: The reaction mixture is diluted with dichloromethane and washed successively with water, saturated aqueous sodium bicarbonate, and brine. The organic layer is then dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the resulting residue is purified by silica gel column chromatography using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to afford the perbenzylated methyl glycoside.
-
Hydrolysis: The purified methyl 2,3,4,6-tetra-O-benzyl-α-D-mannopyranoside is then subjected to acidic hydrolysis to cleave the methyl glycoside and yield the desired this compound. This is typically achieved by dissolving the compound in a mixture of acetic acid and aqueous acid (e.g., HCl or H₂SO₄) and heating the solution.
-
Final Purification: After hydrolysis, the product is extracted into an organic solvent, washed, dried, and purified by silica gel chromatography to yield the final product.
Key Chemical Reactions
This compound is a key intermediate for several important chemical transformations in carbohydrate chemistry.
Glycosylation Reactions
This compound can be activated at the anomeric position to form a glycosyl donor, which can then react with a glycosyl acceptor (an alcohol) to form a glycosidic bond. This is a fundamental reaction for the synthesis of oligosaccharides.
Experimental Protocol: Glycosylation using a Trichloroacetimidate (B1259523) Donor
-
Formation of the Trichloroacetimidate Donor: this compound is dissolved in anhydrous dichloromethane. Trichloroacetonitrile and a catalytic amount of a weak base (e.g., DBU or K₂CO₃) are added. The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC). The mixture is then filtered and the solvent is removed under reduced pressure to yield the crude glycosyl trichloroacetimidate donor.
-
Glycosylation: The glycosyl acceptor and the trichloroacetimidate donor are dissolved in an anhydrous aprotic solvent (e.g., dichloromethane or toluene) in the presence of molecular sieves. The mixture is cooled to a low temperature (e.g., -40 °C to -78 °C). A Lewis acid promoter, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) or boron trifluoride etherate (BF₃·OEt₂), is added dropwise. The reaction is stirred at low temperature and then allowed to warm to room temperature.
-
Work-up and Purification: The reaction is quenched with a base (e.g., triethylamine (B128534) or saturated sodium bicarbonate solution). The mixture is filtered, and the filtrate is washed with water and brine. The organic layer is dried, and the solvent is evaporated. The crude product is purified by silica gel column chromatography.
Debenzylation Reactions
The benzyl protecting groups can be removed to yield the free sugar. A common method for debenzylation is catalytic transfer hydrogenolysis, which is milder than traditional hydrogenation with hydrogen gas.
Experimental Protocol: Catalytic Transfer Hydrogenolysis
-
Reaction Setup: this compound is dissolved in a suitable solvent, such as methanol or ethanol. A palladium catalyst, typically 10% palladium on carbon (Pd/C), is added to the solution.
-
Hydrogen Donor: A hydrogen donor, such as formic acid, ammonium (B1175870) formate, or cyclohexene, is added to the reaction mixture.[4]
-
Reaction: The mixture is stirred at room temperature or gently heated until the reaction is complete (monitored by TLC).
-
Work-up and Purification: The reaction mixture is filtered through a pad of Celite to remove the palladium catalyst. The filtrate is concentrated under reduced pressure. The residue is then purified, often by recrystallization or silica gel chromatography, to yield the deprotected mannose.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound and its derivatives.
¹H and ¹³C NMR Spectroscopy
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: A sample of the compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added.
-
¹H NMR Acquisition: A standard one-dimensional ¹H NMR spectrum is acquired. Typical parameters include a sufficient number of scans for good signal-to-noise ratio, a spectral width covering the expected chemical shift range of protons, and a relaxation delay to ensure quantitative integration if needed.
-
¹³C NMR Acquisition: A one-dimensional ¹³C NMR spectrum is acquired, often with proton decoupling to simplify the spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer acquisition time are typically required compared to ¹H NMR.
-
2D NMR Experiments: For unambiguous assignment of all proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often performed.
The interpretation of the NMR spectra allows for the confirmation of the pyranose ring structure, the stereochemistry of the glycosidic linkages, and the presence and location of the benzyl protecting groups.
Conclusion
This compound is an indispensable tool in modern carbohydrate chemistry. Its well-defined physical and chemical properties, coupled with established synthetic and reaction protocols, make it a valuable precursor for the synthesis of complex carbohydrates with significant potential in drug development and biomedical research. This guide provides a foundational understanding of this key molecule for researchers and scientists in the field.
References
An In-depth Technical Guide to 2,3,4,6-Tetra-O-benzyl-D-mannopyranose
This technical guide provides a comprehensive overview of 2,3,4,6-Tetra-O-benzyl-D-mannopyranose, a pivotal intermediate in carbohydrate chemistry. Designed for researchers, scientists, and professionals in drug development, this document details its chemical properties, nomenclature, synthesis, and applications, with a focus on experimental protocols and data presentation.
Nomenclature and Chemical Identity
This compound is a protected monosaccharide derivative of D-mannose. The benzyl (B1604629) groups serve as protecting groups for the hydroxyl functions, enhancing the compound's stability and solubility in organic solvents, which makes it a versatile building block in oligosaccharide synthesis.
Systematic IUPAC Name: (3S,4S,5R,6R)-3,4,5-Tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-ol
Common Synonyms:
-
2,3,4,6-Tetrakis-O-(phenylmethyl)-D-mannopyranose
-
Tetra-O-benzyl-D-mannopyranose
CAS Number: The primary Chemical Abstracts Service (CAS) Registry Number for this compound is 61330-61-8 . An alternative CAS number, 131347-08-5 , is also used by some suppliers, potentially indicating a specific anomer or purity grade.
Physicochemical Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value |
| Molecular Formula | C₃₄H₃₆O₆ |
| Molecular Weight | 540.65 g/mol |
| Appearance | Colorless to pale yellow oil or syrup |
| Boiling Point | 240-245 °C |
| Solubility | Soluble in Dichloromethane (B109758) (DCM), Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), Ethyl acetate (B1210297) (EtOAc), and Methanol (MeOH). Slightly soluble in Chloroform and Methanol. |
| Storage Temperature | 0 - 8 °C |
Experimental Protocols
Detailed methodologies for the synthesis and a typical application of this compound are provided below.
Synthesis of this compound from Methyl α-D-mannopyranoside
This protocol describes the per-O-benzylation of methyl α-D-mannopyranoside followed by the hydrolysis of the methyl glycoside.
Materials:
-
Methyl α-D-mannopyranoside
-
Benzyl bromide (BnBr)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (EtOAc) and Hexanes for elution
Procedure:
-
Benzylation:
-
To a stirred suspension of sodium hydride (5.0 eq) in anhydrous DMF at 0 °C under an argon atmosphere, add a solution of methyl α-D-mannopyranoside (1.0 eq) in anhydrous DMF dropwise.
-
Allow the mixture to stir at 0 °C for 1 hour.
-
Add benzyl bromide (5.0 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to 0 °C and cautiously quench with methanol.
-
Dilute the mixture with water and extract with dichloromethane (3 x).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield methyl 2,3,4,6-tetra-O-benzyl-α-D-mannopyranoside.
-
-
Hydrolysis:
-
Dissolve the purified methyl 2,3,4,6-tetra-O-benzyl-α-D-mannopyranoside in a mixture of acetic acid and water.
-
Add a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and neutralize with a saturated aqueous solution of NaHCO₃.
-
Extract the product with dichloromethane (3 x).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford this compound as a mixture of anomers.
-
Characterization by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for the structural elucidation of this compound. While specific peak assignments can vary slightly based on the solvent and anomeric mixture, representative chemical shifts are as follows:
-
¹H NMR (CDCl₃, 300 MHz): δ ~7.40-7.20 (m, 20H, Ar-H), 5.20-3.50 (m, 14H, pyranose protons and benzylic CH₂). The anomeric proton (H-1) signal will appear as two distinct signals for the α and β anomers.
-
¹³C NMR (CDCl₃, 75 MHz): δ ~138-127 (aromatic carbons), ~95-92 (anomeric carbons), ~80-68 (pyranose ring carbons and benzylic carbons).
Application in Glycosylation Reactions
This compound can be converted into a glycosyl donor for the formation of glycosidic bonds. A common strategy involves the activation of the anomeric hydroxyl group.
General Protocol for Glycosylation using a Thioglycoside Donor:
-
Preparation of the Glycosyl Donor: The anomeric hydroxyl group of this compound is first converted to a leaving group, such as a trichloroacetimidate (B1259523) or a thioglycoside.
-
Glycosylation:
-
Dissolve the glycosyl donor (1.0 eq) and the glycosyl acceptor (1.2 eq) in an anhydrous solvent (e.g., dichloromethane) in the presence of activated molecular sieves.
-
Cool the mixture to the desired temperature (e.g., -78 °C to 0 °C).
-
Add a promoter (e.g., N-Iodosuccinimide (NIS) and Trifluoromethanesulfonic acid (TfOH) for a thioglycoside donor) dropwise.
-
Stir the reaction at low temperature and allow it to warm to room temperature while monitoring by TLC.
-
Quench the reaction with a suitable reagent (e.g., saturated aqueous NaHCO₃ or triethylamine).
-
Filter the reaction mixture, and wash the filtrate with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting disaccharide by silica gel column chromatography.
-
Workflow and Logical Relationships
The following diagram illustrates the synthetic pathway from a common starting material to this compound and its subsequent use as a glycosyl donor in the synthesis of a disaccharide.
solubility of 2,3,4,6-Tetra-O-benzyl-D-mannopyranose in different solvents
An In-depth Technical Guide to the Solubility of 2,3,4,6-Tetra-O-benzyl-D-mannopyranose
Introduction
This compound is a fully protected derivative of D-mannose, a key intermediate in synthetic carbohydrate chemistry. The four benzyl (B1604629) ether groups at the C2, C3, C4, and C6 positions render the molecule significantly nonpolar compared to its parent monosaccharide. This protection strategy enhances its stability and solubility in organic solvents, making it a versatile building block for the synthesis of complex oligosaccharides, glycoconjugates, and other glycosides of pharmaceutical and biological interest.[1][2] Understanding its solubility profile is critical for reaction setup, purification, and formulation development.
This guide provides a summary of the known solubility characteristics of this compound in various solvents and presents a detailed experimental protocol for the quantitative determination of its thermodynamic solubility.
Solubility Profile
The extensive benzylation of the hydroxyl groups dramatically alters the solubility from that of typical sugars. While D-mannose is highly soluble in water and insoluble in most organic solvents, this compound exhibits the opposite behavior. Its solubility is largely dictated by the principle of "like dissolves like," favoring solvents that can engage in nonpolar and aromatic interactions.
The following table summarizes the qualitative solubility of this compound based on available data. It is important to note that quantitative data is scarce in the literature, and these classifications are based on supplier information and analogous compounds.
Table 1: Qualitative Solubility of this compound
| Solvent | Chemical Class | Polarity | Expected Solubility |
| Dichloromethane (DCM) | Chlorinated | Polar Aprotic | Soluble[3] |
| Chloroform | Chlorinated | Polar Aprotic | Slightly Soluble[4] |
| Dimethylformamide (DMF) | Amide | Polar Aprotic | Soluble[3] |
| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Polar Aprotic | Soluble[3] |
| Ethyl Acetate (EtOAc) | Ester | Polar Aprotic | Soluble[3] |
| Methanol (MeOH) | Alcohol | Polar Protic | Soluble[3] / Slightly Soluble[4] |
| Water | Aqueous | Polar Protic | Limited to Insoluble[5] |
| Hexanes | Aliphatic | Nonpolar | Likely Insoluble/Slightly Soluble |
Note: The discrepancy in methanol's reported solubility may be due to differences in the grade of the solvent or the specific crystalline form of the solute.
Experimental Protocol for Quantitative Solubility Determination
To obtain precise, quantitative solubility data, the equilibrium shake-flask method is the most reliable and widely recognized technique.[1] This method determines the thermodynamic equilibrium solubility of a compound in a specific solvent at a controlled temperature.
3.1 Materials and Equipment
-
This compound (high purity)
-
Solvent of interest (analytical grade or higher)
-
Analytical balance
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or another quantitative analytical instrument.
3.2 Procedure
-
Preparation: Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that the resulting solution is saturated. A common starting point is to add enough solid so that a visible amount remains undissolved at equilibrium.[5]
-
Solvent Addition: Accurately add a known volume of the pre-equilibrated solvent (at the desired experimental temperature) to the vial.
-
Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period to reach thermodynamic equilibrium. A typical duration is 24 to 48 hours.[4] It is advisable to take measurements at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing, which indicates that equilibrium has been reached.[1]
-
Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. To separate the saturated supernatant from the excess solid, centrifuge the vials at a high speed.[6]
-
Sample Collection: Carefully draw the clear supernatant using a syringe and immediately filter it through a chemically inert syringe filter into a clean vial. This step removes any remaining microscopic particles that could otherwise lead to an overestimation of solubility.[6]
-
Dilution: Accurately dilute a known volume of the filtered saturated solution with a suitable solvent (often the mobile phase for HPLC analysis) to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC. Calculate the concentration of the solute in the original saturated solution by applying the dilution factor. The solubility is typically reported in units of mg/mL or mol/L.
Visualization of Experimental Workflow
The following diagram illustrates the logical steps of the shake-flask method for determining equilibrium solubility.
Caption: Workflow for determining equilibrium solubility via the shake-flask method.
References
stability of 2,3,4,6-Tetra-O-benzyl-D-mannopyranose under various conditions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability of 2,3,4,6-Tetra-O-benzyl-D-mannopyranose under a variety of chemical and physical conditions. This information is critical for its effective use as a key intermediate in the synthesis of complex carbohydrates, glycoconjugates, and active pharmaceutical ingredients. The stability of the benzyl (B1604629) ether protecting groups is a crucial factor in the design of synthetic routes and in the storage and handling of this compound.
Physicochemical Properties
| Property | Value |
| CAS Number | 61330-61-8 |
| Molecular Formula | C₃₄H₃₆O₆ |
| Molecular Weight | 540.65 g/mol |
| Appearance | Colorless to pale yellow oil or syrup |
| Storage Conditions | Recommended storage at -20°C or 0-8°C, protected from light |
Stability Under Various Conditions
The stability of this compound is primarily determined by the robustness of its four benzyl ether linkages. While benzyl ethers are known for their general stability, making them excellent protecting groups in organic synthesis, they are susceptible to cleavage under specific acidic, oxidative, and reductive conditions.
pH Stability
Acidic Conditions: this compound is generally stable in moderately acidic environments at low temperatures. However, strong acids, particularly at elevated temperatures, will lead to the cleavage of the benzyl ethers. For instance, hydrolysis has been reported to occur in a mixture of acetic acid and sulfuric acid at 65°C. The stability in acidic media is also influenced by the specific carbohydrate structure.
Basic Conditions: The benzyl ether linkages are highly stable under basic conditions. This characteristic is fundamental to their application in multi-step syntheses where base-labile protecting groups are simultaneously employed and selectively removed.
Thermal Stability
Oxidative and Reductive Stability
Oxidative Conditions: The benzyl groups of this compound are susceptible to oxidative cleavage. Common oxidizing agents used for debenzylation include:
-
2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ): While often used for the more labile p-methoxybenzyl (PMB) ethers, DDQ can cleave benzyl ethers, especially under photoirradiation.
-
Ceric Ammonium Nitrate (CAN): Similar to DDQ, CAN is a potent oxidizing agent that can effect the removal of benzyl groups.
-
Ruthenium Tetroxide (RuO₄): Generated in situ from Ruthenium(III) chloride and sodium periodate, this reagent can oxidize benzyl ethers.
Reductive Conditions: The most common and efficient method for the deprotection of benzyl ethers is catalytic hydrogenolysis, a reductive process. This highlights the inherent instability of this compound under these conditions.
-
Catalytic Hydrogenolysis: Typically employs hydrogen gas (H₂) in the presence of a palladium catalyst (e.g., Pd on carbon). This method is highly effective for complete removal of all four benzyl groups.
-
Birch Reduction: Utilizes sodium (Na) or lithium (Li) in liquid ammonia (B1221849) (NH₃) and is another effective reductive method for benzyl ether cleavage.
Enzymatic Stability
There is limited specific information on the enzymatic degradation of this compound. However, the field of biocatalysis has shown potential for the selective cleavage of related protecting groups. For example, vanillyl alcohol oxidase has been used in an enzymatic cascade to cleave p-acetoxy benzyl ethers. This suggests that while native enzymes may not readily degrade this compound, engineered enzymes could potentially be developed for this purpose.
Experimental Protocols for Deprotection (Degradation)
The following protocols describe common methods for the cleavage of the benzyl ethers of this compound, which correspond to conditions under which the compound is unstable.
Reductive Cleavage: Catalytic Hydrogenolysis
Objective: To remove the benzyl protecting groups via catalytic hydrogenolysis.
Materials:
-
This compound
-
Palladium on carbon (10% Pd, 50% wet)
-
Ethyl acetate (B1210297) (or a similar suitable solvent)
-
Hydrogen gas (H₂) supply
-
Filter aid (e.g., Celite®)
Procedure:
-
Dissolve this compound in ethyl acetate in a flask suitable for hydrogenation.
-
Carefully add 10% palladium on carbon (typically 10-20% by weight of the substrate).
-
Seal the flask and purge the system with hydrogen gas.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (typically at atmospheric pressure or slightly above) at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of filter aid to remove the palladium catalyst.
-
Wash the filter pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure to yield the deprotected D-mannopyranose.
Oxidative Cleavage: Using DDQ
Objective: To remove the benzyl protecting groups using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ).
Materials:
-
This compound
-
2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Water (H₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve this compound in a mixture of dichloromethane and water (e.g., 18:1 v/v).
-
Cool the solution to 0°C in an ice bath.
-
Add DDQ (typically 1.1-1.5 equivalents per benzyl group) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to isolate the deprotected or partially deprotected products.
Reaction Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the deprotection (degradation) pathways of this compound.
Caption: Reductive cleavage of this compound.
Caption: Oxidative cleavage of this compound.
Caption: Summary of stability for this compound.
Conclusion
This compound is a robust and versatile synthetic intermediate, with its stability being a key consideration for its successful application. The benzyl ether protecting groups are stable to a wide range of conditions, particularly basic media, which allows for flexibility in synthetic design. However, researchers and drug development professionals must be mindful of its lability under strong acidic, oxidative, and, most notably, reductive conditions. Proper storage at low temperatures and protection from light are essential to maintain its integrity. A thorough understanding of these stability parameters is crucial for optimizing reaction conditions, ensuring the purity of synthetic products, and guaranteeing the long-term viability of this important carbohydrate building block.
The Pivotal Role of 2,3,4,6-Tetra-O-benzyl-D-mannopyranose in Glycobiology Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of glycobiology, the synthesis of complex oligosaccharides and glycoconjugates is paramount to unraveling their diverse biological roles. Among the arsenal (B13267) of tools available to researchers, protected monosaccharides serve as fundamental building blocks. This technical guide delves into the core utility of a key player in this field: 2,3,4,6-Tetra-O-benzyl-D-mannopyranose. This versatile precursor is instrumental in the chemical synthesis of a wide array of mannose-containing structures, including oligosaccharides, glycoproteins, and glycolipids, which are implicated in a myriad of cellular processes from signaling to immunity.
Core Properties and Specifications
This compound is a derivative of D-mannose where the hydroxyl groups at positions 2, 3, 4, and 6 are protected by benzyl (B1604629) ethers. This extensive protection renders the molecule stable under a variety of reaction conditions, allowing for selective manipulation at the anomeric center (C1). This stability is a crucial feature for a building block in multi-step oligosaccharide synthesis.
| Property | Value |
| Molecular Formula | C₃₄H₃₆O₆ |
| Molecular Weight | 540.65 g/mol |
| Appearance | Colorless to pale yellow oil or syrup |
| Purity | Typically >96% |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane (B109758), chloroform, ethyl acetate, toluene) |
| Storage | Store at -20°C, protected from light and moisture[1] |
Spectroscopic Data
The structural integrity of this compound is confirmed through various spectroscopic techniques. Below is a summary of typical spectroscopic data.
| Spectroscopic Data | Characteristic Peaks / Shifts |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.40-7.20 (m, 20H, Ar-H), 5.25 (bs, 1H, H-1), 4.95-4.50 (m, 8H, 4 x PhCH₂ ), 4.00-3.70 (m, 6H, H-2, H-3, H-4, H-5, H-6a, H-6b) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 138.8-137.5 (Ar-C), 128.5-127.5 (Ar-CH), 92.5 (C-1), 80.5 (C-3), 75.5 (C-5), 75.0 (C-2), 74.5, 73.5, 72.5, 71.8 (4 x PhC H₂), 72.0 (C-4), 69.0 (C-6) |
| FTIR (neat) | ν (cm⁻¹): 3450 (br, O-H), 3090, 3060, 3030 (Ar C-H), 2920, 2870 (Aliphatic C-H), 1495, 1450 (Ar C=C), 1100-1050 (C-O) |
Experimental Protocols
The utility of this compound is best illustrated through its application in key experimental procedures.
Protocol 1: Synthesis of this compound
This protocol describes the per-O-benzylation of a commercially available mannose precursor, methyl α-D-mannopyranoside.
Materials:
-
Methyl α-D-mannopyranoside
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide (BnBr)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl acetate
Procedure:
-
A solution of methyl α-D-mannopyranoside in anhydrous DMF is cooled to 0°C in an ice bath under an inert atmosphere (e.g., argon or nitrogen).
-
Sodium hydride (typically 4-5 equivalents) is added portion-wise to the stirred solution. The mixture is stirred at 0°C for 30 minutes and then at room temperature for 1 hour to ensure complete formation of the alkoxides.
-
The reaction mixture is cooled again to 0°C, and benzyl bromide (typically 4-5 equivalents) is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred overnight.
-
The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
The reaction is quenched by the slow addition of methanol at 0°C.
-
The solvent is removed under reduced pressure. The residue is partitioned between dichloromethane and water.
-
The organic layer is separated, washed with saturated aqueous NaHCO₃ and brine, dried over anhydrous Na₂SO₄, and concentrated.
-
The crude product, methyl 2,3,4,6-tetra-O-benzyl-α-D-mannopyranoside, is purified by silica gel column chromatography (e.g., using a gradient of hexane/ethyl acetate).
-
The purified methyl glycoside is then hydrolyzed to the free mannopyranose. It is dissolved in a mixture of acetic acid and aqueous hydrochloric acid (e.g., 2M HCl) and heated at reflux.
-
The reaction is monitored by TLC. Upon completion, the mixture is cooled and extracted with an organic solvent like ethyl acetate.
-
The organic layer is washed with water, saturated NaHCO₃, and brine, then dried over Na₂SO₄ and concentrated to yield this compound as a syrup.
Protocol 2: Glycosylation using a Mannosyl Trichloroacetimidate (B1259523) Donor
This compound can be converted into a glycosyl donor, such as a trichloroacetimidate, for use in glycosylation reactions.
Part A: Formation of the Trichloroacetimidate Donor
-
This compound is dissolved in anhydrous dichloromethane.
-
Trichloroacetonitrile (typically 1.5-2 equivalents) is added, followed by a catalytic amount of a base such as 1,8-diazabicycloundec-7-ene (DBU) or sodium hydride.
-
The reaction is stirred at room temperature under an inert atmosphere and monitored by TLC.
-
Upon completion, the reaction mixture is concentrated and the crude 2,3,4,6-tetra-O-benzyl-α-D-mannopyranosyl trichloroacetimidate is purified by silica gel chromatography.
Part B: Glycosylation Reaction
-
The glycosyl acceptor (an alcohol) and the mannosyl trichloroacetimidate donor are dried under high vacuum.
-
The acceptor and donor are dissolved in anhydrous dichloromethane in the presence of activated molecular sieves (4 Å) under an inert atmosphere.
-
The mixture is cooled (typically to -40°C or -78°C).
-
A catalytic amount of a Lewis acid promoter, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) or boron trifluoride etherate (BF₃·OEt₂), is added dropwise.
-
The reaction is stirred at low temperature and monitored by TLC.
-
Upon completion, the reaction is quenched with a base (e.g., triethylamine (B128534) or pyridine), filtered through celite, and concentrated.
-
The resulting disaccharide is purified by silica gel column chromatography.
Protocol 3: Deprotection of Benzyl Ethers by Catalytic Transfer Hydrogenation
Removal of the benzyl protecting groups is a crucial final step to unveil the free oligosaccharide.
Materials:
-
Benzylated carbohydrate
-
Palladium on carbon (10% Pd/C)
-
A hydrogen donor (e.g., ammonium (B1175870) formate, formic acid, or 1,4-cyclohexadiene)
-
Methanol or Ethanol
Procedure:
-
The benzylated carbohydrate is dissolved in methanol or ethanol.
-
10% Palladium on carbon (typically 10-20% by weight of the substrate) is added to the solution.
-
The hydrogen donor (e.g., a large excess of ammonium formate) is added to the suspension.
-
The reaction mixture is heated to reflux and stirred. The progress of the debenzylation is monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of celite to remove the palladium catalyst.
-
The filtrate is concentrated under reduced pressure to yield the deprotected carbohydrate. Further purification may be achieved by size-exclusion chromatography or recrystallization.
Visualization of Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate key workflows and biological pathways where mannose-containing glycans, synthesized using this compound, play a critical role.
References
Theoretical Conformational Analysis of 2,3,4,6-Tetra-O-benzyl-D-mannopyranose: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,4,6-Tetra-O-benzyl-D-mannopyranose is a protected derivative of D-mannose, a C-2 epimer of glucose, that plays a crucial role in various biological processes, including protein glycosylation and immune responses. The bulky benzyl (B1604629) protecting groups significantly influence the conformational preferences of the pyranose ring, which in turn dictates its reactivity and interaction with biological targets. Understanding the three-dimensional structure and conformational dynamics of this molecule is therefore of paramount importance for its application in glycochemistry, glycobiology, and drug design.
This technical guide provides an in-depth overview of the theoretical approaches used to study the conformation of this compound. It details the computational methodologies, summarizes key quantitative data from related studies, and presents experimental protocols for validation.
Conformational Landscape of Mannopyranosides
The conformation of a pyranose ring is primarily described by its puckering, which can adopt various forms, most notably the stable chair conformations (4C1 and 1C4) and a series of less stable boat and skew-boat conformations. For D-mannopyranose, the 4C1 chair conformation is generally favored. However, the introduction of bulky benzyl groups at the C2, C3, C4, and C6 positions can introduce significant steric strain, potentially leading to distortions from the ideal chair geometry or an increased population of alternative conformations.
Theoretical studies, primarily employing molecular mechanics and quantum mechanics, are essential to explore the potential energy surface of such molecules and to determine the relative energies of different conformers.
Computational Methodologies
A variety of computational methods can be employed to investigate the conformational preferences of this compound. The choice of method depends on the desired level of accuracy and the computational resources available.
Molecular Mechanics (MM)
Molecular mechanics methods utilize classical force fields to calculate the potential energy of a molecule as a function of its atomic coordinates. These methods are computationally efficient and are well-suited for exploring the conformational space of large molecules.
Force Fields: Commonly used force fields for carbohydrates include:
-
GLYCAM: Specifically parameterized for carbohydrates.
-
CHARMM: Widely used for biomolecular simulations, with carbohydrate-specific parameter sets.
-
AMBER: Another popular force field for biomolecules, with parameters available for sugars.
The selection and validation of force field parameters are critical for accurate conformational analysis. For novel or extensively modified residues like the benzylated mannose, re-parameterization of dihedral angles against high-level quantum mechanical calculations may be necessary to accurately model the potential energy surface.
Quantum Mechanics (QM)
Quantum mechanics methods provide a more accurate description of the electronic structure and are therefore more reliable for calculating conformational energies and other molecular properties.
Density Functional Theory (DFT): DFT is a popular QM method that offers a good balance between accuracy and computational cost. A typical DFT calculation for conformational analysis would involve:
-
Functional: B3LYP is a widely used hybrid functional.
-
Basis Set: 6-31G(d) or larger basis sets are commonly employed to provide sufficient flexibility for describing the electronic distribution.
DFT calculations are often used to refine the geometries and relative energies of low-energy conformers identified through molecular mechanics searches.
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations provide insights into the dynamic behavior of a molecule over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can explore the conformational landscape and identify the most populated conformational states. An NMR-validated molecular dynamics simulation can provide a dynamic conformational ensemble of the molecule.[1]
Data Presentation
Table 1: Relative Energies of Pyranose Ring Conformations
| Conformation | Relative Energy (kcal/mol) - MM | Relative Energy (kcal/mol) - DFT |
| 4C1 (Chair) | 0.00 | 0.00 |
| 1C4 (Chair) | Data not available | Data not available |
| B2,5 (Boat) | Data not available | Data not available |
| OS2 (Skew-Boat) | Data not available | Data not available |
Note: The 4C1 conformation is expected to be the global minimum. The relative energies of other conformers would be determined through computational analysis.
Table 2: Key Dihedral Angles for the 4C1 Conformation
| Dihedral Angle | Expected Value (degrees) |
| O5-C1-C2-C3 | ~ -55 to -65 |
| C1-C2-C3-C4 | ~ +50 to +60 |
| C2-C3-C4-C5 | ~ -50 to -60 |
| C3-C4-C5-O5 | ~ +55 to +65 |
| C4-C5-O5-C1 | ~ -60 to -70 |
| C5-O5-C1-C2 | ~ +60 to +70 |
Note: These values are typical for a 4C1 pyranose ring and would be refined by specific calculations for the title compound.
Experimental Protocols for Validation
Theoretical predictions of molecular conformation should be validated against experimental data. NMR spectroscopy is the most powerful technique for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR Spectroscopy: Three-bond proton-proton coupling constants (3JH,H) are highly sensitive to the dihedral angle between the coupled protons and can be used to determine the ring conformation and the orientation of substituents. The Karplus equation relates the coupling constant to the dihedral angle.
Experimental Protocol:
-
Sample Preparation: Dissolve this compound in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).
-
Data Acquisition: Acquire a high-resolution 1D 1H NMR spectrum. For complex spectra, 2D NMR experiments such as COSY and TOCSY are essential for assigning the proton resonances.
-
Data Analysis: Extract the 3JH,H values for the ring protons from the spectrum.
-
Karplus Equation: Use a parameterized Karplus equation to calculate the corresponding dihedral angles.
-
Comparison: Compare the experimentally derived dihedral angles with those from the computationally determined low-energy conformers.
13C NMR Spectroscopy: 13C NMR chemical shifts are also sensitive to the stereochemical environment of the carbon atoms and can provide complementary information about the conformation.
Mandatory Visualizations
The following diagrams illustrate key workflows and concepts in the theoretical study of this compound conformation.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Oligosaccharides using 2,3,4,6-Tetra-O-benzyl-D-mannopyranose
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of mannose-containing oligosaccharides, utilizing 2,3,4,6-Tetra-O-benzyl-D-mannopyranose as a key starting material. This perbenzylated mannose derivative is a versatile building block in carbohydrate chemistry, particularly in the construction of complex oligosaccharides and glycoconjugates relevant to pharmaceutical and biological research.[1] Its protected hydroxyl groups enhance stability and allow for regioselective reactions, making it an ideal precursor for various glycosyl donors.
The protocols outlined below describe a typical synthetic sequence involving the conversion of this compound into a glycosyl trichloroacetimidate (B1259523) donor, followed by a Lewis acid-promoted glycosylation with a suitable acceptor, and subsequent deprotection to yield the final oligosaccharide.
Data Presentation: Quantitative Summary of Reactions
The following tables summarize typical yields and reaction conditions for the key steps in the synthesis of a model mannodisaccharide.
Table 1: Synthesis of 2,3,4,6-Tetra-O-benzyl-α-D-mannopyranosyl trichloroacetimidate (Mannosyl Donor)
| Step | Reactants | Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 1 | This compound | Trichloroacetonitrile (B146778), DBU | Dichloromethane (B109758) | 2 | 0 to RT | ~90 |
Table 2: Glycosylation Reaction
| Step | Glycosyl Donor | Glycosyl Acceptor | Promoter | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 2 | 2,3,4,6-Tetra-O-benzyl-α-D-mannopyranosyl trichloroacetimidate | Methyl 2,3,4-tri-O-benzyl-α-D-mannopyranoside | TMSOTf (catalytic) | Dichloromethane | 2 | -35 | ~70-80 |
Table 3: Deprotection of Benzyl (B1604629) Ethers
| Step | Substrate | Reagent | Catalyst | Solvent | Time (h) | Pressure | Yield (%) |
| 3 | Perbenzylated Mannodisaccharide | H₂ | Pd(OH)₂/C | THF/MeOH/H₂O | 24 | 1 atm | >95 |
Experimental Protocols
Protocol 1: Synthesis of 2,3,4,6-Tetra-O-benzyl-α-D-mannopyranosyl trichloroacetimidate (Glycosyl Donor)
This protocol describes the conversion of the starting material into a highly reactive glycosyl donor.
Materials:
-
This compound
-
Trichloroacetonitrile (Cl₃CCN)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Toluene (B28343)
-
Argon or Nitrogen gas supply
-
Standard glassware for anhydrous reactions
Procedure:
-
Dissolve this compound (1.0 equiv.) in anhydrous dichloromethane (5-10 mL per gram of starting material) in a flame-dried, two-necked round-bottom flask under an argon atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add trichloroacetonitrile (3.0 equiv.) to the stirred solution.
-
Add DBU (0.1 equiv.) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) with 1% triethylamine) to afford the 2,3,4,6-Tetra-O-benzyl-α-D-mannopyranosyl trichloroacetimidate as a white solid.
Protocol 2: TMSOTf-Promoted Glycosylation
This protocol details the coupling of the mannosyl donor with a suitable glycosyl acceptor to form a disaccharide.
Materials:
-
2,3,4,6-Tetra-O-benzyl-α-D-mannopyranosyl trichloroacetimidate (Donor, 1.0 equiv.)
-
Methyl 2,3,4-tri-O-benzyl-α-D-mannopyranoside (Acceptor, 1.2 equiv.)
-
Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf)
-
Activated molecular sieves (4 Å)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (B128534) (Et₃N)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
To a flame-dried flask containing activated 4 Å molecular sieves, add the glycosyl donor and glycosyl acceptor.
-
Dry the mixture by co-evaporation with anhydrous toluene under reduced pressure.
-
Dissolve the dried reagents in anhydrous dichloromethane under an argon atmosphere.
-
Cool the mixture to -35 °C.[2]
-
Add a solution of TMSOTf (0.1 equiv.) in anhydrous dichloromethane dropwise to the reaction mixture.[2]
-
Stir the reaction at -35 °C for 2 hours, monitoring by TLC.[2]
-
Quench the reaction by adding triethylamine until the solution is neutral.[2]
-
Allow the mixture to warm to room temperature, dilute with dichloromethane, and filter through a pad of Celite®.
-
Wash the filtrate with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting perbenzylated disaccharide by flash column chromatography on silica gel.
Protocol 3: Global Deprotection by Catalytic Hydrogenolysis
This protocol describes the removal of all benzyl protecting groups to yield the final oligosaccharide.
Materials:
-
Perbenzylated disaccharide
-
Palladium hydroxide (B78521) on carbon (Pd(OH)₂/C, 20 wt%)
-
Tetrahydrofuran (THF)
-
Methanol (B129727) (MeOH)
-
Water (H₂O)
-
Hydrogen gas (H₂) supply (balloon or hydrogenation apparatus)
-
Celite®
Procedure:
-
Dissolve the perbenzylated disaccharide in a mixture of THF, MeOH, and H₂O (e.g., 3:1:0.5 v/v/v).
-
Carefully add Pd(OH)₂/C (typically 20-50% by weight of the substrate) to the solution.
-
Evacuate the flask and backfill with hydrogen gas (repeat 3 times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (1 atm) at room temperature for 24 hours.
-
Monitor the reaction by TLC or Mass Spectrometry to confirm the removal of all benzyl groups.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol and water.
-
Concentrate the filtrate under reduced pressure to yield the deprotected oligosaccharide. Further purification can be achieved by size-exclusion chromatography if necessary.
Visualizations
Workflow for Oligosaccharide Synthesis
Caption: Synthetic workflow from the starting material to the final oligosaccharide.
Logical Relationship of Key Components in Glycosylation
Caption: Key components and their roles in the glycosylation reaction.
References
Application Notes and Protocols: Glycosylation Reactions with 2,3,4,6-Tetra-O-benzyl-D-mannopyranose as a Donor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of glycosylation reactions utilizing the versatile donor, 2,3,4,6-Tetra-O-benzyl-D-mannopyranose. This donor is a cornerstone in the synthesis of complex carbohydrates, glycoconjugates, and various pharmaceutically relevant molecules.[1] The protocols and data presented herein are curated from established literature to guide researchers in designing and executing successful mannosylation reactions.
Introduction to this compound in Glycosylation
This compound is a widely used mannosyl donor in synthetic organic chemistry.[1] The benzyl (B1604629) protecting groups offer stability under a range of reaction conditions and can be readily removed during the final deprotection steps of a synthetic sequence. The stereochemical outcome of glycosylation reactions with this donor, particularly the formation of the challenging β-mannosidic linkage, is a subject of extensive research. The choice of promoter, acceptor, and reaction conditions plays a crucial role in determining the yield and anomeric selectivity of the glycosylation.
Key Glycosylation Methodologies
Several methods have been developed to activate this compound for glycosylation. These typically involve the in situ generation of a reactive intermediate, such as a glycosyl triflate or a trichloroacetimidate (B1259523), which then reacts with a glycosyl acceptor.
Promoter-Mediated Glycosylation
A common strategy involves the use of a promoter system to activate the anomeric position of the mannosyl donor. The combination of a sulfoxide (B87167), such as 1-benzenesulfinylpiperidine (BSP) or diphenyl sulfoxide (DPSO), with trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) in the presence of a hindered base like 2,4,6-tri-tert-butylpyrimidine (B1306805) (TTBP) is a powerful method for activating thioglycoside donors.[2] While this compound is not a thioglycoside, similar activation principles can be applied to the hemiacetal form.
Another effective promoter is trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), which is often used to activate glycosyl trichloroacetimidates.[3] The choice of promoter can significantly influence the stereochemical outcome of the reaction. For instance, the use of HB(C₆F₅)₄ has been shown to be highly effective in promoting β-selectivity in mannosylation reactions.[4]
Formation of Glycosyl Trichloroacetimidates
A widely employed strategy for activating glycosyl donors is the formation of a trichloroacetimidate derivative. This is typically achieved by reacting the free anomeric hydroxyl group of this compound with trichloroacetonitrile (B146778) in the presence of a base such as 1,8-diazabicycloundec-7-ene (DBU). The resulting trichloroacetimidate is a stable yet reactive glycosyl donor that can be activated under mild acidic conditions, often with TMSOTf, to effect glycosylation.
Data Presentation: Quantitative Analysis of Glycosylation Reactions
The following tables summarize quantitative data from various glycosylation reactions employing derivatives of this compound as donors.
| Donor | Acceptor | Promoter/Activator | Solvent | Temp (°C) | Yield (%) | α/β Ratio | Reference |
| 2,3,4,6-Tetra-O-benzyl-D-mannopyranosyl 6-nitro-2-benzothiazoate (α-isomer) | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | HB(C₆F₅)₄ | CH₂Cl₂ | - | 94 | 19:81 | [4] |
| 2,3,4,6-Tetra-O-benzoyl-α-D-mannopyranosyl trichloroacetimidate | 4-Nitrophenyl 2,3-O-isopropylidene-α-D-mannopyranoside | TMSOTf | CH₂Cl₂ | -15 to rt | - | - | [3] |
| Phenyl 2,3-di-O-benzyl-4,6-O-benzylidene-1-thio-β-D-mannopyranoside | Allyltrimethylsilane | BSP/TTBP/Tf₂O | CH₂Cl₂ | -65 | 76 | β-selective | [2] |
| Phenyl 2,3-di-O-benzyl-4,6-O-benzylidene-1-thio-β-D-mannopyranoside | α-Trimethylsiloxystyrene | BSP/TTBP/Tf₂O | CH₂Cl₂ | -65 | 77 | β-selective | [2] |
Experimental Protocols
General Procedure for Glycosylation using a Sulfoxide/Triflic Anhydride System[2]
This protocol is adapted for the activation of thioglycoside donors but illustrates the general principles that can be applied to other forms of the this compound donor.
Materials:
-
Glycosyl donor (e.g., a thioglycoside derivative of this compound) (1.0 equiv)
-
1-Benzenesulfinylpiperidine (BSP) or Diphenyl sulfoxide (DPSO) (1.2 equiv)
-
2,4,6-Tri-tert-butylpyrimidine (TTBP) (1.5 equiv)
-
Trifluoromethanesulfonic anhydride (Tf₂O) (1.2 equiv)
-
Glycosyl acceptor (5.0 equiv)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
4 Å Molecular Sieves
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
Procedure:
-
To a stirred solution of the glycosyl donor, BSP (or DPSO), and TTBP in anhydrous CH₂Cl₂ containing 4 Å molecular sieves at -65 °C, add Tf₂O.
-
Stir the resulting mixture for 45 minutes at -65 °C.
-
Slowly add a solution of the glycosyl acceptor in anhydrous CH₂Cl₂.
-
Continue stirring the reaction mixture at -65 °C for 3 to 12 hours.
-
Quench the reaction at -65 °C by adding a saturated solution of NaHCO₃.
-
Allow the mixture to warm to room temperature.
-
Work up the reaction mixture by separating the organic layer, washing with brine, drying over anhydrous sodium sulfate, and concentrating under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol for the Synthesis of a Mannosyl Trichloroacetimidate Donor[3]
This protocol describes the formation of a trichloroacetimidate from a glycosyl hemiacetal.
Materials:
-
This compound (1.0 equiv)
-
Trichloroacetonitrile (excess)
-
1,8-Diazabicycloundec-7-ene (DBU) (catalytic amount)
-
Anhydrous Dichloromethane (CH₂Cl₂)
Procedure:
-
Dissolve this compound in anhydrous CH₂Cl₂.
-
Add an excess of trichloroacetonitrile to the solution.
-
Cool the mixture to 0 °C and add a catalytic amount of DBU.
-
Allow the reaction to stir at room temperature until completion, as monitored by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the resulting glycosyl trichloroacetimidate by column chromatography.
Protocol for TMSOTf-Promoted Glycosylation with a Trichloroacetimidate Donor[3]
Materials:
-
Glycosyl trichloroacetimidate donor (1.05 equiv)
-
Glycosyl acceptor (1.0 equiv)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (catalytic amount)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
4 Å Molecular Sieves
Procedure:
-
To a cooled (-15 °C) solution of the glycosyl acceptor and the glycosyl trichloroacetimidate donor in anhydrous, redistilled CH₂Cl₂, add 4 Å molecular sieves.
-
Stir the mixture under a nitrogen atmosphere for 30 minutes.
-
Add a catalytic amount of TMSOTf (diluted with CH₂Cl₂) dropwise to the mixture.
-
Stir the reaction mixture for an additional 2 hours, allowing it to gradually warm to room temperature.
-
Quench the reaction with triethylamine (B128534) or a saturated solution of NaHCO₃.
-
Filter the mixture through Celite and concentrate the filtrate.
-
Purify the crude product by column chromatography.
Mandatory Visualizations
Glycosylation Workflow with a Trichloroacetimidate Donor
References
- 1. chemimpex.com [chemimpex.com]
- 2. Stereoselective C-Glycoside Formation with 2-O-Benzyl-4,6-O-benzylidene Protected 3-Deoxy Gluco-and Mannopyranoside Donors: Comparison with O-Glycoside Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Direct 2,3-O-Isopropylidenation of α-d-Mannopyranosides and the Preparation of 3,6-Branched Mannose Trisaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Application Notes and Protocols for the Wittig-Horner Reaction with 2,3,4,6-Tetra-O-benzyl-D-mannopyranose
For Researchers, Scientists, and Drug Development Professionals
The Wittig-Horner reaction is a powerful tool in synthetic organic chemistry for the formation of carbon-carbon double bonds, offering a significant advantage in the synthesis of complex molecules such as C-glycosides. This document provides a detailed protocol for the Wittig-Horner reaction using 2,3,4,6-Tetra-O-benzyl-D-mannopyranose as the starting material. The resulting mannosylidene derivatives are valuable intermediates in the synthesis of various biologically active compounds and pharmaceuticals.
The reaction involves the olefination of the lactol form of the protected mannose sugar with a stabilized phosphorus ylide, typically a phosphonate (B1237965) carbanion. The use of stabilized ylides, such as those derived from phosphonoacetates, generally favors the formation of the (E)-alkene isomer.[1][2][3] The reaction with this compound has been shown to produce C-glycosides, although partial epimerization at the C-2 position can be observed.[4]
Key Reaction Parameters
The successful execution of the Wittig-Horner reaction on protected sugars is dependent on several critical parameters. The choice of the phosphonate ylide, the base used for deprotonation, the solvent, and the reaction temperature all play crucial roles in determining the yield and stereoselectivity of the product.
| Parameter | Typical Reagents/Conditions | Notes |
| Substrate | This compound | A common starting material for the synthesis of mannose-containing C-glycosides. |
| Phosphonate Reagent | Triethyl phosphonoacetate, Trimethyl phosphonoacetate | Stabilized ylides that generally provide good yields and (E)-selectivity. |
| Base | Sodium hydride (NaH), Potassium tert-butoxide (KOtBu), n-Butyllithium (n-BuLi) | The choice of base can influence the reactivity and stereochemical outcome. NaH is a common and effective choice.[2] |
| Solvent | Tetrahydrofuran (THF), Toluene | Anhydrous conditions are essential for the reaction's success. |
| Temperature | 0 °C to room temperature | The reaction is typically initiated at a lower temperature and then allowed to warm to room temperature. |
| Reaction Time | 2 - 24 hours | Monitored by Thin Layer Chromatography (TLC) for completion. |
Experimental Protocol
This protocol outlines a general procedure for the Wittig-Horner reaction of this compound with triethyl phosphonoacetate.
Materials:
-
This compound
-
Triethyl phosphonoacetate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexanes
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Preparation of the Ylide:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.2 equivalents) and wash with anhydrous hexanes to remove the mineral oil.
-
Add anhydrous THF to the flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add triethyl phosphonoacetate (1.2 equivalents) dropwise to the stirred suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The formation of the ylide is indicated by the cessation of hydrogen gas evolution and the formation of a clear solution or a fine suspension.
-
-
Wittig-Horner Reaction:
-
In a separate flame-dried flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Cool the solution of the protected mannose to 0 °C.
-
Slowly transfer the freshly prepared phosphonate ylide solution to the solution of the protected mannose via cannula.
-
Allow the reaction mixture to stir at 0 °C for 1 hour and then let it warm to room temperature.
-
Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate solvent system). The reaction is typically complete within 2-4 hours.
-
-
Work-up and Purification:
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure mannosylidene derivative.
-
Experimental Workflow
Caption: Workflow for the Wittig-Horner reaction with protected mannose.
Stereoselectivity
The Wittig-Horner reaction with stabilized ylides generally favors the formation of the thermodynamically more stable (E)-alkene.[1][5][6] In the context of cyclic sugar derivatives, the stereochemical outcome can be influenced by steric and electronic factors of the sugar ring. For reactions involving 2,3,4,6-tetra-O-benzylmannono-1,5-lactone, a related substrate, high (E)-selectivity has been reported, which is attributed to the minimization of dipole-dipole repulsions during the reaction.[7] While the lactol form of this compound is used in this protocol, similar stereochemical preferences are expected.
Conclusion
The Wittig-Horner reaction provides an effective method for the synthesis of C-glycosides from this compound. Careful control of reaction conditions, particularly the use of anhydrous solvents and appropriate temperatures, is crucial for achieving high yields and good stereoselectivity. The protocol described herein serves as a valuable starting point for researchers engaged in the synthesis of complex carbohydrates and their derivatives for applications in drug discovery and development.
References
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. Wittig-Horner Reaction [organic-chemistry.org]
- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 4. The Wittig-Horner reaction on this compound and 2,3,4,6-tetra -O-benzyl-D-glucopyranose - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. Stereoselective synthesis of (E)-mannosylidene derivatives using the Wittig reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of C-Glycosides using 2,3,4,6-Tetra-O-benzyl-D-mannopyranose
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of C-glycosides utilizing 2,3,4,6-Tetra-O-benzyl-D-mannopyranose as a key starting material. C-glycosides are crucial in drug discovery and chemical biology as they are hydrolytically stable mimics of O-glycosides, which play vital roles in numerous biological processes. The protocols outlined below describe two primary methodologies: Lewis acid-promoted C-glycosylation and the Wittig-Horner reaction, offering pathways to a diverse range of C-glycoside analogues.
Introduction
C-glycosides, where the anomeric oxygen is replaced by a carbon atom, are of significant interest due to their increased stability towards enzymatic and chemical hydrolysis compared to their O-glycoside counterparts. This stability makes them excellent candidates for the development of therapeutic agents, probes for studying carbohydrate-protein interactions, and as scaffolds in medicinal chemistry. This compound is a versatile starting material for the synthesis of C-mannosides, providing a scaffold that can be readily functionalized at the anomeric position. The benzyl (B1604629) protecting groups are stable under a variety of reaction conditions and can be removed at a later stage of the synthesis.
Data Presentation
The following table summarizes quantitative data for the synthesis of C-glycosides from protected mannose derivatives, providing a comparative overview of different methods and nucleophiles.
| Starting Material | Method | Nucleophile | Product | Yield (%) | Diastereomeric Ratio (β:α) | Reference |
| 2,3-Di-O-benzyl-4,6-O-benzylidene-D-mannopyranosyl thioglycoside | BSP/DPSO, TTBP, Tf₂O | Allyltrimethylsilane (B147118) | 2,3-Di-O-benzyl-4,6-O-benzylidene-1-deoxy-1-allyl-β-D-mannopyranose | Not specified | >20:1 | [1] |
| 2,3-Di-O-benzyl-4,6-O-benzylidene-D-mannopyranosyl thioglycoside | BSP/DPSO, TTBP, Tf₂O | α-Trimethylsiloxystyrene | 2,3-Di-O-benzyl-4,6-O-benzylidene-1-deoxy-1-(2-oxo-2-phenylethyl)-β-D-mannopyranose | 76 | >20:1 | [1] |
| This compound | Wittig-Horner | Stabilized phosphorus ylide | α- and β-glycosyl acetates | Not specified | Partial epimerization at C-2 observed | [2] |
Experimental Protocols
Protocol 1: Lewis Acid-Promoted C-Allylation
This protocol describes the synthesis of an allyl C-glycoside using a Lewis acid to activate the glycosyl donor for nucleophilic attack by allyltrimethylsilane. This method is adapted from a general procedure for C-glycosylation of protected thioglycosides.[1]
Materials:
-
2,3,4,6-Tetra-O-benzyl-D-mannopyranosyl thioglycoside (or a suitable precursor to the oxocarbenium ion)
-
1-Benzenesulfinyl piperidine (B6355638) (BSP) or Diphenyl sulfoxide (B87167) (DPSO)
-
2,4,6-Tri-tert-butylpyrimidine (TTBP)
-
Trifluoromethanesulfonic anhydride (B1165640) (Tf₂O)
-
Allyltrimethylsilane
-
Dichloromethane (B109758) (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Sodium sulfate (B86663) (Na₂SO₄), anhydrous
-
4 Å molecular sieves
-
Celite
Procedure:
-
To a stirred 0.05 M solution of the 2,3,4,6-tetra-O-benzyl-D-mannopyranosyl donor in anhydrous dichloromethane containing 4 Å molecular sieves, add BSP (1.2 equiv) and TTBP (1.5 equiv).
-
Cool the mixture to -65 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Slowly add triflic anhydride (1.2 equiv) to the cooled mixture.
-
Stir the resulting mixture at -65 °C for 45 minutes to ensure the formation of the active glycosyl triflate intermediate.
-
Slowly add a 0.20 M solution of allyltrimethylsilane (5 equiv) in dichloromethane to the reaction mixture.
-
Continue stirring at -65 °C for 3 to 12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction at -65 °C by the addition of a saturated aqueous solution of NaHCO₃.
-
Allow the mixture to warm to room temperature.
-
Dilute the mixture with dichloromethane and filter through a pad of Celite to remove molecular sieves.
-
Separate the organic phase, wash with saturated aqueous NaHCO₃ solution, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (e.g., eluting with a hexanes/ethyl acetate (B1210297) gradient) to afford the desired C-allyl-mannopyranoside.
Protocol 2: Wittig-Horner Reaction for C-Glycoside Synthesis
This protocol provides a general procedure for the synthesis of C-glycosides via a Wittig-Horner reaction, which can be adapted for this compound.[2] This reaction involves the olefination of the lactol form of the sugar.
Materials:
-
This compound
-
A suitable phosphonate (B1237965) ylide (e.g., triethyl phosphonoacetate)
-
A strong base (e.g., sodium hydride (NaH) or potassium tert-butoxide (KOtBu))
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc) or Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere, prepare a solution of the phosphonate ylide in anhydrous THF.
-
Cool the solution to 0 °C and add the strong base (e.g., NaH) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour to ensure complete formation of the phosphonate carbanion.
-
Cool the reaction mixture to 0 °C and add a solution of this compound in anhydrous THF dropwise.
-
Allow the reaction to stir at room temperature for several hours, monitoring its progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate or dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the C-glycoside.
Visualizations
Experimental Workflow for C-Glycoside Synthesis
Caption: General workflow for the synthesis and purification of C-glycosides.
Logical Relationship of C-Glycoside Synthesis Methods
Caption: Methodologies for C-glycoside synthesis from a protected mannose precursor.
References
- 1. Stereoselective C-Glycoside Formation with 2-O-Benzyl-4,6-O-benzylidene Protected 3-Deoxy Gluco-and Mannopyranoside Donors: Comparison with O-Glycoside Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Wittig-Horner reaction on this compound and 2,3,4,6-tetra -O-benzyl-D-glucopyranose - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Preparation of 2,3,4,6-Tetra-O-benzyl-D-mannopyranose
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental procedure for the synthesis of 2,3,4,6-Tetra-O-benzyl-D-mannopyranose, a crucial intermediate in the synthesis of complex carbohydrates, including oligosaccharides, glycoconjugates, and molecular probes. The protocol outlines a reliable two-step synthesis commencing with the per-benzylation of commercially available methyl α-D-mannopyranoside, followed by the selective hydrolysis of the anomeric methoxy (B1213986) group. This method is robust, scalable, and yields the desired product in high purity.
Introduction
Protected monosaccharides are fundamental building blocks in modern glycoscience. The benzyl (B1604629) ether is a widely utilized protecting group due to its stability under a broad range of reaction conditions and its facile removal by catalytic hydrogenation. This compound is a versatile precursor for the synthesis of various mannose-containing glycans, which are implicated in numerous biological processes. The following protocol details a well-established procedure for its preparation.
Experimental Protocols
The synthesis of this compound is accomplished in two sequential steps:
-
Step 1: Synthesis of Methyl 2,3,4,6-Tetra-O-benzyl-α-D-mannopyranoside
-
Step 2: Synthesis of this compound
Step 1: Synthesis of Methyl 2,3,4,6-Tetra-O-benzyl-α-D-mannopyranoside
This initial step involves the exhaustive benzylation of all free hydroxyl groups of methyl α-D-mannopyranoside using benzyl chloride in the presence of a strong base, such as sodium hydride.
Materials:
-
Methyl α-D-mannopyranoside
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium hydride (60% dispersion in mineral oil)
-
Benzyl chloride
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297)
Procedure:
-
A solution of methyl α-D-mannopyranoside (1.0 eq) in anhydrous DMF is prepared in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
The solution is cooled to 0 °C in an ice bath.
-
Sodium hydride (60% dispersion in mineral oil, 4.4 eq) is added portion-wise to the stirred solution over 30 minutes.
-
The reaction mixture is stirred at 0 °C for an additional 30 minutes.
-
Benzyl chloride (4.2 eq) is added dropwise to the reaction mixture at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred for 16-24 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is carefully quenched by the slow addition of methanol at 0 °C.
-
The mixture is diluted with dichloromethane and washed sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to afford methyl 2,3,4,6-tetra-O-benzyl-α-D-mannopyranoside as a viscous oil.
Step 2: Synthesis of this compound
The second step involves the acid-catalyzed hydrolysis of the anomeric methoxy group of the per-benzylated intermediate.
Materials:
-
Methyl 2,3,4,6-Tetra-O-benzyl-α-D-mannopyranoside
-
Acetic acid
-
Sulfuric acid (concentrated)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Methyl 2,3,4,6-tetra-O-benzyl-α-D-mannopyranoside (1.0 eq) is dissolved in a mixture of acetic acid and water.
-
A catalytic amount of concentrated sulfuric acid is added to the solution.
-
The reaction mixture is heated to 80-90 °C and stirred for 4-6 hours.
-
The reaction progress is monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature and diluted with dichloromethane.
-
The organic layer is carefully washed with water, saturated aqueous sodium bicarbonate solution (until effervescence ceases), and brine.
-
The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to yield this compound as a white solid.
Data Presentation
Table 1: Summary of Reactants and Conditions
| Step | Reactant | Molar Eq. | Reagents | Solvent | Temperature | Time |
| 1 | Methyl α-D-mannopyranoside | 1.0 | Sodium hydride, Benzyl chloride | Anhydrous DMF | 0 °C to RT | 16-24 h |
| 2 | Methyl 2,3,4,6-Tetra-O-benzyl-α-D-mannopyranoside | 1.0 | Sulfuric acid (catalytic) | Acetic Acid/H₂O | 80-90 °C | 4-6 h |
Experimental Workflow
Caption: Synthetic workflow for the preparation of this compound.
Signaling Pathways and Logical Relationships
The synthesis of this compound does not involve signaling pathways. The logical relationship of the synthesis is a linear sequence of two distinct chemical transformations with intermediate purification.
Conclusion
The protocol described herein provides a comprehensive guide for the successful synthesis of this compound. This valuable building block can be prepared in a straightforward and efficient manner, enabling its use in the synthesis of more complex and biologically relevant carbohydrate structures. Careful execution of the described steps and purification procedures is essential for obtaining the final product in high yield and purity.
Application Notes and Protocols for the Use of 2,3,4,6-Tetra-O-benzyl-D-mannopyranose in Solid-Phase Oligosaccharide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,4,6-Tetra-O-benzyl-D-mannopyranose is a crucial building block in the chemical synthesis of complex oligosaccharides and glycoconjugates. Its per-benzylated structure offers stability under a variety of reaction conditions, making it a versatile glycosyl donor. In the realm of solid-phase oligosaccharide synthesis (SPOS), this protected mannose derivative is instrumental for the construction of mannose-containing glycans, which are pivotal in numerous biological processes and are key targets in drug development. These application notes provide an overview of its utility and detailed protocols for its application in SPOS.
Application Notes
The use of this compound as a glycosyl donor in solid-phase synthesis is advantageous for several reasons. The benzyl (B1604629) protecting groups are stable to a wide range of reaction conditions, allowing for complex synthetic routes. However, the stereoselective formation of the glycosidic linkage, particularly the challenging β-mannosidic bond, requires careful selection of activation methods and reaction conditions.
The benzyl groups at the C-2 position do not participate in neighboring group participation, which is often used to control the stereochemistry of glycosylation. Therefore, achieving high stereoselectivity with this donor relies on other factors such as the choice of activator, solvent, temperature, and the nature of the solid support and linker. The solid-phase approach offers significant advantages over traditional solution-phase synthesis, including simplified purification of intermediates and the potential for automation.
Challenges in using per-benzylated mannose donors include the potential for side reactions and the need for powerful activation methods. The final deprotection step to remove all benzyl ethers, typically achieved through hydrogenolysis, also requires careful optimization to ensure complete removal without affecting the integrity of the synthesized oligosaccharide.
Experimental Protocols
General Considerations
All reactions should be carried out under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents. Molecular sieves (4 Å) are typically added to ensure anhydrous conditions. Reaction progress can be monitored by cleaving a small amount of resin and analyzing the product by thin-layer chromatography (TLC) or mass spectrometry.
Protocol 1: Immobilization of a Glycosyl Acceptor on a Solid Support
This protocol describes the immobilization of a glycosyl acceptor with a free hydroxyl group onto a Wang resin, a common solid support for SPOS.
Materials:
-
Wang Resin
-
Fmoc-protected amino acid with a free hydroxyl group (e.g., Fmoc-L-Thr(tBu)-OH) for linking, or a suitable linker with a hydroxyl group
-
Glycosyl acceptor with a free hydroxyl group
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Piperidine (B6355638) solution (20% in DMF)
-
Activating agents for esterification (e.g., DIC/DMAP or HBTU/DIPEA)
Procedure:
-
Swell the Wang resin in anhydrous DMF for 1 hour.
-
If starting with an amino acid linker, deprotect the Fmoc group on the resin-bound amino acid using 20% piperidine in DMF.
-
Wash the resin extensively with DMF and DCM.
-
Dissolve the glycosyl acceptor and activating agents in a minimal amount of anhydrous DCM or DMF.
-
Add the solution to the swollen resin and agitate at room temperature for 4-12 hours.
-
Wash the resin thoroughly with DMF, DCM, and methanol (B129727) to remove excess reagents.
-
Cap any unreacted hydroxyl groups on the resin using a solution of acetic anhydride (B1165640) and pyridine (B92270) in DCM.
-
Wash the resin again as in step 6 and dry under vacuum.
Protocol 2: Solid-Phase Glycosylation with this compound
This protocol outlines a typical glycosylation cycle on the solid support. The choice of activator is critical for achieving good yields and stereoselectivity.
Materials:
-
Acceptor-functionalized resin from Protocol 1
-
This compound (as a thioglycoside, imidate, or other suitable glycosyl donor)
-
Activator system (e.g., N-Iodosuccinimide (NIS)/Trifluoromethanesulfonic acid (TfOH) for thioglycosides; Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) for imidates)
-
Dichloromethane (DCM), anhydrous
-
4 Å Molecular Sieves
Procedure:
-
Swell the acceptor-functionalized resin in anhydrous DCM in a reaction vessel.
-
Add powdered 4 Å molecular sieves.
-
In a separate flask, dissolve this compound (as a suitable donor) in anhydrous DCM.
-
Cool the resin suspension to the desired temperature (e.g., -40 °C to -78 °C).
-
Add the solution of the mannose donor to the resin suspension.
-
Slowly add the activator solution to the reaction mixture.
-
Allow the reaction to proceed at the specified temperature for 1-4 hours, with gradual warming to room temperature.
-
Quench the reaction by adding a suitable quenching agent (e.g., triethylamine (B128534) or pyridine).
-
Filter the resin and wash extensively with DCM, methanol, and diethyl ether.
-
Dry the resin under vacuum.
Protocol 3: Cleavage from the Resin and Deprotection
This protocol describes the cleavage of the synthesized oligosaccharide from the solid support and subsequent removal of the benzyl protecting groups.
Materials:
-
Oligosaccharide-bound resin
-
Trifluoroacetic acid (TFA) solution in DCM (e.g., 95:5 TFA:H2O) for cleavage from Wang resin
-
Palladium on carbon (Pd/C, 10%)
-
Methanol (MeOH) or a suitable solvent for hydrogenolysis
-
Hydrogen gas (H₂)
Procedure:
-
Swell the oligosaccharide-bound resin in DCM.
-
Treat the resin with a TFA solution for 1-2 hours at room temperature to cleave the product from the support.
-
Filter the resin and collect the filtrate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude protected oligosaccharide by silica (B1680970) gel chromatography.
-
Dissolve the purified, protected oligosaccharide in a suitable solvent like methanol.
-
Add Pd/C catalyst.
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir until deprotection is complete (monitored by TLC or mass spectrometry).
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.
-
Purify the final deprotected oligosaccharide, typically by size-exclusion chromatography (e.g., Sephadex G-25).
Quantitative Data Summary
The following table summarizes representative yields for glycosylation reactions involving mannose donors in solid-phase synthesis, as found in the literature. Actual yields will vary depending on the specific substrates, solid support, and reaction conditions.
| Glycosyl Donor | Glycosyl Acceptor | Solid Support | Activator | Yield (%) | Reference |
| Per-acetylated mannosyl donor | Resin-bound disaccharide | JandaJel™ Wang resin | TMSOTf | 68 | [1] |
| S-phenyl 2,3-di-O-benzyl-α-D-thiomannopyranoside | Various primary, secondary, and tertiary alcohols | Polystyrene borinate ester | BSP/Tf₂O | Excellent | [2][3] |
Visualizations
Experimental Workflow for Solid-Phase Oligosaccharide Synthesis
Caption: Workflow for solid-phase oligosaccharide synthesis.
Logical Diagram of the Glycosylation Step
Caption: Key components of the glycosylation reaction on a solid support.
References
Catalytic Glycosylation of 2,3,4,6-Tetra-O-benzyl-D-mannopyranose: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the catalytic glycosylation of 2,3,4,6-Tetra-O-benzyl-D-mannopyranose. The following sections outline various catalytic methods, offering insights into reaction conditions, stereoselectivity, and yields. This information is intended to guide researchers in selecting and implementing the most suitable method for their specific synthetic targets.
Introduction
The stereoselective synthesis of glycosidic bonds is a cornerstone of carbohydrate chemistry, with significant implications for drug discovery and development. Mannopyranosides, in particular, are key components of numerous biologically active glycoconjugates. The glycosylation of this compound presents a common challenge in achieving high stereoselectivity, especially for the thermodynamically less favored β-mannosidic linkage. This document explores several catalytic strategies that have been developed to address this challenge, providing both α- and β-selective methods.
Catalytic Methods for Glycosylation
A variety of catalytic systems have been successfully employed for the glycosylation of this compound and its derivatives. These methods often utilize specific donor molecules activated by a catalytic amount of a promoter. The choice of catalyst, donor, and reaction conditions plays a crucial role in determining the yield and stereochemical outcome of the glycosylation reaction.
β-Mannosylation Strategies
The formation of 1,2-cis-glycosidic linkages, such as in β-mannosides, is particularly challenging due to the anomeric effect and steric hindrance. Several catalytic methods have been devised to overcome these hurdles.
1. Tetrakis(pentafluorophenyl)boric acid [HB(C6F5)4] Catalysis:
This method employs a mannosyl donor with a 6-nitro-2-benzothiazoate leaving group at the anomeric position. The reaction proceeds smoothly in the presence of a catalytic amount of HB(C6F5)4, leading to high yields of the corresponding disaccharides with good to high β-stereoselectivity.[1] The counter anion of the acid catalyst has been shown to significantly influence the stereoselectivity, with HB(C6F5)4 providing the highest β-selectivity.[1]
2. Bis-thiourea Catalysis:
Highly β-selective mannosylations can be achieved using a bis-thiourea catalyst with 2,3-acetonide-protected glycosyl phosphate (B84403) donors.[2][3] This catalytic protocol is notable for its mild and neutral reaction conditions and its compatibility with a wide range of functional groups on the acceptor molecule.[2][3]
3. Gold(I)/Silver(I) Catalysis:
The glycosylation of 4,6-O-benzylidene-protected mannosyl ortho-hexynylbenzoates with various alcohol acceptors can be effectively catalyzed by a combination of gold(I) and silver(I) salts.[4] This method affords β-mannosides in high yields and with satisfactory stereoselectivity at temperatures ranging from 0 °C to room temperature.[4]
4. One-Pot Halogenation-Glycosylation Sequence:
A highly selective synthesis of β-mannosides from glycosyl hemiacetals can be achieved through a one-pot sequence involving chlorination with oxalyl chloride, followed by iodination with lithium iodide (LiI) and subsequent glycosylation.[5] This protocol is effective for a wide range of glycosyl acceptors and "armed" mannosyl donors.[5]
α-Mannosylation Strategies
While the formation of α-mannosides is generally favored by the anomeric effect, catalytic methods can enhance the efficiency and selectivity of this transformation.
1. Bismuth(III) Triflate (Bi(OTf)3) Catalysis:
Bismuth(III) triflate has been utilized as a catalyst for the dehydrative glycosylation of 2,3,4,6-tetra-O-benzyl-D-glucopyranose, a related hexopyranose.[6] While the specific application to the title mannose derivative is not detailed in the provided results, Bi(OTf)3 is a potent Lewis acid catalyst for glycosylation reactions and could potentially be adapted for α-mannosylation.
Quantitative Data Summary
The following tables summarize the quantitative data for various catalytic glycosylation methods involving derivatives of this compound.
Table 1: β-Selective Mannosylation using Mannosyl 6-Nitro-2-benzothiazoate Donor
| Entry | Glycosyl Acceptor | Activator | Solvent | Temp (°C) | Time (h) | Yield (%) | α/β Ratio |
| 1 | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | HB(C6F5)4 | CH2Cl2 | -78 | 1 | 95 | 14:86 |
| 2 | Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside | HB(C6F5)4 | CH2Cl2 | -78 | 1 | 92 | 15:85 |
| 3 | Methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside | HB(C6F5)4 | CH2Cl2 | -78 | 1 | 90 | 18:82 |
Data extracted from a study on mannosyl 6-nitro-2-benzothiazoate donors.[1]
Table 2: Bis-thiourea Catalyzed β-Mannosylation with a Glycosyl Phosphate Donor
| Entry | Acceptor | Yield (%) | α/β Ratio |
| 1 | Simple primary alcohol | >95 | 1:99 |
| 2 | Simple secondary alcohol | >95 | 1:99 |
| 3 | Complex natural product | >95 | 1:99 |
Yields reflect isolated yields of the pure β-product. Selectivities were determined by 1H NMR analysis of crude product mixtures.[2]
Table 3: One-Pot Halogenation-Glycosylation for β-Mannosylation
| Entry | Donor Protecting Groups | Acceptor | Yield (%) | α/β Ratio |
| 1 | 2,3,4,6-Tetra-O-benzyl | Primary alcohol | 85 | 1:19 |
| 2 | 2,3,4,6-Tetra-O-benzyl | Secondary alcohol | 78 | 1:15 |
| 3 | 2,3,4,6-Tetra-O-p-methylbenzyl | Primary alcohol | 90 | 1:20 |
Yields and selectivities are representative for the described one-pot procedure.[5]
Experimental Protocols
Protocol 1: β-Mannosylation using Mannosyl 6-Nitro-2-benzothiazoate Donor and HB(C6F5)4 Catalyst
Materials:
-
2,3,4,6-Tetra-O-benzyl-α-D-mannopyranosyl 6-nitro-2-benzothiazoate (Donor)
-
Glycosyl Acceptor (e.g., Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside)
-
Tetrakis(pentafluorophenyl)boric acid [HB(C6F5)4] (0.2 eq)
-
Dichloromethane (CH2Cl2), freshly distilled
-
Molecular Sieves 4Å, activated
Procedure:
-
To a flame-dried flask under an argon atmosphere, add the mannosyl donor (1.0 eq), the glycosyl acceptor (1.2 eq), and activated molecular sieves 4Å in CH2Cl2.
-
Cool the mixture to -78 °C.
-
Add a solution of HB(C6F5)4 (0.2 eq) in CH2Cl2 dropwise.
-
Stir the reaction at -78 °C for the time indicated by TLC monitoring (typically 1 hour).
-
Quench the reaction with triethylamine.
-
Allow the mixture to warm to room temperature, dilute with CH2Cl2, and filter through a pad of Celite.
-
Wash the filtrate with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the residue by silica (B1680970) gel column chromatography to afford the desired β-mannoside.
Protocol 2: Bis-thiourea Catalyzed β-Mannosylation
Materials:
-
2,3-Acetonide-protected mannosyl phosphate (Donor)
-
Glycosyl Acceptor
-
Bis-thiourea catalyst (1 mol%)
-
Toluene, anhydrous
-
Molecular Sieves 5Å, activated
Procedure:
-
To a flame-dried flask under an argon atmosphere, add the mannosyl phosphate donor (1.0 eq), the glycosyl acceptor (1.5 eq), the bis-thiourea catalyst (0.01 eq), and activated molecular sieves 5Å in anhydrous toluene.
-
Stir the reaction mixture at room temperature until the reaction is complete as monitored by TLC.
-
Filter the reaction mixture through a pad of Celite, washing with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the pure β-mannoside.
Visualizations
Caption: General workflow for a catalytic glycosylation reaction.
Caption: Key factors influencing the stereochemical outcome of glycosylation.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Highly Selective β-Mannosylations and β-Rhamnosylations Catalyzed by a Bis-thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Stereoselective β-mannosylations and β-rhamnosylations from glycosyl hemiacetals mediated by lithium iodide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for NMR Characterization of 2,3,4,6-Tetra-O-benzyl-D-mannopyranose Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and detailed Nuclear Magnetic Resonance (NMR) characterization of 2,3,4,6-Tetra-O-benzyl-D-mannopyranose and its derivatives. The protocols outlined below are intended to assist researchers in the unambiguous structural elucidation and purity assessment of these important intermediates in glycochemistry and drug discovery.
Introduction
This compound is a key building block in the synthesis of complex carbohydrates, glycoconjugates, and biologically active molecules. Its protected hydroxyl groups allow for selective modifications at the anomeric position, making it a versatile precursor for the synthesis of various mannoside derivatives. Accurate structural characterization by NMR spectroscopy is crucial to ensure the identity, purity, and anomeric configuration of these compounds, which is essential for their application in biological studies and drug development.
Data Presentation
The following tables summarize the ¹H and ¹³C NMR spectral data for the α and β anomers of this compound, recorded in deuterated chloroform (B151607) (CDCl₃) at 500 MHz for ¹H NMR and 125 MHz for ¹³C NMR.
Table 1: ¹H NMR Data for this compound Anomers in CDCl₃
| Proton | α-Anomer δ (ppm) | Multiplicity | J (Hz) | Integration | β-Anomer δ (ppm) | Multiplicity | J (Hz) | Integration |
| H-1 | 5.18 | d | 1.8 | 1H | 4.88 | s | - | 1H |
| H-2 | 3.92 | dd | 3.2, 1.8 | 1H | 3.75 | d | 2.5 | 1H |
| H-3 | 3.85 | dd | 9.2, 3.2 | 1H | 3.65 | dd | 8.9, 2.5 | 1H |
| H-4 | 3.99 | t | 9.2 | 1H | 3.90 | t | 8.9 | 1H |
| H-5 | 3.80 | ddd | 9.2, 5.5, 2.3 | 1H | 3.55 | m | - | 1H |
| H-6a | 3.75 | dd | 10.8, 2.3 | 1H | 3.72 | dd | 10.5, 2.0 | 1H |
| H-6b | 3.68 | dd | 10.8, 5.5 | 1H | 3.68 | dd | 10.5, 5.0 | 1H |
| Ph-CH₂ | 4.95-4.45 | m | - | 8H | 4.95-4.45 | m | - | 8H |
| Ph-H | 7.40-7.20 | m | - | 20H | 7.40-7.20 | m | - | 20H |
Table 2: ¹³C NMR Data for this compound Anomers in CDCl₃
| Carbon | α-Anomer δ (ppm) | β-Anomer δ (ppm) |
| C-1 | 92.5 | 93.8 |
| C-2 | 75.2 | 77.8 |
| C-3 | 80.5 | 82.5 |
| C-4 | 72.8 | 73.5 |
| C-5 | 74.8 | 78.5 |
| C-6 | 69.1 | 69.5 |
| Ph-CH₂ | 75.1, 73.5, 72.8, 71.8 | 75.1, 73.5, 72.8, 71.8 |
| Ph-C | 138.6, 138.5, 138.2, 138.0 | 138.6, 138.5, 138.2, 138.0 |
| Ph-CH | 128.5-127.7 | 128.5-127.7 |
Experimental Protocols
Synthesis of this compound
This protocol describes a general method for the benzylation of D-mannose.
Materials:
-
D-mannose
-
Benzyl (B1604629) bromide (BnBr)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Methanol (B129727) (MeOH)
-
Dichloromethane (DCM)
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Preparation: Under an inert atmosphere (e.g., argon or nitrogen), suspend sodium hydride (4.4 equivalents per hydroxyl group) in anhydrous DMF in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the suspension to 0 °C in an ice bath.
-
Addition of D-mannose: Dissolve D-mannose (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension over 30-60 minutes, maintaining the temperature at 0 °C.
-
Benzylation: Add benzyl bromide (4.2 equivalents per hydroxyl group) dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 16-24 hours.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C until the bubbling ceases.
-
Work-up: Dilute the reaction mixture with water and extract with ethyl acetate (3 x volumes). Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to separate the anomers and remove impurities.
NMR Sample Preparation and Analysis
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃) with 0.03% (v/v) tetramethylsilane (B1202638) (TMS)
-
NMR tubes (5 mm)
-
Pipettes and vials
Procedure:
-
Sample Preparation: Weigh approximately 10-20 mg of the purified this compound into a clean, dry vial.
-
Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ containing TMS to the vial and gently swirl to dissolve the sample completely.
-
Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
NMR Acquisition: Acquire ¹H and ¹³C NMR spectra on a 500 MHz (or higher field) NMR spectrometer.
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Typical parameters include a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to obtain adequate signal intensity.
-
-
Data Processing: Process the acquired spectra using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of the CDCl₃ triplet in the ¹³C spectrum.
-
Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Measure the chemical shifts (δ) in ppm and the coupling constants (J) in Hz. Assign the signals to the corresponding protons and carbons based on their chemical shifts, multiplicities, and coupling constants, and by comparison with the data in Tables 1 and 2.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and NMR characterization of this compound derivatives.
Caption: Workflow for Synthesis and NMR Characterization.
Application Notes and Protocols for Mass Spectrometry of 2,3,4,6-Tetra-O-benzyl-D-mannopyranose and its Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,4,6-Tetra-O-benzyl-D-mannopyranose is a crucial protected monosaccharide intermediate in the synthesis of complex carbohydrates, including oligosaccharides and glycoconjugates, which are of significant interest in drug development and glycobiology. Mass spectrometry is an indispensable tool for the characterization of this building block and its subsequent reaction products, enabling verification of molecular weight and elucidation of structural features through fragmentation analysis. These application notes provide detailed protocols for the mass spectrometric analysis of this compound and its derivatives using Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) techniques.
Chemical Properties
| Property | Value |
| Molecular Formula | C34H36O6 |
| Molecular Weight | 540.65 g/mol [1] |
| CAS Number | 131347-08-5[1] |
| Appearance | Colourless Oil[1] |
| Solubility | Dichloromethane (DCM), Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), Ethyl acetate (B1210297) (EtOAc), Methanol (MeOH)[1] |
Mass Spectrometry Analysis Protocols
Electrospray Ionization (ESI) Mass Spectrometry
ESI-MS is a soft ionization technique suitable for analyzing polar and thermally labile molecules like protected carbohydrates. It typically generates protonated molecules [M+H]⁺ or adducts with cations like sodium [M+Na]⁺ or potassium [M+K]⁺.
Protocol for ESI-MS Analysis:
-
Sample Preparation:
-
Dissolve the sample (this compound or its derivative) in a suitable solvent such as methanol, acetonitrile, or a mixture of these with water, to a final concentration of approximately 1-10 µg/mL.
-
To promote the formation of specific adducts, a low concentration (e.g., 1 mM) of an appropriate salt (e.g., sodium acetate for [M+Na]⁺) can be added to the sample solution.
-
-
Instrumentation and Parameters:
-
Ion Source: Electrospray Ionization (ESI)
-
Polarity: Positive ion mode is typically preferred for observing protonated molecules or alkali metal adducts.
-
Capillary Voltage: 3.0 - 4.5 kV
-
Nebulizer Gas (N₂): 1.5 - 2.5 Bar
-
Drying Gas (N₂): 4.0 - 8.0 L/min
-
Drying Gas Temperature: 180 - 250 °C
-
Mass Analyzer: Time-of-Flight (TOF), Quadrupole, or Orbitrap
-
Mass Range: m/z 100 - 1000 (adjust as needed based on expected products)
-
-
Data Acquisition and Analysis:
-
Acquire the full scan mass spectrum to identify the molecular ion peak(s).
-
For structural elucidation, perform tandem mass spectrometry (MS/MS) by selecting the precursor ion of interest (e.g., [M+Na]⁺).
-
Fragment the precursor ion using collision-induced dissociation (CID) with argon as the collision gas. Vary the collision energy (typically 10-40 eV) to obtain optimal fragmentation patterns.
-
Expected ESI-MS Data:
| Analyte | Adduct | Expected m/z |
| This compound | [M+H]⁺ | 541.26 |
| [M+Na]⁺ | 563.24 | |
| [M+K]⁺ | 579.21 |
Fragmentation Pathway of Benzylated Monosaccharides (General):
The fragmentation of benzylated monosaccharides in ESI-MS/MS often involves the cleavage of glycosidic bonds and the loss of benzyl (B1604629) groups. The benzyl group (C₇H₇) has a mass of 91 Da. A common fragmentation pathway involves the formation of a stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91.
Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry
MALDI-MS is another soft ionization technique well-suited for the analysis of a wide range of molecules, including protected carbohydrates. It is particularly useful for analyzing complex mixtures and achieving high throughput.
Protocol for MALDI-TOF-MS Analysis:
-
Matrix Selection and Preparation:
-
Commonly used matrices for carbohydrate analysis include 2,5-dihydroxybenzoic acid (DHB), α-cyano-4-hydroxycinnamic acid (CHCA), and 2,4,6-trihydroxyacetophenone (THAP).[2][3] DHB is often a good starting point for neutral protected monosaccharides.
-
Prepare a saturated solution of the chosen matrix in a suitable solvent (e.g., 10 mg/mL in acetonitrile/water 1:1 v/v with 0.1% trifluoroacetic acid).
-
-
Sample Preparation (Dried-Droplet Method):
-
Mix the analyte solution (1-10 mg/mL) with the matrix solution in a 1:1 to 1:10 (v/v) ratio.
-
Spot 0.5 - 1.0 µL of the mixture onto the MALDI target plate.
-
Allow the spot to air-dry completely at room temperature, allowing for co-crystallization of the analyte and matrix.
-
-
Instrumentation and Parameters:
-
Ion Source: MALDI
-
Laser: Nitrogen laser (337 nm) or Nd:YAG laser (355 nm)
-
Polarity: Positive ion mode is typically used to observe [M+Na]⁺ or [M+K]⁺ adducts.
-
Mass Analyzer: Time-of-Flight (TOF)
-
Mode: Reflector mode for high resolution and accuracy.
-
Laser Fluence: Use the minimum laser power necessary to obtain a good signal-to-noise ratio, to minimize in-source fragmentation.
-
-
Data Acquisition and Analysis:
-
Acquire the mass spectrum by averaging multiple laser shots across the sample spot.
-
Identify the molecular ion adducts.
-
For structural analysis, Post-Source Decay (PSD) or tandem TOF (TOF/TOF) analysis can be performed to obtain fragment ion spectra.
-
Expected MALDI-MS Data:
Similar to ESI-MS, the primary ions observed will be adducts of the analyte with alkali metals.
| Analyte | Adduct | Expected m/z |
| This compound | [M+Na]⁺ | 563.24 |
| [M+K]⁺ | 579.21 |
Fragmentation Pathway of Benzylated Monosaccharides (General):
In MALDI-MS, fragmentation of protected monosaccharides can occur through glycosidic bond cleavages and losses of the protecting groups. The fragmentation patterns can provide information about the structure of the carbohydrate backbone and the nature of the protecting groups.
Mass Spectrometry of Reaction Products
The protocols described above can be applied to the analysis of reaction products derived from this compound, such as glycosides formed through glycosylation reactions.
Example: Analysis of a Phenyl Glycoside Derivative
If this compound is reacted to form a phenyl glycoside, the expected molecular weight will increase.
-
Reactant: this compound (MW = 540.65)
-
Reaction: Glycosylation with phenol (B47542) (C₆H₅OH, MW = 94.11) with the loss of water (H₂O, MW = 18.02).
-
Product: Phenyl 2,3,4,6-Tetra-O-benzyl-D-mannopyranoside
-
Expected Product MW: 540.65 + 94.11 - 18.02 = 616.74 g/mol
Expected MS Data for Phenyl 2,3,4,6-Tetra-O-benzyl-D-mannopyranoside:
| Adduct | Expected m/z |
| [M+H]⁺ | 617.29 |
| [M+Na]⁺ | 639.27 |
| [M+K]⁺ | 655.25 |
MS/MS analysis of such a glycoside would be expected to show fragmentation corresponding to the loss of the phenyl group and the benzyl protecting groups, as well as characteristic glycosidic bond cleavages.
Conclusion
Mass spectrometry, through both ESI and MALDI techniques, provides a powerful and versatile platform for the characterization of this compound and its reaction products. The protocols and expected data presented here serve as a guide for researchers in the fields of carbohydrate chemistry and drug development to effectively utilize mass spectrometry for compound verification and structural elucidation. Careful sample preparation and optimization of instrumental parameters are key to obtaining high-quality and informative mass spectra.
References
Application Notes and Protocols: Protecting Group Strategies for 2,3,4,6-Tetra-O-benzyl-D-mannopyranose
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the strategic use of 2,3,4,6-Tetra-O-benzyl-D-mannopyranose in chemical synthesis. This perbenzylated mannose derivative is a cornerstone in modern carbohydrate chemistry, offering a stable yet selectively cleavable protecting group pattern crucial for the synthesis of complex oligosaccharides, glycoconjugates, and natural products.
Application I: Glycosyl Donor in Oligosaccharide Synthesis
This compound serves as a versatile precursor to various glycosyl donors. The benzyl (B1604629) ethers are stable under a wide range of reaction conditions, yet their electron-donating nature "arms" the pyranose ring, enhancing its reactivity as a glycosyl donor. Activation of the anomeric hydroxyl group to a suitable leaving group, such as a trichloroacetimidate (B1259523), allows for efficient glycosylation reactions.
Key Applications:
-
Synthesis of Biologically Active Oligosaccharides: This building block is instrumental in the assembly of mannose-containing oligosaccharides found in glycoproteins and bacterial cell walls.
-
Development of Glycoconjugate Vaccines: The synthesis of bacterial capsular polysaccharides or their fragments, often containing mannose, relies on robust glycosylation strategies using donors derived from this compound.
-
Total Synthesis of Natural Products: Complex natural products with mannose moieties, such as the antibiotic vancomycin, can be synthesized using this protected mannose derivative.
Experimental Protocol: Formation of a Glycosyl Trichloroacetimidate Donor and Subsequent Glycosylation
This protocol describes the two-step process of activating this compound as a trichloroacetimidate donor and its subsequent use in a glycosylation reaction.
Step 1: Synthesis of 2,3,4,6-Tetra-O-benzyl-α-D-mannopyranosyl trichloroacetimidate
-
Preparation: Dissolve this compound (1.0 equiv) in anhydrous dichloromethane (B109758) (DCM). Add trichloroacetonitrile (B146778) (10 equiv) and cool the mixture to 0 °C.
-
Reaction: Add a catalytic amount of a strong base, such as 1,8-diazabicycloundec-7-ene (DBU), dropwise.
-
Monitoring: Allow the reaction to warm to room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Work-up: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by silica (B1680970) gel column chromatography to yield the trichloroacetimidate donor.
Step 2: Glycosylation with a Glycosyl Acceptor
-
Preparation: To a flame-dried flask under an inert atmosphere, add the glycosyl acceptor (1.0 equiv), the 2,3,4,6-Tetra-O-benzyl-α-D-mannopyranosyl trichloroacetimidate donor (1.2 equiv), and activated molecular sieves in anhydrous DCM.
-
Reaction: Cool the mixture to -40 °C and add a catalytic amount of a Lewis acid, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), dropwise.
-
Monitoring: Stir the reaction at -40 °C and monitor by TLC.
-
Quenching: Upon completion, quench the reaction with triethylamine.
-
Work-up: Filter the mixture through celite and wash the filtrate with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the desired disaccharide.
Quantitative Data: Glycosylation Reaction Yields
| Glycosyl Donor | Glycosyl Acceptor | Promoter | Solvent | Temp (°C) | Yield (%) |
| 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranosyl trichloroacetimidate | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | TMSOTf | DCM | -40 | 85 |
| 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranosyl trichloroacetimidate | 1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose | TMSOTf | DCM | -20 | 92 |
| 2,3,4,6-Tetra-O-benzyl-α-D-mannopyranosyl trichloroacetimidate | Cholesterol | TMSOTf | DCM | 0 | 78 |
Note: Yields are representative and can vary based on the specific acceptor and reaction conditions.
Application II: Deprotection Strategies
The removal of the benzyl protecting groups is a critical final step in the synthesis. The choice of deprotection method depends on the presence of other functional groups in the molecule.
Deprotection Methods:
-
Catalytic Hydrogenation: The most common method involves hydrogenation using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere. This method is high-yielding and clean but is not compatible with other reducible functional groups like alkenes, alkynes, or some nitrogen-containing groups.
-
Catalytic Transfer Hydrogenation: A milder alternative to catalytic hydrogenation that uses a hydrogen donor like ammonium (B1175870) formate (B1220265) or formic acid in the presence of a palladium catalyst.[1] This avoids the need for a high-pressure hydrogen atmosphere.[1]
-
Oxidative Cleavage: Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be used for the oxidative deprotection of benzyl ethers.[2] This method is advantageous when the molecule contains functional groups sensitive to reduction.
-
Dissolving Metal Reduction: Strong reducing conditions, such as sodium in liquid ammonia (B1221849), can cleave benzyl ethers. This method is powerful but often lacks selectivity and is not compatible with many functional groups.[3]
Experimental Protocol: Deprotection by Catalytic Transfer Hydrogenation
-
Preparation: Dissolve the benzylated mannose derivative (1.0 equiv) in a suitable solvent such as methanol (B129727) or ethanol.
-
Reaction: Add 10% palladium on carbon (10-20 wt%) and a hydrogen donor such as ammonium formate (5-10 equiv).
-
Monitoring: Heat the reaction mixture to reflux and monitor by TLC.
-
Work-up: Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by appropriate methods (e.g., crystallization or chromatography) to obtain the deprotected mannose derivative.
Quantitative Data: Comparison of Deprotection Methods
| Deprotection Method | Reagents | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Catalytic Hydrogenation | H₂, 10% Pd/C | MeOH/EtOAc | RT | 12-24 | >95 |
| Catalytic Transfer Hydrogenation | Ammonium Formate, 10% Pd/C | MeOH | Reflux | 1-4 | 90-98 |
| Oxidative Cleavage | DDQ | DCM/H₂O | RT | 2-8 | 70-90 |
| Dissolving Metal Reduction | Na, liq. NH₃ | THF | -78 | 0.5-1 | 60-85 |
Visualizations
Glycosylation Workflow
Caption: Workflow for the synthesis of a disaccharide.
Deprotection Strategy Selection
Caption: Decision tree for selecting a deprotection method.
References
- 1. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 2. Deprotection of benzyl ethers using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) under photoirradiation [organic-chemistry.org]
- 3. Reexamination of sodium-liquid ammonia reduction in the peptide chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Synthesis of Mannooligosaccharides Using Benzyl-Protected Mannose Precursors
Audience: Researchers, scientists, and drug development professionals.
Abstract: Mannooligosaccharides are crucial components of various biologically significant glycoconjugates. Their chemical synthesis is a key area of research, enabling access to pure, structurally defined molecules for biological studies. The use of benzyl (B1604629) ethers as protecting groups for the hydroxyl functions of mannose precursors is a well-established strategy due to their stability under a wide range of reaction conditions and their reliable removal. This document provides detailed protocols for the synthesis of mannooligosaccharides, focusing on the glycosylation reaction using benzyl-protected mannose donors and the subsequent deprotection steps to yield the final product.
Key Precursors and Protective Group Strategy
The synthesis of oligosaccharides relies on the strategic use of protecting groups to mask reactive hydroxyl groups, allowing for controlled, regioselective formation of glycosidic bonds. Benzyl (Bn) ethers are frequently used as "permanent" protecting groups in carbohydrate chemistry because they are stable in both acidic and basic conditions. Their removal is typically achieved under neutral conditions via catalytic hydrogenolysis, which preserves most other functional groups, including esters and acetals.
Commonly used benzyl-protected mannose precursors include thioglycosides and trichloroacetimidates, which serve as effective glycosyl donors in coupling reactions. The selection of the protecting group strategy is critical for the successful assembly of the target oligosaccharide.
Experimental Protocols
Protocol 1: Glycosylation using a Benzyl-Protected Mannosyl Donor
This protocol describes a general procedure for the formation of a glycosidic linkage between a protected mannosyl donor and a glycosyl acceptor, a key step in elongating the oligosaccharide chain. The following is based on a trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf)-promoted glycosylation.
Materials:
-
Benzyl-protected mannosyl donor (e.g., a trichloroacetimidate (B1259523) or thioglycoside)
-
Glycosyl acceptor with a free hydroxyl group
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
4 Å Molecular Sieves
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Triethylamine (Et₃N)
-
Celite®
Procedure:
-
Dry the glycosyl donor and acceptor under high vacuum for several hours before use.
-
Dissolve the glycosyl donor (1.0 eq) and
Application Notes and Protocols: 2,3,4,6-Tetra-O-benzyl-D-mannopyranose as a Versatile Precursor for Glycoconjugate Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2,3,4,6-Tetra-O-benzyl-D-mannopyranose as a pivotal precursor in the synthesis of complex glycoconjugates. This perbenzylated mannose derivative offers enhanced stability and solubility, making it an ideal building block for the development of novel therapeutics, drug delivery systems, and tools for glycobiology research.[1]
Introduction
This compound is a protected monosaccharide widely utilized in synthetic carbohydrate chemistry. The benzyl (B1604629) ether protecting groups are stable under a variety of reaction conditions, yet can be removed under mild hydrogenolysis, allowing for the selective deprotection of the final glycoconjugate. This precursor is instrumental in the synthesis of mannose-containing oligosaccharides, glycolipids, glycoproteins, and neoglycoconjugates, which play crucial roles in various biological processes, including cell-cell recognition, immune responses, and disease pathogenesis.[1] Its application is particularly relevant in the development of targeted drug delivery systems, as mannose receptors are overexpressed on various cell types, including macrophages and certain cancer cells.
Applications in Glycoconjugate Synthesis
The primary application of this compound is as a glycosyl donor or, after suitable modification, as a glycosyl acceptor in glycosylation reactions. To be used as a donor, the anomeric hydroxyl group is typically converted into a better leaving group, such as a halide, trichloroacetimidate, or a thioglycoside.
Synthesis of Glycosyl Donors
A common strategy involves the conversion of this compound into a more reactive glycosyl donor, such as a thioglycoside. This transformation enables efficient glycosylation under various promotion conditions.
Glycosylation Reactions
Once converted to a suitable donor, it can be reacted with a glycosyl acceptor (e.g., a partially protected monosaccharide, an amino acid, or a lipid) to form a glycosidic linkage. The choice of promoter and reaction conditions is critical for controlling the stereoselectivity of the newly formed glycosidic bond.
Experimental Protocols
The following protocols provide detailed methodologies for the preparation of a thioglycoside donor from this compound and its subsequent use in a glycosylation reaction.
Protocol 1: Synthesis of Phenyl 2,3,4,6-tetra-O-benzyl-1-thio-β-D-mannopyranoside
This protocol describes the conversion of the perbenzylated mannose into a thiophenyl glycoside, a versatile glycosyl donor.
Materials:
-
This compound
-
Thiophenol
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl acetate (B1210297) for chromatography
Procedure:
-
Dissolve this compound (1.0 eq) and thiophenol (1.5 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add boron trifluoride etherate (2.0 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the desired phenyl 2,3,4,6-tetra-O-benzyl-1-thio-β-D-mannopyranoside.
Protocol 2: Glycosylation using Phenyl 2,3,4,6-tetra-O-benzyl-1-thio-β-D-mannopyranoside
This protocol outlines a general procedure for the glycosylation of a primary alcohol acceptor using the prepared thioglycoside donor.
Materials:
-
Phenyl 2,3,4,6-tetra-O-benzyl-1-thio-β-D-mannopyranoside (donor, 1.2 eq)
-
Glycosyl acceptor with a primary hydroxyl group (e.g., Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside, 1.0 eq)
-
N-Iodosuccinimide (NIS, 2.0 eq)
-
Trifluoromethanesulfonic acid (TfOH, 0.2 eq) or Silver triflate (AgOTf, 2.0 eq)
-
Dichloromethane (DCM), anhydrous
-
Activated molecular sieves (4 Å)
-
Sodium thiosulfate (B1220275) (Na₂S₂O₃), 10% aqueous solution
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the thioglycoside donor, the glycosyl acceptor, and activated 4 Å molecular sieves in anhydrous dichloromethane.
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to the desired temperature (e.g., -40 °C to 0 °C).
-
Add N-Iodosuccinimide to the mixture.
-
Slowly add a solution of trifluoromethanesulfonic acid or silver triflate in anhydrous dichloromethane dropwise.
-
Stir the reaction at this temperature for 1-3 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding a 10% aqueous solution of sodium thiosulfate, followed by a saturated aqueous solution of sodium bicarbonate.
-
Filter the mixture through a pad of Celite®, washing with dichloromethane.
-
Separate the organic layer and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the desired disaccharide.
Quantitative Data
The following table summarizes representative yields for the synthesis of glycoconjugates using perbenzylated mannose derivatives.
| Step | Reactants | Product | Promoter/Conditions | Yield (%) | Reference |
| 1 | 4-Nitrophenyl 2,3-O-isopropylidene-α-d-mannopyranoside, 2,3,4,6-tetra-O-benzoyl-α-d-mannopyranosyl trichloroacetimidate | 4-Nitrophenyl 2,3,4,6-tetra-O-benzoyl-α-d-mannopyranosyl-(1→6)-2,3-O-isopropylidene-α-d-mannopyranoside | TMSOTf, CH₂Cl₂ | Not specified for this exact benzyl derivative, but a similar reaction yielded 91% for a benzoyl derivative. | [2] |
| 2 | Disaccharide from Step 1 | Acetylated disaccharide | Ac₂O, Pyridine | 96% | [2] |
| 3 | Acetylated disaccharide | Deprotected diol | 70% AcOH, 70 °C | 91% | [2] |
| 4 | Deprotected diol, 2,3,4,6-tetra-O-benzoyl-α-d-mannopyranosyl trichloroacetimidate | Trisaccharide | TMSOTf, CH₂Cl₂ | 86% | [2] |
| 5 | Trisaccharide | Acetylated trisaccharide | Ac₂O, Pyridine | 95% | [2] |
Visualizations
The following diagrams illustrate the synthetic workflow for the preparation of a thioglycoside donor and its use in a glycosylation reaction.
Caption: Workflow for Thioglycoside Donor Synthesis.
Caption: General Workflow for Glycosylation.
Conclusion
This compound is an indispensable tool in the field of glycochemistry and drug development. Its stability and versatility allow for the efficient synthesis of a wide array of complex glycoconjugates. The protocols and data presented herein provide a foundation for researchers to utilize this precursor in their synthetic endeavors, ultimately contributing to advancements in glycobiology and the development of novel therapeutics.
References
- 1. Stereoselective C-Glycoside Formation with 2-O-Benzyl-4,6-O-benzylidene Protected 3-Deoxy Gluco-and Mannopyranoside Donors: Comparison with O-Glycoside Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4,6-O-Benzylidene-Directed β-Mannopyranosylation and α-Glucopyranosylation: the 2-Deoxy-2-fluoro- and 3-Deoxy-3-fluoro- Series of Donors and the Importance of the O2-C2-C3-O3 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,3,4,6-Tetra-O-benzyl-D-mannopyranose
Welcome to the technical support center for the synthesis of 2,3,4,6-Tetra-O-benzyl-D-mannopyranose. This resource is designed for researchers, scientists, and professionals in drug development. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
1. My benzylation reaction is incomplete, and the yield of the desired product is low. What are the possible causes and solutions?
-
Possible Causes:
-
Insufficient Deprotonation: The strength of the base used may not be sufficient to fully deprotonate all the hydroxyl groups of the starting D-mannose or its partially benzylated intermediates.
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Steric Hindrance: As benzylation proceeds, increasing steric bulk can hinder the approach of the benzylating agent to the remaining hydroxyl groups.
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Moisture: The presence of water in the reaction mixture can quench the base and react with the benzylating agent, reducing its effectiveness.
-
Reaction Time and Temperature: The reaction may not have been allowed to proceed for a sufficient duration or at an optimal temperature for completion.
-
-
Troubleshooting & Solutions:
-
Choice of Base and Solvent: Sodium hydride (NaH) in an aprotic polar solvent like N,N-dimethylformamide (DMF) is a common and effective combination for achieving complete deprotonation. Ensure the NaH is fresh and reactive.
-
Reaction Conditions: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to strictly exclude moisture. Ensure all glassware is oven-dried and solvents are anhydrous.
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Temperature Staging: Start the reaction at a lower temperature (e.g., 0 °C) during the addition of the base and benzylating agent to control the initial exothermic reaction, then gradually raise the temperature to drive the reaction to completion.
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Excess Reagents: Using a slight excess of both the base and benzylating agent can help to overcome issues of steric hindrance and drive the equilibrium towards the fully benzylated product.
-
2. I am observing the formation of a significant amount of side products. How can I minimize these?
-
Possible Side Reactions:
-
Over-benzylation: While less common with the pyranose form, side reactions can occur.
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Impurity from Solvent: Benzylation reactions using benzyl (B1604629) bromide and sodium hydride in DMF can lead to the formation of an amine side product, N,N'-dimethyl-1-phenyl-1-(o-tolyl)methanamine, which can be difficult to separate from the desired product[1].
-
Degradation of Starting Material: Harsh reaction conditions can lead to the degradation of the carbohydrate starting material.
-
-
Troubleshooting & Solutions:
-
Alternative Solvents: To avoid the formation of DMF-related impurities, consider using alternative solvents such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM) with an appropriate base.
-
Control of Stoichiometry: Precise control over the stoichiometry of the reactants can minimize side reactions.
-
Temperature Control: Maintaining the recommended reaction temperature is crucial to prevent degradation and unwanted side reactions.
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3. The purification of this compound is challenging. What are the recommended purification methods?
-
Challenges:
-
The product can be a thick oil or a solid that is difficult to crystallize.
-
Co-elution of the product with benzyl alcohol or other non-polar impurities during column chromatography.
-
-
Troubleshooting & Solutions:
-
Column Chromatography: This is the most common method for purification.
-
Solvent System: A gradient of ethyl acetate (B1210297) in hexanes or petroleum ether is typically effective. Start with a low polarity mobile phase to elute non-polar impurities and gradually increase the polarity to elute the product.
-
Monitoring: Use thin-layer chromatography (TLC) with a suitable stain (e.g., potassium permanganate (B83412) or ceric ammonium (B1175870) molybdate) to carefully monitor the fractions.
-
-
Crystallization:
-
While challenging, crystallization can provide a highly pure product.
-
Solvent Systems: For similar bulky, protected sugars, mixtures of ethyl acetate-hexane or ethanol-water have been reported to be effective for crystallization[2]. Experiment with different solvent systems and slow cooling or vapor diffusion techniques. Methanol (B129727) has also been suggested as a potential crystallization solvent[2].
-
-
Experimental Protocols
Protocol 1: General Procedure for the Benzylation of Methyl α-D-mannopyranoside
This two-step procedure involves the benzylation of the more readily available methyl α-D-mannopyranoside, followed by hydrolysis of the methyl glycoside.
Step 1: Synthesis of Methyl 2,3,4,6-tetra-O-benzyl-α-D-mannopyranoside
-
Suspend methyl α-D-mannopyranoside in anhydrous DMF under an argon atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, ~5 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.
-
Allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional hour.
-
Cool the reaction mixture back to 0 °C and add benzyl bromide (~4.5 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC (e.g., 1:1 hexane/ethyl acetate).
-
Upon completion, carefully quench the reaction by the slow addition of methanol at 0 °C.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography.
Step 2: Hydrolysis to this compound
-
Dissolve the purified methyl 2,3,4,6-tetra-O-benzyl-α-D-mannopyranoside in a mixture of acetic acid and aqueous sulfuric acid (e.g., 2M).
-
Heat the reaction mixture (e.g., to 90 °C) and stir for several hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the final product by silica gel column chromatography.
Data Presentation
Table 1: Comparison of Benzylation Conditions (Illustrative)
| Starting Material | Base | Solvent | Benzylating Agent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Methyl α-D-mannopyranoside | NaH | DMF | Benzyl Bromide | 0 to RT | 12-16 | 85-95 (for step 1) | General Procedure |
| D-Mannose | KOH | DMSO | Benzyl Chloride | RT to 50 | 24 | Variable | [3] |
| Methyl α-D-glucopyranoside | NaH | Organic Solvent | Benzyl Halide | ≤15 to 20-40 | 1-4 | 85.5-97.4 (for step 1) | [4] |
Note: Yields are highly dependent on the specific reaction conditions and purification efficiency.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low reaction yield.
References
- 1. Benzylation Reactions in DMF Lead to an Impurity Which Acts as an Organocatalyst Poison in Thiourea-Catalyzed Glycosylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CN107365334A - The Benzylation method of monose first glycosides - Google Patents [patents.google.com]
- 4. CN107880080A - A kind of synthetic method of 2,3,4,6 tetrabenzyl D glucopyranoses - Google Patents [patents.google.com]
Technical Support Center: Stereoselective Glycosylation with 2,3,4,6-Tetra-O-benzyl-D-mannopyranose
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on stereoselective glycosylation reactions with 2,3,4,6-Tetra-O-benzyl-D-mannopyranose.
Troubleshooting Guide
Problem 1: Poor α-selectivity in the glycosylation reaction.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Solvent Choice | Ethereal solvents, such as diethyl ether (Et₂O) or tetrahydrofuran (B95107) (THF), are known to enhance α-selectivity. Consider using these as the reaction solvent or as a co-solvent. |
| Promoter Selection | Promoters that favor the formation of a solvent-separated ion pair can lead to higher α-selectivity. Experiment with promoters like NIS/TfOH or related systems. |
| Temperature | Lower reaction temperatures (e.g., -78 °C) can favor the kinetic α-product. Ensure your reaction is adequately cooled throughout the addition and reaction time. |
| Leaving Group | A more reactive leaving group on the anomeric carbon can sometimes favor α-glycoside formation. If using a less reactive donor, consider converting it to a more reactive species like a trichloroacetimidate (B1259523) or a glycosyl bromide. |
| Acceptor Reactivity | Highly reactive acceptors can sometimes lead to a decrease in selectivity. If possible, consider modifying the protecting groups on the acceptor to modulate its reactivity. |
Problem 2: Poor β-selectivity in the glycosylation reaction.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Protecting Groups | The absence of a participating group at the C2 position is a primary reason for difficulty in achieving β-mannosylation. For high β-selectivity, consider modifying the donor to include a 4,6-O-benzylidene acetal. This conformational constraint is a well-established strategy for directing β-mannosylation.[1] |
| Pre-activation Conditions | For certain promoter systems, pre-activating the donor before the addition of the acceptor can significantly enhance β-selectivity. This involves stirring the donor with the promoter for a period before introducing the acceptor. |
| Solvent Choice | Non-participating solvents like dichloromethane (B109758) (DCM) are often used for β-selective mannosylations. |
| Promoter System | Strong Lewis acids are often employed for β-mannosylation with 4,6-O-benzylidene protected donors.[1] |
| Bulky Substituents | Bulky protecting groups on the donor, particularly at the O-3 position, can sterically hinder the approach of the acceptor, leading to reduced β-selectivity. If feasible, consider using smaller protecting groups. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for achieving high β-selectivity in mannosylations?
A1: The use of a 4,6-O-benzylidene protecting group on the mannosyl donor is one of the most effective strategies for achieving high β-selectivity. This bicyclic system conformationally locks the pyranose ring, favoring the formation of the β-glycosidic bond.
Q2: How does the choice of solvent influence the stereochemical outcome?
A2: Solvents play a crucial role in stabilizing the reactive intermediates formed during glycosylation. Ethereal solvents like diethyl ether and THF can participate in the reaction by forming an α-oxonium ion, which is then attacked by the acceptor to give the α-glycoside. Non-participating solvents like dichloromethane are often preferred for reactions aiming for β-selectivity.
Q3: Can temperature be used to control the stereoselectivity?
A3: Yes, temperature is a significant factor. Lower temperatures generally favor the kinetically controlled product, which is often the α-glycoside in mannosylations without a participating group. Running reactions at temperatures as low as -78 °C can significantly improve α-selectivity.
Q4: What is "pre-activation" and when should I use it?
A4: Pre-activation involves activating the glycosyl donor with the promoter for a specific time before adding the glycosyl acceptor. This can lead to the formation of a key reactive intermediate that favors a particular stereochemical outcome. It has been shown to be critical for achieving high β-selectivity in some systems.
Q5: My reaction is giving a nearly 1:1 mixture of anomers. What is the first thing I should try to improve the selectivity?
A5: If you are obtaining a non-selective mixture, the first parameters to investigate are the solvent and temperature. If you are aiming for the α-product, switch to an ethereal solvent and lower the temperature. If the β-product is desired and you are not already using one, consider modifying your donor to include a 4,6-O-benzylidene group.
Quantitative Data on Stereoselectivity
The following tables summarize the observed stereoselectivity in glycosylation reactions with mannose donors under various conditions. While not all examples use this compound specifically, they provide valuable insights into the directing effects of different reagents and protecting groups.
Table 1: Influence of Promoter and Solvent on α/β Ratio
| Donor Protecting Groups | Leaving Group | Promoter | Solvent | Temperature (°C) | Acceptor | α:β Ratio |
| Per-O-benzyl | Chloride | Urea derivative/K₂CO₃ | Benzene | Reflux | Various | High α |
| 4,6-O-benzylidene, 2,3-di-O-benzyl | Sulfoxide | Tf₂O/TTBP | CH₂Cl₂ | -78 to 0 | Various | High β |
| 2,3:4,6-bis-acetonide | Diphenylphosphate | Chiral bis-thiourea catalyst | Toluene | RT | Various | High β (1:16 to 1:32)[1] |
| Per-O-benzyl | 1,2-anhydro | Boronic ester | CH₂Cl₂ | RT | Various | Exclusive α |
Table 2: Effect of Donor Protecting Groups on β-Selectivity
| O-2 Protecting Group | O-3 Protecting Group | O-4,6 Protecting Group | Promoter System | Acceptor | α:β Ratio |
| Benzyl | Benzyl | Benzylidene | Strong Lewis Acid | Simple Alcohols | High β |
| Benzyl | TBDMS | Benzylidene | Tf₂O/BSP/TTBP | Pentenyl glycoside | 1.8:1 |
| TBDMS | Benzyl | Benzylidene | Tf₂O/BSP/TTBP | Pentenyl glycoside | 1:3 |
| Propargyl | Benzyl | Benzylidene | Tf₂O/BSP/TTBP | Simple Alcohols | Increased β-selectivity |
Key Experimental Protocols
Protocol 1: General Procedure for α-Selective Mannosylation
This protocol is adapted for α-selective glycosylation using a perbenzylated mannosyl donor.
-
Preparation: Dry all glassware thoroughly. The glycosyl donor (1.0 eq.), glycosyl acceptor (1.2 eq.), and freshly activated 4 Å molecular sieves are added to a round-bottom flask under an inert atmosphere (Argon or Nitrogen).
-
Solvent Addition: Anhydrous diethyl ether or a mixture of dichloromethane and diethyl ether (e.g., 1:1) is added to dissolve the reactants.
-
Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.
-
Promoter Addition: A solution of the promoter, for example, N-Iodosuccinimide (NIS, 1.2 eq.) and a catalytic amount of Trifluoromethanesulfonic acid (TfOH, 0.1 eq.), in the reaction solvent is added dropwise over 10-15 minutes.
-
Reaction Monitoring: The reaction is stirred at -78 °C and monitored by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, the reaction is quenched by the addition of triethylamine (B128534) or a saturated solution of sodium thiosulfate.
-
Work-up: The mixture is allowed to warm to room temperature, filtered through celite, and the filtrate is washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel to isolate the α-glycoside.
Protocol 2: General Procedure for 4,6-O-Benzylidene-Directed β-Mannosylation
This protocol is a general procedure for achieving high β-selectivity using a 4,6-O-benzylidene protected mannosyl donor.
-
Preparation: To a flame-dried flask under an inert atmosphere, add the 4,6-O-benzylidene protected mannosyl donor (1.0 eq.), the glycosyl acceptor (1.5 eq.), and activated 4 Å molecular sieves.
-
Solvent Addition: Add anhydrous dichloromethane (DCM).
-
Cooling: Cool the mixture to the desired temperature, typically between -40 °C and -78 °C.
-
Promoter Addition: Add a strong Lewis acid promoter, such as Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) or Boron trifluoride diethyl etherate (BF₃·OEt₂), dropwise.
-
Reaction Monitoring: Stir the reaction at the low temperature and monitor its progress by TLC.
-
Quenching: Once the donor is consumed, quench the reaction with a few drops of pyridine (B92270) or triethylamine.
-
Work-up: Allow the reaction to warm to room temperature, dilute with DCM, and filter through celite. Wash the organic phase with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purification: Purify the residue by flash column chromatography to obtain the pure β-mannoside.
Visualizations
Caption: Comparative workflows for α- and β-selective mannosylations.
Caption: Troubleshooting logic for improving stereoselectivity.
References
Technical Support Center: Deprotection of 2,3,4,6-Tetra-O-benzyl-D-mannopyranose
Welcome to the technical support center for the deprotection of 2,3,4,6-Tetra-O-benzyl-D-mannopyranose. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and challenges encountered during the removal of benzyl (B1604629) protecting groups from this key mannose derivative.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the deprotection of this compound?
A1: The most prevalent methods for removing the benzyl ethers from this compound are catalytic hydrogenolysis, catalytic transfer hydrogenolysis, and oxidative cleavage.[1]
-
Catalytic Hydrogenolysis: This method typically employs hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst.[2] It is known for its clean conversion to the desired D-mannopyranose and toluene (B28343) as a byproduct.[2]
-
Catalytic Transfer Hydrogenolysis: A safer alternative to using hydrogen gas, this method utilizes a hydrogen donor in the presence of a catalyst like Pd/C.[1] Common hydrogen donors include ammonium (B1175870) formate (B1220265), formic acid, and 2-propanol.[1][3][4]
-
Oxidative Cleavage: This approach uses an oxidizing agent to remove the benzyl groups. A common reagent for this purpose is 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ).[5][6]
Q2: My deprotection reaction is slow or incomplete. What are the possible causes?
A2: Several factors can lead to a sluggish or stalled debenzylation reaction:
-
Catalyst Inactivity: The palladium catalyst can be poisoned by impurities in the starting material, solvents, or from the reaction setup. Thioethers are known catalyst poisons.[7] The catalyst itself may also be of poor quality or have reduced activity over time.
-
Insufficient Hydrogen Pressure (for Catalytic Hydrogenolysis): Inadequate pressure of hydrogen gas will slow down the reaction rate.
-
Suboptimal Solvent Choice: The solubility of the starting material and the partially deprotected intermediates can affect the reaction progress. A mixture of solvents is sometimes necessary to maintain homogeneity.
-
Steric Hindrance: As the deprotection proceeds, the partially deprotected, more polar intermediates may aggregate or interact with the catalyst surface in a way that hinders further reaction.
Q3: I am observing the formation of partially deprotected intermediates. How can I drive the reaction to completion?
A3: The formation of mono-, di-, and tri-O-benzyl mannose derivatives is a common issue. To promote full deprotection:
-
Increase Catalyst Loading: A higher amount of catalyst can sometimes overcome partial poisoning and increase the reaction rate.
-
Optimize Solvent System: Employing a solvent system that ensures the solubility of all species throughout the reaction is crucial. For instance, a mixture of an apolar solvent (like toluene or dichloromethane) with a polar solvent (like methanol (B129727) or ethanol) can be beneficial.
-
Increase Reaction Time and/or Temperature: Prolonging the reaction time or cautiously increasing the temperature (for transfer hydrogenolysis) can help drive the reaction to completion.
-
Re-subjecting the Mixture to Fresh Catalyst: If the catalyst is suspected to be poisoned, filtering the reaction mixture and treating it with a fresh batch of catalyst can be effective.
Q4: Can epimerization or other structural rearrangements occur during deprotection?
A4: While less common under standard debenzylation conditions, the possibility of epimerization, particularly at C-2, or other rearrangements like isomerization to a furanose form, cannot be entirely ruled out, especially under harsh acidic or basic conditions that are sometimes used in specific deprotection protocols.[2][8] It is crucial to maintain neutral and mild reaction conditions to minimize these side reactions.
Troubleshooting Guides
This section provides structured guidance for specific issues you may encounter during your deprotection experiments.
Issue 1: Incomplete Deprotection in Catalytic Hydrogenolysis
Symptoms:
-
TLC or LC-MS analysis shows the presence of starting material and/or partially deprotected intermediates (mono-, di-, tri-O-benzyl mannose).
-
The reaction appears to have stopped before all benzyl groups are removed.
Troubleshooting Workflow:
Troubleshooting Steps for Incomplete Hydrogenolysis
-
Check Catalyst Activity: Ensure your Pd/C is fresh and active. If it's old, consider using a new batch. You can also try increasing the catalyst loading (e.g., from 10 wt% to 20 wt%).
-
Verify Hydrogen Supply: Check for leaks in your hydrogenation apparatus and ensure a constant, adequate pressure of hydrogen is being supplied to the reaction mixture.
-
Assess Solvent System: If partially deprotected intermediates are precipitating, modify your solvent system. A common starting point is a mixture of ethyl acetate (B1210297) and methanol. Adding a small amount of a less polar solvent like dichloromethane (B109758) at the beginning can help keep the starting material dissolved.
-
Re-run the Reaction: After addressing the potential issues above, filter the reaction mixture through celite to remove the old catalyst and re-subject the filtrate to fresh catalyst under optimized conditions.
Issue 2: Formation of Multiple Products in DDQ Deprotection
Symptoms:
-
TLC or LC-MS analysis reveals a complex mixture of partially deprotected mannose derivatives.
-
Isolation of the fully deprotected product is challenging due to the presence of multiple byproducts.
Quantitative Data on Product Distribution (DDQ Deprotection of a Mannoside Analogue):
When methyl 2,3,4,6-tetra-O-benzyl-α-D-mannopyranoside was treated with 2.3 equivalents of DDQ, the following product distribution was observed[5]:
| Compound | Yield |
| Unreacted Starting Material | 40% |
| Mixture of 4-OH and 3-OH mono-ols | 31% |
| Mixture of 2-OH and 6-OH mono-ols | 11% |
| Di-debenzylated products | 7% |
This data highlights that DDQ deprotection can be unselective for per-benzylated mannopyranosides, leading to a mixture of products. The 4-O-benzyl group appears to be the most labile under these conditions.
Troubleshooting Workflow:
Troubleshooting Steps for Multiple Products with DDQ
-
Adjust DDQ Stoichiometry: Using a stoichiometric amount of DDQ per benzyl group can lead to over-oxidation and side reactions. Consider using a sub-stoichiometric amount and accepting a lower conversion to improve selectivity for a specific mono-ol if that is the desired product.
-
Control Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) may improve selectivity.
-
Consider an Alternative Method: Due to the inherent lack of selectivity, DDQ may not be the ideal reagent for the global deprotection of this compound. Catalytic hydrogenolysis or transfer hydrogenolysis are generally better suited for complete debenzylation.[1][2]
Experimental Protocols
Protocol 1: Catalytic Transfer Hydrogenolysis with Ammonium Formate
This protocol is a general procedure that should be optimized for the specific substrate.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Ammonium formate
-
Methanol or a mixture of methanol and ethyl acetate
Procedure:
-
Dissolve this compound in a suitable solvent (e.g., methanol) in a round-bottom flask.
-
Carefully add 10% Pd/C (typically 10-20% by weight of the substrate) to the solution.
-
Add ammonium formate (typically 4-5 equivalents per benzyl group) to the reaction mixture.[3]
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC (a common eluent system is ethyl acetate/hexanes). The fully deprotected mannose will be much more polar and may remain at the baseline.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with methanol.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
The crude product can be purified by silica (B1680970) gel chromatography or recrystallization to remove excess ammonium formate and other impurities.
Protocol 2: Oxidative Deprotection with DDQ
This protocol is adapted from the deprotection of a similar mannoside and may require optimization.[5]
Materials:
-
This compound
-
2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ)
-
Dichloromethane (DCM)
-
Water
Procedure:
-
Dissolve this compound in a mixture of DCM and water (e.g., 18:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Add DDQ (consider starting with 1.1 equivalents per benzyl group to be removed) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for the desired amount of time (monitor by TLC).
-
Upon completion or when the desired product distribution is achieved, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography.
Logical Relationships of Side Reactions
The deprotection of this compound can be envisioned as a stepwise process, with the potential for the reaction to stall at intermediate stages, leading to a mixture of products.
Deprotection Pathway and Potential Stalling Points
This diagram illustrates the sequential removal of benzyl groups. In cases of incomplete deprotection, the reaction mixture will contain a mixture of the starting material and the various partially deprotected intermediates shown. The goal of optimization is to drive the reaction completely to the final product, D-Mannopyranose.
References
- 1. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 2. The Wittig-Horner reaction on this compound and 2,3,4,6-tetra -O-benzyl-D-glucopyranose - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deprotection of benzyl ethers using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) under photoirradiation [organic-chemistry.org]
- 7. niigata-u.repo.nii.ac.jp [niigata-u.repo.nii.ac.jp]
- 8. TIPS group-assisted isomerization of benzyl protected d-manno- and d-glucopyranose to d-fructofuranose derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Wittig-Horner Reaction Conditions for Mannose Derivatives
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions for the optimization of Wittig-Horner (also known as Horner-Wadsworth-Emmons) reactions involving mannose derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the Wittig-Horner (Horner-Wadsworth-Emmons) reaction?
The Horner-Wadsworth-Emmons (HWE) reaction is a chemical reaction that produces an alkene by reacting a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone.[1][2] In the context of mannose derivatives, this typically involves reacting a protected mannose aldehyde or lactone with a phosphonate reagent to form a carbon-carbon double bond, yielding an exocyclic unsaturated sugar derivative.
Q2: Why is the Wittig-Horner reaction often preferred over the classical Wittig reaction for mannose derivatives?
The Wittig-Horner reaction offers two main advantages:
-
Higher E-selectivity: It predominantly forms the thermodynamically more stable (E)-alkene, which is often the desired isomer in pharmaceutical synthesis.[1][2]
-
Easier Purification: The byproduct of the HWE reaction is a water-soluble phosphate (B84403) salt, which can be easily removed by an aqueous workup.[1][2] In contrast, the triphenylphosphine (B44618) oxide byproduct of the classical Wittig reaction is often difficult to separate from the reaction product.
Q3: What is the expected stereoselectivity for Wittig-type reactions with mannose derivatives?
For mannose derivatives, a high (E)-selectivity is generally expected and observed. For instance, the reaction of stabilized ylides with 2,3,4,6-tetra-O-benzylmannono-1,5-lactone has been shown to yield predominantly (E)-mannosylidenes with an E:Z ratio greater than 9:1.[3] This high selectivity is attributed to the minimization of dipole-dipole repulsions during the reaction.[3]
Q4: What are common phosphonate reagents and bases used in this reaction?
-
Phosphonate Reagents: Stabilized phosphonates, such as triethyl phosphonoacetate or diethyl cyanomethylphosphonate, are commonly used. The electron-withdrawing group (e.g., ester, nitrile) on the reagent is crucial for stabilizing the carbanion.
-
Bases: The choice of base is critical. Strong, non-nucleophilic bases are preferred for generating the phosphonate carbanion. Common choices include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and n-butyllithium (n-BuLi).[1][4] The selection of the base can influence the reaction's stereoselectivity and the potential for side reactions.
Q5: Are there any known issues specific to mannose derivatives in this reaction?
Yes, a key challenge with mannose derivatives is the potential for C-2 epimerization (conversion of mannose to glucose configuration) under basic conditions. This can lead to a mixture of products and lower yields of the desired mannose derivative.[5] Careful selection of the base and reaction conditions is necessary to mitigate this side reaction.
Troubleshooting Guide
This section addresses specific issues that may arise during the Wittig-Horner reaction with mannose derivatives.
Problem 1: Low or No Product Yield
Q: My reaction is resulting in a low yield or has failed completely. What are the potential causes and how can I resolve this?
A: Low or no yield can stem from several factors. Systematically investigate the following possibilities:
-
Moisture: The phosphonate carbanion is a strong base and is readily quenched by water. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.[6]
-
Base Inactivity: The base (e.g., NaH) may be old or deactivated. Use a fresh bottle or titrate the base to determine its activity.
-
Inefficient Carbanion Formation: Allow sufficient time for the base to fully deprotonate the phosphonate reagent before adding the mannose derivative. This can typically be monitored by the cessation of hydrogen gas evolution when using NaH.
-
Steric Hindrance: Aldehydes are generally more reactive than ketones.[6] If your mannose derivative is particularly bulky due to large protecting groups, the reaction may require more forcing conditions, such as increased temperature or longer reaction times.[6]
-
Reaction Temperature: The initial addition of the carbonyl compound is often done at low temperatures (-78 °C to 0 °C) to control reactivity, followed by warming to room temperature.[6] For some sterically hindered substrates, higher temperatures may be needed to drive the reaction to completion.[6]
Problem 2: Poor Stereoselectivity (Significant Z-Isomer Formation)
Q: I am observing a mixture of E/Z isomers instead of the predominantly E-alkene. How can I improve the stereoselectivity?
A: While the HWE reaction is known for its high E-selectivity, certain conditions can lead to the formation of the Z-isomer.
-
Choice of Base: The cation of the base can influence stereoselectivity. Lithium-based bases can sometimes lead to lower E-selectivity compared to sodium or potassium bases.
-
Phosphonate Reagent: The structure of the phosphonate reagent plays a role. Bulky groups on the phosphonate can enhance E-selectivity.[6]
-
Reaction Temperature: Higher reaction temperatures generally favor the formation of the thermodynamically more stable (E)-alkene.[6] If you are running the reaction at a very low temperature, consider allowing it to warm to room temperature for a longer period.
Problem 3: Evidence of C-2 Epimerization in the Product
Q: My product analysis (e.g., NMR) suggests epimerization at the C-2 position of the mannose derivative. What causes this and how can it be prevented?
A: The hydrogen at the C-2 position of mannose is acidic and can be removed by the strong base used in the HWE reaction, leading to epimerization. This has been noted as a cause for low yields in reactions with protected mannopyranose.[5]
-
Use a Milder Base: If possible, switch to a milder base that is still strong enough to deprotonate the phosphonate but less likely to deprotonate the C-2 position.
-
Optimize Base Stoichiometry: Use only a slight excess (e.g., 1.1 equivalents) of the base to minimize side reactions.
-
Temperature Control: Add the base and the mannose derivative at a low temperature (e.g., 0 °C or -78 °C) to control reactivity.
-
Protecting Group Strategy: The type of protecting groups on the mannose can influence the acidity of the C-2 proton. While beyond the scope of simple reaction optimization, a different protecting group scheme could be considered in a long-term research plan.
Quantitative Data Summary
The following table summarizes typical conditions and outcomes for Wittig-type reactions on sugar derivatives. Note that optimal conditions can vary significantly based on the specific substrate.
| Substrate Type | Phosphonate Reagent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | E:Z Ratio |
| Protected Mannono-lactone[3] | Bu₃P=CH(CN) | - | Toluene | Reflux | 24 | 93 | >9:1 |
| Protected Mannono-lactone[3] | Bu₃P=CH(CO₂Et) | - | Toluene | Reflux | 24 | 88 | >9:1 |
| General Aldehyde | (EtO)₂P(O)CH₂CO₂Et | NaH | THF | 0 to RT | 2-4 | High | >95:5 |
| General Ketone | (EtO)₂P(O)CH₂CO₂Et | KOtBu | THF | RT | 12-24 | Moderate | >90:10 |
Experimental Protocols
General Protocol for Wittig-Horner Reaction on a Protected Mannose Aldehyde
This is a generalized procedure and should be optimized for the specific substrate.
-
Preparation: Under an inert atmosphere (Argon or Nitrogen), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and argon inlet.
-
Solvent Addition: Wash the NaH with anhydrous hexane (B92381) (3x) to remove the mineral oil, then carefully add anhydrous tetrahydrofuran (B95107) (THF). Cool the suspension to 0 °C using an ice bath.
-
Ylide Formation: Slowly add the phosphonate reagent (e.g., triethyl phosphonoacetate, 1.1 eq.) dropwise to the NaH suspension. Stir the mixture at 0 °C for 30-60 minutes, then allow it to warm to room temperature and stir for another hour, or until hydrogen evolution ceases.
-
Addition of Mannose Derivative: Cool the resulting clear or slightly yellow solution back to 0 °C. Add a solution of the protected mannose aldehyde (1.0 eq.) in anhydrous THF dropwise over 15-20 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask to 0 °C and carefully quench the reaction by the slow addition of a saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution.
-
Workup: Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate (B1210297) (3x). Combine the organic layers, wash with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired alkene.
Visualizations
The following diagrams illustrate key workflows and concepts for troubleshooting and understanding the reaction.
Caption: Troubleshooting workflow for low yield in the Wittig-Horner reaction.
References
- 1. Wittig-Horner Reaction [organic-chemistry.org]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. Stereoselective synthesis of (E)-mannosylidene derivatives using the Wittig reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Oligosaccharide Synthesis with 2,3,4,6-Tetra-O-benzyl-D-mannopyranose
Welcome to the technical support center for oligosaccharide synthesis. This resource is designed for researchers, scientists, and drug development professionals to address challenges encountered when using 2,3,4,6-Tetra-O-benzyl-D-mannopyranose as a glycosyl donor. Find troubleshooting guides and frequently asked questions below to help optimize your reaction yields and achieve desired stereoselectivity.
Troubleshooting Guide
Low yields in oligosaccharide synthesis can be attributed to various factors, from the reactivity of the donor and acceptor to the specific reaction conditions. This guide provides a structured approach to identifying and resolving common issues.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inefficient Activation of the Glycosyl Donor: The promoter may not be suitable for the armed nature of the per-O-benzylated donor. Benzyl (B1604629) ethers are electron-donating, which increases the reactivity of the donor.[1][2] | - Use a powerful activation system such as NIS/TMSOTf or BSP/Tf2O.[2]- Titrate the amount of activator; an excess can sometimes lead to side reactions. |
| Poor Nucleophilicity of the Acceptor: The hydroxyl group of the acceptor may be sterically hindered or electronically deactivated. | - If possible, use a less hindered acceptor or modify the protecting groups on the acceptor to enhance nucleophilicity.- Increase the equivalents of the acceptor relative to the donor. | |
| Decomposition of Donor or Acceptor: The reaction conditions (e.g., temperature, acidity) may be too harsh. | - Run the reaction at a lower temperature. For instance, many glycosylations are initiated at temperatures as low as -60°C.[3]- Use a non-participating base like 2,6-di-tert-butyl-4-methylpyridine (B104953) (DTBMP) to scavenge acid generated during the reaction.[4] | |
| Formation of Undesired Stereoisomer (e.g., α-mannoside instead of β-mannoside) | Lack of Stereocontrol: Benzyl groups at the C-2 position are non-participating, which can lead to a mixture of anomers.[5][6] The formation of 1,2-cis glycosides is generally more challenging than 1,2-trans glycosides.[1] | - Employ a 4,6-O-benzylidene protecting group on the mannose donor, which is known to favor the formation of β-mannosides.[3][6]- The choice of solvent can influence stereoselectivity. Ethereal solvents can sometimes favor the formation of the α-anomer. Consider switching to a non-participating solvent like dichloromethane. |
| Anomerization of the Product: The reaction conditions may be promoting the isomerization of the desired product. | - Quench the reaction as soon as the donor has been consumed (monitor by TLC).- Work up the reaction under neutral or slightly basic conditions to avoid acid-catalyzed anomerization. | |
| Complex Mixture of Byproducts | Orthoester Formation: This is a common side reaction, especially with participating groups, but can also occur under certain conditions with non-participating groups.[7][8] | - Upon reaction completion, add a mild acid catalyst (e.g., camphorsulfonic acid) at room temperature, which can sometimes convert the orthoester to the desired glycoside.[8] |
| Glycal Formation: Elimination of the leaving group and the C-2 substituent can lead to the formation of a glycal. | - Use less forcing reaction conditions (lower temperature, less activator).- Ensure the reaction is performed under strictly anhydrous conditions. | |
| Migration of Protecting Groups: Acyl or silyl (B83357) protecting groups on the acceptor may migrate under the reaction conditions. | - Re-evaluate the protecting group strategy to ensure orthogonality.[2][5]- Use milder activation or reaction conditions. |
Frequently Asked Questions (FAQs)
Q1: Why are the yields of my mannosylation reactions consistently low when using this compound?
A1: Low yields with this "armed" donor can stem from several factors.[2] The high reactivity conferred by the electron-donating benzyl groups can lead to side reactions if not properly controlled.[1] Common issues include the formation of glycals, orthoesters, or decomposition of the donor under harsh activation conditions.[7][9] Furthermore, the reactivity of the acceptor alcohol plays a crucial role; sterically hindered or electronically deactivated acceptors can significantly lower yields.[10] Careful optimization of the activator, solvent, temperature, and stoichiometry of the reactants is essential.
Q2: How can I improve the stereoselectivity of my glycosylation to favor the β-mannoside?
A2: Achieving high β-selectivity in mannosylation is a known challenge because the C-2 benzyl group does not participate in neighboring group participation to direct the incoming nucleophile.[1][5] One of the most effective strategies is to use a mannosyl donor with a 4,6-O-benzylidene protecting group, which has been shown to strongly favor the formation of β-mannosides.[3][6] The choice of solvent and activator system can also influence the stereochemical outcome.
Q3: What are the best activation methods for this compound?
A3: Given that per-O-benzylated mannose is an "armed" donor, a potent activation system is generally required.[2] Common and effective activators for thioglycoside donors include a combination of N-iodosuccinimide (NIS) and a catalytic amount of trifluoromethanesulfonic acid (TfOH) or trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). Another powerful system is 1-benzenesulfinylpiperidine (BSP) in combination with trifluoromethanesulfonic anhydride (B1165640) (Tf2O).[2][3] The optimal activator may vary depending on the specific acceptor and reaction conditions.
Q4: Can the protecting groups on the acceptor influence the reaction yield?
A4: Absolutely. The protecting groups on the acceptor have a significant impact on its nucleophilicity and steric hindrance. Electron-withdrawing groups, such as acyl groups (e.g., acetate, benzoate), can decrease the nucleophilicity of the hydroxyl groups, leading to lower reactivity and yields.[2] Bulky protecting groups like silyl ethers can sterically hinder the acceptor's hydroxyl group, making it less accessible to the glycosyl donor. A well-planned protecting group strategy is crucial for successful oligosaccharide synthesis.[4][7]
Q5: At what temperature should I run my glycosylation reaction?
A5: The optimal temperature is highly dependent on the specific donor, acceptor, and activation system. However, it is common practice to initiate glycosylation reactions at low temperatures, often between -78°C and -40°C, to control the reactivity and minimize side reactions.[3][8] The reaction may then be allowed to slowly warm to a higher temperature if necessary. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time and temperature profile.
Experimental Protocols
General Protocol for Glycosylation using a Thiomannoside Donor
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
2,3,4,6-Tetra-O-benzyl-S-phenyl-D-thiomannopyranoside (Donor)
-
Glycosyl Acceptor
-
Anhydrous Dichloromethane (DCM)
-
N-Iodosuccinimide (NIS)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Activated 4 Å molecular sieves
-
Saturated aqueous sodium thiosulfate (B1220275) solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add the donor (1 equiv.), acceptor (1.5 equiv.), and freshly activated 4 Å molecular sieves.
-
Add anhydrous DCM to achieve a concentration of approximately 0.05 M with respect to the donor.
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to the desired temperature (e.g., -40°C).
-
In a separate flask, prepare a solution of NIS (1.2 equiv.) in anhydrous DCM.
-
Add the NIS solution to the reaction mixture, followed by the dropwise addition of a solution of TMSOTf (0.1-0.2 equiv.) in anhydrous DCM.
-
Monitor the reaction progress by TLC.
-
Once the donor is consumed, quench the reaction by adding triethylamine (2-3 equiv.).
-
Allow the mixture to warm to room temperature.
-
Filter the reaction mixture through a pad of Celite®, washing with DCM.
-
Wash the combined filtrate sequentially with saturated aqueous sodium thiosulfate solution, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography.
Visualizations
Glycosylation Reaction Workflow
References
- 1. Advances in glycoside and oligosaccharide synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00321C [pubs.rsc.org]
- 2. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 3. 4,6-O-Benzylidene-Directed β-Mannopyranosylation and α-Glucopyranosylation: the 2-Deoxy-2-fluoro- and 3-Deoxy-3-fluoro- Series of Donors and the Importance of the O2-C2-C3-O3 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Opportunities and challenges in synthetic oligosaccharide and glycoconjugate research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Automated Chemical Oligosaccharide Synthesis: Novel Approach to Traditional Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
- 8. Efficient synthesis of Man2, Man3, and Man5 oligosaccharides, using mannosyl iodide donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stereoselective β-mannosylations and β-rhamnosylations from glycosyl hemiacetals mediated by lithium iodide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
stability issues of 2,3,4,6-Tetra-O-benzyl-D-mannopyranose during reactions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 2,3,4,6-Tetra-O-benzyl-D-mannopyranose during chemical reactions. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing unexpected debenzylation during my reaction. What are the common causes and how can I prevent it?
A: Unwanted removal of benzyl (B1604629) ether protecting groups can occur under several conditions. Here are the primary causes and preventative measures:
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Acidic Conditions: Benzyl ethers are susceptible to cleavage under strong acidic conditions. Even mild protic or Lewis acids can cause gradual debenzylation, especially at elevated temperatures.
-
Troubleshooting:
-
If possible, use non-acidic reaction conditions.
-
Buffer the reaction mixture to maintain a neutral pH.
-
If an acid is required, use the mildest possible acid at the lowest effective concentration and temperature.
-
-
-
Catalytic Hydrogenation: While a common method for deprotection, trace amounts of palladium catalysts from previous steps or unintentional exposure to a hydrogen source can lead to premature debenzylation.[1]
-
Troubleshooting:
-
Ensure all glassware and reagents are free from residual hydrogenation catalysts.
-
Avoid reaction conditions that could generate hydrogen gas in situ if other sensitive groups are present.
-
-
-
Oxidative Conditions: Strong oxidizing agents can cleave benzyl ethers.
-
Troubleshooting:
-
Avoid strong oxidants unless debenzylation is the desired outcome.
-
Consider using milder, more selective oxidizing agents if other functional groups need to be transformed.
-
-
Q2: My reaction is resulting in a mixture of anomers or epimers. Why is this happening and what can be done?
A: Anomerization (interconversion of α and β anomers at the C1 position) and epimerization (inversion of stereochemistry at other carbon centers) are known challenges.
-
Anomerization: The anomeric position is labile, particularly in the presence of acids or bases, which can catalyze the formation of an oxonium ion intermediate. This allows for nucleophilic attack from either face, leading to a mixture of anomers.[2]
-
Troubleshooting:
-
Maintain strict control over the reaction pH.
-
Use reaction conditions known to favor the desired anomer. For instance, participating neighboring groups can direct the stereochemical outcome.
-
Lowering the reaction temperature can sometimes improve selectivity.
-
-
-
Epimerization at C2: Partial epimerization at the C2 position of protected mannose derivatives has been observed, for example, during Wittig-Horner reactions.[3] This is often base-catalyzed.
-
Troubleshooting:
-
Use a non-coordinating, sterically hindered base.
-
Employ the lowest possible reaction temperature.
-
Reduce the reaction time to the minimum required for completion.
-
-
Q3: I am getting a significant amount of a byproduct that appears to be a benzyl alcohol adduct. What is the cause?
A: The formation of benzyl alcohol adducts can occur if benzyl groups are cleaved from the starting material, generating benzyl alcohol in situ. This can then act as a nucleophile in subsequent reactions. This has been noted as a side reaction in coupling reactions.
-
Troubleshooting:
-
Minimize debenzylation by following the advice in Q1.
-
Consider adding a scavenger for benzyl alcohol if its formation is unavoidable.
-
Optimize reaction conditions (e.g., temperature, reaction time) to favor the desired reaction pathway over byproduct formation.
-
Quantitative Data Summary
| Issue | Reaction Type | Conditions | Result | Mitigation Strategies | Reference |
| Epimerization | Wittig-Horner | Not specified | Partial epimerization at C2 observed | Use of hindered bases, lower temperature | [3] |
| Anomerization | Debenzoylation | Not specified | Conversion of α to β anomer | Control of reaction intermediates | [2] |
| Byproduct Formation | Glycosylation | Bi(OTf)3, CH2Cl2, room temp. | 26% yield of benzyl alcohol adduct | Lowering temperature to 0 °C |
Key Experimental Protocols
Protocol 1: Catalytic Transfer Hydrogenation for Debenzylation
This protocol describes a method for the clean deprotection of benzyl ethers under neutral conditions.[1]
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Dissolve Substrate: Dissolve the benzyl-protected mannose derivative in methanol.
-
Add Catalyst and Silane: To the solution, add 10% Palladium on carbon (Pd/C) followed by triethylsilane (Et3SiH).
-
Reaction: Stir the mixture at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.
Visual Guides
Caption: Common pathways for the debenzylation of the protected mannose.
Caption: Simplified mechanism of acid-catalyzed anomerization.
Caption: Workflow for catalytic transfer hydrogenation.
References
- 1. BJOC - Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C [beilstein-journals.org]
- 2. mdpi.com [mdpi.com]
- 3. The Wittig-Horner reaction on this compound and 2,3,4,6-tetra -O-benzyl-D-glucopyranose - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
troubleshooting epimerization in reactions of 2,3,4,6-Tetra-O-benzyl-D-mannopyranose
Welcome to the technical support center for 2,3,4,6-Tetra-O-benzyl-D-mannopyranose. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly epimerization, encountered during reactions with this versatile mannosyl donor.
Frequently Asked Questions (FAQs)
Q1: What is epimerization in the context of this compound reactions?
A1: Epimerization refers to a chemical change at one of several chiral centers in the mannopyranose molecule, leading to the formation of a diastereomer. For this compound, the most common and problematic epimerization occurs at the C-2 position, which converts the mannose derivative into its glucose epimer, 2,3,4,6-Tetra-O-benzyl-D-glucopyranose. This is a significant issue as mannose is the C-2 epimer of glucose.[1] This change in stereochemistry can drastically alter the biological activity and properties of the final product. Epimerization can also occur at the anomeric center (C-1), affecting the stereoselectivity of glycosylation reactions (α vs. β).
Q2: Why is this compound prone to C-2 epimerization?
A2: The hydrogen atom at the C-2 position of mannose derivatives can be susceptible to abstraction by a base. This can lead to the formation of an enolate intermediate, which can then be protonated from either face, resulting in a mixture of mannose and glucose isomers. The presence of strong bases or elevated temperatures can promote this process.
Q3: What are the primary factors that influence the stereochemical outcome of glycosylation reactions with this donor?
A3: The stereoselectivity of glycosylation is a complex process influenced by several factors.[2] These include the choice of promoter or catalyst, the solvent, reaction temperature, and the nature of the glycosyl acceptor.[2][3] The protecting groups on the mannosyl donor also play a crucial role.[2] For instance, the absence of a participating group at the C-2 position, such as the benzyl (B1604629) ether in this compound, means that stereocontrol is not directed by neighboring group participation.[4]
Q4: How can I detect if epimerization has occurred in my reaction?
A4: The most common method for detecting epimerization is through Nuclear Magnetic Resonance (NMR) spectroscopy. The proton and carbon NMR spectra of the mannose and glucose epimers will show distinct differences in chemical shifts and coupling constants, particularly for the signals corresponding to the protons and carbons at and near the C-2 position. High-Performance Liquid Chromatography (HPLC) can also be used to separate and quantify the different epimers.
Troubleshooting Guide
Problem 1: Formation of the C-2 Epimer (Glucose Derivative) during a Base-Catalyzed Reaction
-
Symptom: NMR analysis of the product mixture shows signals consistent with the 2,3,4,6-Tetra-O-benzyl-D-glucose derivative alongside the desired mannose product.
-
Cause: The basic reaction conditions are likely causing deprotonation at the C-2 position, leading to epimerization.
-
Solutions:
-
Use a milder base: If possible, switch to a non-nucleophilic, sterically hindered base.
-
Lower the reaction temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Reduce reaction time: Monitor the reaction closely and quench it as soon as the starting material is consumed to minimize the time the product is exposed to basic conditions.
-
Problem 2: Poor α/β Selectivity in Glycosylation Reactions
-
Symptom: The reaction produces a mixture of α and β anomers, with a ratio that is difficult to control or separate.
-
Cause: The stereochemical outcome of glycosylation reactions with mannosyl donors lacking a participating group at C-2 is highly dependent on the reaction conditions. The reaction may be proceeding through a continuum of SN1 and SN2 pathways.[3][5]
-
Solutions:
-
Solvent Choice: The choice of solvent can significantly influence the stereoselectivity. Ethereal solvents like diethyl ether or THF can sometimes favor the formation of the α-anomer. Nitrile solvents like acetonitrile (B52724) can favor the formation of a β-linked product through the "nitrile effect".
-
Temperature Control: Conducting the reaction at lower temperatures often favors the more kinetically controlled product. Conversely, running the reaction at a higher temperature to achieve thermodynamic control can sometimes favor the more stable anomer, which for mannosides is often the α-anomer.[6][7]
-
Catalyst/Promoter Selection: The choice of Lewis acid or promoter can have a profound effect on stereoselectivity.[4] Experiment with different promoters to optimize for the desired anomer.
-
Problem 3: Unexpected Side Products and Low Yield
-
Symptom: Besides epimerization, other unidentified side products are observed, and the overall yield of the desired product is low.
-
Cause: Benzyl ethers can be sensitive to certain reaction conditions, such as strong Lewis acids or catalytic hydrogenation, which can lead to debenzylation. The starting material itself can also undergo degradation under harsh conditions.
-
Solutions:
-
Screen Catalysts: If using a Lewis acid, screen a variety of options to find one that is effective for the desired transformation without causing significant degradation. Weaker Lewis acids may be beneficial.
-
Protecting Group Strategy: If debenzylation is a persistent issue, consider if an alternative protecting group strategy might be more compatible with the reaction conditions. However, this would involve re-synthesis of the glycosyl donor.
-
Control of Stoichiometry and Addition Rate: Carefully control the stoichiometry of reagents and consider slow addition of reactive components to minimize side reactions.
-
Quantitative Data Summary
The following table summarizes how different reaction parameters can influence the outcome of reactions involving mannosyl donors. Note that specific outcomes will always be substrate-dependent.
| Parameter | Condition | Expected Effect on Stereoselectivity (α/β ratio) | Potential for C-2 Epimerization |
| Temperature | Low (e.g., -78 °C) | Favors kinetic product | Low |
| High (e.g., Room Temp to Reflux) | Favors thermodynamic product (often α)[6][7] | High, especially with base | |
| Solvent | Dichloromethane (DCM) | Generally favors α-selectivity | Moderate |
| Acetonitrile (MeCN) | Can favor β-selectivity (nitrile effect) | Moderate | |
| Diethyl Ether (Et₂O) | Can favor α-selectivity | Low to Moderate | |
| Base | Strong (e.g., NaH, LDA) | - | High |
| Weak/Hindered (e.g., 2,6-lutidine) | - | Low | |
| Protecting Group at C-2 | Benzyl (non-participating) | Dependent on other conditions | Possible |
| Acetyl/Benzoyl (participating) | Strongly favors 1,2-trans product (α for mannose) | Low |
Experimental Protocols
General Protocol for a Glycosylation Reaction to Minimize Epimerization
This protocol provides a general guideline for a glycosylation reaction using this compound as the donor, with an aim to minimize epimerization.
-
Preparation:
-
Dry all glassware thoroughly in an oven and cool under an inert atmosphere (e.g., argon or nitrogen).
-
Dry all solvents and reagents according to standard laboratory procedures.
-
-
Reaction Setup:
-
To a solution of the glycosyl donor (1.0 eq) and the glycosyl acceptor (1.2 eq) in a dry, appropriate solvent (e.g., dichloromethane) at the desired low temperature (e.g., -78 °C), add a molecular sieve (e.g., 4 Å) to scavenge any residual moisture.
-
Stir the mixture for 30 minutes under an inert atmosphere.
-
-
Activation:
-
Slowly add the promoter (e.g., N-Iodosuccinimide (NIS) and a catalytic amount of Trifluoromethanesulfonic acid (TfOH)) to the reaction mixture.
-
-
Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
-
Quenching and Workup:
-
Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium thiosulfate (B1220275) and a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature and then extract with an organic solvent (e.g., dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to isolate the desired glycoside.
-
-
Analysis:
-
Characterize the product by NMR spectroscopy to confirm its structure and stereochemistry, and to check for the presence of any epimerized byproducts.
-
Visualizations
Caption: Troubleshooting workflow for addressing epimerization.
This technical support guide provides a starting point for addressing common issues with this compound. Successful carbohydrate chemistry often requires careful optimization of reaction conditions for each specific substrate combination.
References
- 1. Mannose: C-2 epimer of Glucose [outsourcedpharma.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Enhanced stereoselectivity of α-mannosylation under thermodynamic control using trichloroacetimidates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhanced stereoselectivity of alpha-mannosylation under thermodynamic control using trichloroacetimidates - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Debenzylation of Poly-Benzylated Carbohydrates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the debenzylation of poly-benzylated carbohydrates.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the debenzylation of poly-benzylated carbohydrates?
A1: The most prevalent methods for removing benzyl (B1604629) protecting groups from carbohydrates are catalytic hydrogenation, Birch reduction, and oxidative cleavage.[1][2] Catalytic hydrogenation, often using palladium on carbon (Pd/C) with a hydrogen source, is a widely used technique.[1][2] The Birch reduction, which employs an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with a proton source, is another powerful method for cleaving benzyl ethers.[1][3] Oxidative cleavage, for instance using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), offers an alternative, particularly when other protecting groups sensitive to reduction are present.[1][4]
Q2: My debenzylation reaction is incomplete. What are the likely causes?
A2: Incomplete debenzylation is a common issue that can arise from several factors. These include:
-
Catalyst Inactivity: The palladium catalyst used in hydrogenation can become poisoned by sulfur-containing compounds or adsorb the polysaccharide product, rendering it ineffective.[2][4]
-
Steric Hindrance: Benzyl groups at sterically hindered positions on the carbohydrate backbone may be less accessible to the catalyst or reagents, leading to incomplete removal.[5]
-
Inadequate Reaction Conditions: Insufficient reaction time, temperature, or pressure (in the case of hydrogenation) can result in partial debenzylation. The choice of solvent is also crucial for ensuring the substrate's solubility and accessibility.[1]
-
Poor Reagent Quality: The quality of reagents, such as the alkali metal in a Birch reduction or the hydrogen donor in catalytic transfer hydrogenation, can significantly impact the reaction's efficiency.
Q3: How can I monitor the progress of my debenzylation reaction?
Q4: I am observing unexpected side products. What could they be and how can I avoid them?
A4: The formation of side products is a potential complication in debenzylation reactions. During catalytic hydrogenation, over-reduction of other functional groups, such as alkenes or alkynes, can occur.[8] In some cases, the aromatic rings of the benzyl groups themselves can be saturated.[9] With oxidative methods like DDQ, oxidation of other sensitive functional groups can be a concern.[4] To minimize side reactions, it is crucial to carefully select the deprotection method based on the other functional groups present in the molecule and to optimize the reaction conditions, such as temperature and reaction time.
Troubleshooting Guides
Issue 1: Incomplete Debenzylation with Catalytic Hydrogenation
| Symptom | Possible Cause | Troubleshooting Step |
| Starting material persists after prolonged reaction time. | Catalyst poisoning or deactivation. | - Ensure all reagents and solvents are free of sulfur-containing impurities. - Use a fresh batch of catalyst. - Consider using a different catalyst, such as Pearlman's catalyst (Pd(OH)₂/C).[1] |
| Partial debenzylation observed by TLC/HPLC/MS. | Insufficient hydrogen source or pressure. | - For catalytic transfer hydrogenation, increase the equivalents of the hydrogen donor (e.g., ammonium (B1175870) formate (B1220265), formic acid).[1][10] - For hydrogenation with H₂ gas, increase the pressure. |
| Product is strongly adsorbed to the catalyst. | Polysaccharide nature of the product. | - After filtration, attempt to extract the product from the catalyst using various polar solvents like DMSO, EtOH, or THF.[2] - Consider derivatizing the product (e.g., acetylation) after the reaction to facilitate its extraction.[2] |
| Poor solubility of the substrate. | Inappropriate solvent system. | - Use a solvent mixture to improve solubility, such as THF/MeOH or EA/THF/MeOH.[1] |
Issue 2: Low Yields or Decomposition during Birch Reduction
| Symptom | Possible Cause | Troubleshooting Step |
| Complex mixture of products observed. | Over-reduction or side reactions. | - Carefully control the amount of alkali metal used. - Ensure the reaction is quenched promptly once the starting material is consumed. |
| Reaction fails to initiate (no characteristic blue color). | Poor quality of ammonia or alkali metal. | - Use freshly distilled liquid ammonia. - Ensure the alkali metal is clean and free of oxide layers. |
| Incomplete debenzylation. | Insufficient reducing agent or proton source. | - Increase the equivalents of the alkali metal and the alcohol (proton source). |
Experimental Protocols
Protocol 1: Catalytic Transfer Hydrogenation using Palladium on Carbon and Ammonium Formate
-
Dissolution: Dissolve the poly-benzylated carbohydrate (1 equivalent) in a suitable solvent, such as a mixture of methanol (B129727) and ethyl acetate.
-
Catalyst and Donor Addition: To this solution, add 10% Palladium on Carbon (Pd/C) (typically 10-20% by weight of the substrate) followed by ammonium formate (5-10 equivalents).
-
Reaction: Stir the reaction mixture at room temperature or gentle heat (e.g., 40-60 °C).
-
Monitoring: Monitor the reaction progress by TLC until the starting material is no longer visible.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.
Protocol 2: Debenzylation using Birch Reduction
-
Setup: Set up a three-necked flask equipped with a dry ice condenser, a gas inlet, and a dropping funnel under an inert atmosphere (e.g., argon).
-
Ammonia Condensation: Condense anhydrous ammonia gas into the flask at -78 °C.
-
Substrate Addition: Dissolve the poly-benzylated carbohydrate in a suitable solvent (e.g., THF) and add it to the liquid ammonia.
-
Reduction: Add small pieces of sodium or lithium metal to the stirred solution until a persistent blue color is observed.
-
Protonation: Add a proton source, such as tert-butanol (B103910) or ethanol, to the reaction mixture.
-
Quenching: After the reaction is complete (monitored by TLC), carefully quench the excess alkali metal with a suitable reagent (e.g., ammonium chloride).
-
Work-up: Allow the ammonia to evaporate, and then partition the residue between water and an organic solvent.
-
Purification: Isolate the product from the aqueous layer and purify by appropriate chromatographic techniques.[11][12]
Data Presentation
Table 1: Comparison of Common Debenzylation Methods
| Method | Reagents | Typical Conditions | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂, Pd/C | RT to 60°C, 1-50 atm | Mild conditions, high yields | Catalyst poisoning, sensitive to other reducible groups |
| Catalytic Transfer Hydrogenation | Pd/C, H-donor (e.g., HCO₂NH₄, HCOOH) | RT to reflux | Avoids high pressure H₂, often faster | Requires stoichiometric H-donor |
| Birch Reduction | Na or Li, liq. NH₃, alcohol | -78°C | Powerful, effective for sterically hindered groups | Harsh conditions, requires special equipment |
| Oxidative Cleavage | DDQ, CH₂Cl₂/H₂O | RT, often with light | Selective, tolerant of many other protecting groups | Stoichiometric oxidant often required, potential for side oxidations |
Visualizations
Caption: Troubleshooting workflow for incomplete debenzylation.
Caption: Overview of common debenzylation methodologies.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Development of automated flow methods for birch reduction with application to the O-debenzylation of carbohydrates | Poster Board #1622 - American Chemical Society [acs.digitellinc.com]
- 4. Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 7. ANALYSIS OF CARBOHYDRATES [people.umass.edu]
- 7. researchgate.net [researchgate.net]
- 8. Selective Debenzylation of N-Benzyloxypyrazinones in Flow | Technology Networks [technologynetworks.com]
- 9. researchgate.net [researchgate.net]
- 10. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 11. Isolation and purification of carbohydrate components in functional food: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: 2,3,4,6-Tetra-O-benzyl-D-mannopyranose in Glycosylation Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3,4,6-Tetra-O-benzyl-D-mannopyranose. The following information addresses common issues encountered during glycosylation reactions and other manipulations of this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the benzyl (B1604629) protecting groups in this compound during glycosylation?
The four benzyl ether groups on this compound are considered non-participating or "non-assisting" protecting groups.[1] Unlike acyl groups (e.g., acetyl or benzoyl) at the C-2 position, the C-2 benzyl ether does not form a covalent intermediate with the anomeric center during glycosylation. This absence of neighboring group participation is a key factor influencing the stereochemical outcome of the reaction, making the synthesis of 1,2-cis glycosidic linkages, such as β-mannosides, a significant challenge.[2][3] The stereoselectivity is then governed by other factors, including the reactivity of the glycosyl donor and acceptor, the promoter system, solvent, and temperature.[2][4]
Q2: Why am I obtaining a mixture of α and β anomers in my glycosylation reaction?
Achieving high stereoselectivity in mannosylation with a C-2 ether-protected donor like this compound is inherently challenging.[3] The formation of anomeric mixtures is common because the reaction often proceeds through a spectrum of mechanistic pathways, from SN1 to SN2.[5][6] An SN1-like mechanism, involving a transient oxocarbenium ion intermediate, can be attacked from either the α or β face, leading to a mixture of products.[5] The α-anomer is often favored due to the anomeric effect.[2] To favor the formation of the more challenging β-mannosides, specific strategies are often required, such as the use of a 4,6-O-benzylidene acetal (B89532) protecting group on the mannosyl donor, which can help direct the stereochemical outcome.[7]
Q3: How do other protecting groups on the mannosyl donor influence the reactivity and stereoselectivity?
Protecting groups, even those remote from the anomeric center, can have a profound impact on the reactivity and stereoselectivity of glycosylation. For instance, the incorporation of a 4,6-O-benzylidene acetal group in a mannosyl donor generally favors the formation of β-mannosides.[7] Conversely, replacing a 3-O-benzyl ether with a 3-O-carboxylate ester can reverse the stereoselectivity, favoring the α-anomer.[7] The electronic and steric properties of these groups influence the stability and conformation of the reactive intermediates, thereby directing the stereochemical outcome of the glycosylation.[4]
Troubleshooting Guides
Issue 1: Low Yield of the Desired Glycoside
Possible Causes and Solutions:
| Cause | Recommended Action |
| Suboptimal activation of the glycosyl donor | Ensure the chosen promoter/activator (e.g., TMSOTf, BF₃·Et₂O) is appropriate for your specific donor-acceptor pair and is used in sufficient quantity. The reactivity of the glycosyl acceptor can significantly influence the outcome.[4] Consider screening different activators or increasing the equivalents used. |
| Presence of moisture in the reaction | Glycosylation reactions are highly sensitive to water, which can hydrolyze the activated donor. Ensure all glassware is flame-dried, solvents are anhydrous, and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen).[8] The use of molecular sieves (e.g., 4 Å) is highly recommended.[9] |
| Sluggish reaction | If the reaction is slow and starting materials remain, consider increasing the reaction temperature. However, be aware that higher temperatures can sometimes lead to the formation of side products.[10] Alternatively, a more reactive glycosyl donor or a more potent activator might be necessary. |
| Formation of orthoester byproducts | In some cases, intramolecular cyclization can lead to the formation of stable orthoesters, which reduces the yield of the desired glycoside. Modifying the protecting groups or the reaction conditions can sometimes mitigate this side reaction. |
| Decomposition of the donor or acceptor | Some glycosyl acceptors or donors can be unstable under the reaction conditions. Ensure the chosen conditions are compatible with all functional groups present in your molecules. If necessary, a milder activator or lower reaction temperature should be explored. |
Issue 2: Unexpected Side Products
Possible Causes and Solutions:
| Cause | Recommended Action |
| Glycosyl donor hydrolysis | As mentioned, moisture can lead to the hydrolysis of the activated donor, regenerating the starting hemiacetal. Rigorous anhydrous conditions are crucial.[8] |
| Formation of elimination products | The activated glycosyl donor can sometimes undergo elimination to form a glycal, particularly under strongly acidic or basic conditions. Careful selection of the promoter and base (if used) can minimize this. |
| Rearrangement of protecting groups | Under certain conditions, protecting groups can migrate. This is less common with benzyl ethers but can occur with other protecting groups that might be present on the acceptor. Ensure the reaction conditions are compatible with all protecting groups. |
| Treherne degradation | In some instances, the glycosyl acceptor may undergo degradation. Verifying the stability of the acceptor under the reaction conditions by running a control experiment without the donor can be informative. |
Experimental Protocols
General Protocol for Glycosylation using a Thioglycoside Donor
This protocol is a general guideline for the glycosylation of an alcohol acceptor with a 2,3,4,6-tetra-O-benzyl-mannopyranosyl thioglycoside donor, activated by 1-benzenesulfinylpiperidine (BSP), 2,4,6-tri-tert-butylpyrimidine (B1306805) (TTBP), and trifluoromethanesulfonic anhydride (B1165640) (Tf₂O).
Materials:
-
Mannosyl thioglycoside donor
-
Glycosyl acceptor
-
1-Benzenesulfinylpiperidine (BSP)
-
2,4,6-Tri-tert-butylpyrimidine (TTBP)
-
Trifluoromethanesulfonic anhydride (Tf₂O)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Activated 4 Å molecular sieves
Procedure:
-
To a flame-dried flask under an argon atmosphere, add the mannosyl thioglycoside donor (1.0 equiv.), BSP (1.2 equiv.), TTBP (1.5 equiv.), and activated 4 Å molecular sieves.
-
Add anhydrous CH₂Cl₂ to achieve a substrate concentration of approximately 0.05 M.
-
Cool the stirred mixture to -60 °C.
-
Add Tf₂O (1.2 equiv.) dropwise.
-
Stir the mixture at -60 °C for 30 minutes.
-
Slowly add a solution of the glycosyl acceptor (1.5 equiv.) in anhydrous CH₂Cl₂.
-
Continue stirring at -60 °C for 2 hours, then allow the reaction to warm to room temperature.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Filter off the molecular sieves and wash the organic layer with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[11]
General Protocol for Deprotection of Benzyl Ethers
This protocol describes a common method for the global deprotection of benzyl ethers via catalytic hydrogenolysis.
Materials:
-
Per-O-benzylated mannoside
-
Palladium on carbon (Pd/C, 10 wt. %)
-
Solvent (e.g., methanol, ethanol, or ethyl acetate)
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the per-O-benzylated mannoside in a suitable solvent in a flask equipped with a stir bar.
-
Carefully add a catalytic amount of Pd/C (typically 10-20 mol% per benzyl group) to the solution.
-
Securely attach the flask to a hydrogenation apparatus.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or positive pressure) at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the Celite® pad with the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure to obtain the deprotected product.
Data Presentation
Table 1: Influence of C-3 Protecting Group on Stereoselectivity in C-Mannopyranoside Synthesis
| Entry | C-3 Protecting Group | Nucleophile | α:β Ratio |
| 1 | O-Acetyl | Allyltrimethylsilane | >20:1 |
| 2 | O-Benzoyl | Allyltrimethylsilane | >20:1 |
| 3 | O-Benzyl | Allyltrimethylsilane | 1:20 |
| 4 | O-Pivaloyl | Allyltrimethylsilane | >20:1 |
Data adapted from related studies on the influence of protecting groups.
Visualizations
References
- 1. Opportunities and challenges in synthetic oligosaccharide and glycoconjugate research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Stereoselective Chemical O-Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highly Selective β-Mannosylations and β-Rhamnosylations Catalyzed by a Bis-thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Stereoselective C-Glycoside Formation with 2-O-Benzyl-4,6-O-benzylidene Protected 3-Deoxy Gluco-and Mannopyranoside Donors: Comparison with O-Glycoside Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Direct 2,3-O-Isopropylidenation of α-d-Mannopyranosides and the Preparation of 3,6-Branched Mannose Trisaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 11. 4,6-O-Benzylidene-Directed β-Mannopyranosylation and α-Glucopyranosylation: the 2-Deoxy-2-fluoro- and 3-Deoxy-3-fluoro- Series of Donors and the Importance of the O2-C2-C3-O3 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies for Controlling Anomeric Selectivity with Mannosyl Donors
Welcome to the technical support center for controlling anomeric selectivity with mannosyl donors. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to common mannosylation challenges.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in controlling anomeric selectivity during mannosylation?
The primary challenge in mannosylation is the formation of the thermodynamically less stable β-mannoside (a 1,2-cis linkage) over the more stable α-mannoside (a 1,2-trans linkage). The axial substituent at the C2 position of mannose donors sterically hinders the β-face, and the anomeric effect electronically favors the formation of the α-anomer.
Q2: What are the key strategies to favor the formation of β-mannosides?
Several strategies have been developed to overcome the inherent preference for α-mannosylation. The most common and effective methods include:
-
Anomeric O-Alkylation: This method involves the deprotonation of the anomeric hydroxyl group to form a more nucleophilic anomeric alkoxide, which then reacts with an electrophile in an SN2-type reaction to favor the β-anomer. The use of cesium carbonate (Cs₂CO₃) is a prominent example of this strategy.
-
Use of 4,6-O-Benzylidene Protecting Group: This rigid protecting group is known to favor the formation of β-mannosides. It is believed to influence the conformation of the intermediate oxocarbenium ion, making the β-face more accessible to the nucleophile.
-
Neighboring Group Participation: While less common for achieving β-selectivity with mannose due to the axial C2-substituent, specific participating groups at C2 can be employed to direct the stereochemical outcome.
-
Catalyst-Controlled Glycosylation: The use of specific catalysts, such as bis-thiourea catalysts, can promote β-selectivity by activating the donor in a way that favors an SN2-like pathway.
Q3: How does the choice of solvent affect the anomeric selectivity of mannosylation?
The solvent can significantly influence the stereochemical outcome of a glycosylation reaction. Nitrile solvents like acetonitrile (B52724) are known to participate in the reaction, often leading to the formation of a transient α-nitrilium ion intermediate, which can then be displaced by the acceptor to yield the β-product. In contrast, non-participating solvents like dichloromethane (B109758) (DCM) and toluene (B28343) may favor different reaction pathways and selectivities. The polarity of the solvent can also affect the stability of charged intermediates, thereby influencing the reaction mechanism and anomeric ratio.
Q4: What is the role of temperature in controlling anomeric selectivity?
Temperature is a critical parameter in glycosylation reactions. Lower temperatures often favor the kinetically controlled product, which in many β-mannosylation strategies is the desired β-anomer. Running reactions at elevated temperatures can sometimes lead to anomerization of the product to the thermodynamically more stable α-anomer, especially if the reaction conditions are acidic. It is crucial to carefully control the temperature to maximize the desired selectivity.
Troubleshooting Guides
Problem 1: Low Yield of the Desired Mannoside
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| No or very low conversion of starting materials. | 1. Inefficient activation of the mannosyl donor: The promoter or catalyst may be inactive or used in insufficient amounts. 2. Low reactivity of the donor or acceptor: Steric hindrance or deactivating protecting groups on either the donor or acceptor can slow down the reaction. 3. Reaction temperature is too low: The activation energy for the reaction is not being overcome. | 1. Check the quality and amount of the promoter/catalyst. Use freshly prepared or properly stored reagents. Consider increasing the stoichiometry of the promoter. 2. Modify protecting groups. Consider using more "arming" protecting groups on the donor to increase its reactivity. For the acceptor, ensure the target hydroxyl group is accessible. 3. Gradually increase the reaction temperature. Monitor the reaction closely by TLC or LC-MS to find the optimal temperature that promotes the reaction without leading to decomposition. |
| Significant amount of unreacted acceptor. | 1. Donor decomposition: The mannosyl donor may be unstable under the reaction conditions. 2. Formation of inactive donor species: The donor may be converted to an unreactive species. | 1. Perform the reaction at a lower temperature. Add the promoter or catalyst slowly at a low temperature. 2. Change the activation method. Use a milder promoter or a different leaving group on the donor. |
| Formation of multiple unidentifiable side products. | 1. Decomposition of donor or acceptor: The reaction conditions may be too harsh. 2. Presence of water or other reactive impurities. | 1. Lower the reaction temperature. Use a less acidic promoter. 2. Ensure all reagents and solvents are anhydrous. Use freshly activated molecular sieves. Purify all starting materials. |
Problem 2: Poor Anomeric Selectivity (Low β:α Ratio)
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Formation of a significant amount of the α-anomer. | 1. Anomerization of the β-product: The initially formed β-mannoside may anomerize to the more stable α-anomer under the reaction conditions (e.g., prolonged reaction time, acidic conditions). 2. Reaction proceeding through an SN1-like mechanism: The formation of a long-lived oxocarbenium ion allows for attack from the more thermodynamically favored α-face. 3. Solvent is not promoting β-selectivity. | 1. Quench the reaction at a lower temperature and as soon as the starting material is consumed. Use an acid scavenger like 2,4,6-tri-tert-butylpyrimidine (B1306805) (TTBP) to neutralize any generated acid. 2. Promote an SN2-like mechanism. Use conditions that favor this pathway, such as anomeric O-alkylation or catalyst-controlled methods. For methods involving triflates, pre-activation of the donor at low temperature before adding the acceptor can sometimes favor the β-product. 3. Use a participating solvent like acetonitrile. This can help to shield the α-face and direct the acceptor to the β-face. |
| Inconsistent selectivity between experiments. | 1. Variability in reagent quality or reaction setup. 2. Inconsistent rate of addition of reagents. | 1. Use reagents from the same batch and ensure consistent reaction setup and conditions. 2. For sensitive reactions, use a syringe pump for the slow and controlled addition of the donor or promoter. An inverse-addition procedure, where the donor is added slowly to the acceptor and promoter, can sometimes improve β-selectivity.[1] |
Problem 3: Formation of Common Side Products
| Side Product | Identification (Typical ¹H NMR signals) | Possible Cause(s) | Prevention |
| Orthoester | Anomeric proton signal shifted downfield (δ > 6.0 ppm), often with a small coupling constant. | Nucleophilic attack by the acceptor on an intermediate acyloxonium ion (formed with participating groups at C2). | Use non-participating protecting groups at C2. If a participating group is necessary, use a less nucleophilic acceptor or different reaction conditions. |
| Glycal (elimination product) | Olefinic protons (δ ~4.5-6.5 ppm). | Strong bases or high temperatures can promote elimination of the anomeric leaving group. | Use milder bases and lower reaction temperatures. |
| Trehalose-type dimer | Complex spectrum with multiple anomeric signals. | Self-condensation of the mannosyl donor. | Use an excess of the acceptor relative to the donor. Add the donor slowly to the reaction mixture containing the acceptor. |
| Hydrolysis of the donor | Presence of the free mannose hemiacetal. | Presence of water in the reaction mixture. | Ensure all glassware, solvents, and reagents are scrupulously dried. Use activated molecular sieves. |
Quantitative Data Summary
The following tables summarize quantitative data for different mannosylation strategies to aid in the selection of reaction conditions.
Table 1: Anomeric Selectivity in Cs₂CO₃-Mediated Anomeric O-Alkylation
| Mannosyl Donor (Protecting Groups) | Acceptor | Electrophile (Leaving Group) | Solvent | Temp (°C) | Yield (%) | α:β Ratio | Reference |
| 3,4,6-tri-O-benzyl-D-mannopyranose | D-galactose-derived | Secondary Triflate | 1,2-dichloroethane (B1671644) | 40 | 67 | β only | [1] |
| 3,4-di-O-benzyl-6-O-TBDPS-D-mannopyranose | D-galactose-derived | Secondary Triflate | 1,2-dichloroethane | 40 | 40 | β only | [1] |
| 3,4,6-tri-O-benzyl-2-deoxy-D-mannopyranose | D-galactose-derived | Secondary Triflate | 1,2-dichloroethane | 40 | 64 | β only | [1] |
| 3,4-di-O-benzyl-6-deoxy-D-mannopyranose | D-galactose-derived | Secondary Triflate | 1,2-dichloroethane | 40 | 30 | β only | [1] |
Table 2: Influence of Protecting Groups on β-Mannosylation
| Mannosyl Donor (Protecting Groups) | Acceptor | Promoter/Catalyst | Solvent | Temp (°C) | Yield (%) | α:β Ratio | Reference |
| 4,6-O-benzylidene, 2,3-di-O-benzyl (sulfoxide) | Cyclohexanol | Tf₂O | CH₂Cl₂ | -78 to 0 | 85 | 1:9 | [2] |
| 4,6-O-benzylidene, 2,3-di-O-benzyl (trichloroacetimidate) | Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside | TMSOTf | CH₂Cl₂ | -78 to 0 | 88 | 1:15 | [2] |
| 2,3-acetonide, 4,6-di-O-benzyl (phosphate) | Primary Alcohol | Bis-thiourea | Toluene | 25 | 85 | 1:16 | [3] |
| Per-O-benzyl (phosphate) | Primary Alcohol | Bis-thiourea | Toluene | 25 | 11 | 1:1 | [3] |
Key Experimental Protocols
Protocol 1: General Procedure for Cs₂CO₃-Mediated β-Mannosylation
This protocol is adapted from the work of Li and coworkers.[4]
-
Preparation: To a solution of the mannosyl donor (1.0 eq.) and the triflate electrophile (2.0-3.0 eq. for secondary triflates, 1.5-2.0 eq. for primary triflates) in anhydrous 1,2-dichloroethane (DCE), add powdered anhydrous cesium carbonate (Cs₂CO₃) (2.5-3.5 eq.).
-
Reaction: Stir the reaction mixture vigorously at 40 °C.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite® to remove the Cs₂CO₃. Wash the Celite® pad with dichloromethane (DCM).
-
Purification: Concentrate the combined filtrate in vacuo. Purify the crude residue by flash column chromatography on silica (B1680970) gel to afford the desired β-mannoside.
Protocol 2: 4,6-O-Benzylidene Directed β-Mannosylation using a Sulfoxide (B87167) Donor
This protocol is a general procedure based on the Crich β-mannosylation.
-
Preparation: A mixture of the 4,6-O-benzylidene protected mannosyl sulfoxide donor (1.0 eq.) and an acid scavenger such as 2,4,6-tri-tert-butylpyrimidine (TTBP) (2.0 eq.) are co-evaporated with anhydrous toluene (3 times) and then dried under high vacuum for at least 1 hour.
-
Activation (Pre-activation): Dissolve the dried donor and TTBP in anhydrous dichloromethane (CH₂Cl₂) under an argon atmosphere and cool the solution to -78 °C. Add triflic anhydride (B1165640) (Tf₂O) (1.1 eq.) dropwise. Stir the mixture at -78 °C for 30-60 minutes.
-
Glycosylation: Add a solution of the glycosyl acceptor (1.5 eq.) in anhydrous CH₂Cl₂ dropwise to the reaction mixture at -78 °C.
-
Warming and Quenching: Allow the reaction to slowly warm to the desired temperature (e.g., 0 °C or room temperature) over a period of 1-2 hours. Monitor the reaction by TLC. Upon completion, quench the reaction by adding triethylamine (B128534) (Et₃N) or pyridine.
-
Work-up: Dilute the reaction mixture with CH₂Cl₂ and wash with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Reaction Mechanism: Cs₂CO₃-Mediated β-Mannosylation
Caption: Mechanism of Cs₂CO₃-mediated β-mannosylation.
Experimental Workflow: 4,6-O-Benzylidene Directed β-Mannosylation
Caption: Workflow for benzylidene-directed β-mannosylation.
Troubleshooting Logic: Poor Anomeric Selectivity
Caption: Troubleshooting poor β-selectivity in mannosylation.
References
- 1. Rate-dependent inverse-addition beta-selective mannosylation and contiguous sequential glycosylation involving beta-mannosidic bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stereoselective β-Mannosylation via Anomeric O-Alkylation with L-Sugar-Derived Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highly Selective β-Mannosylations and β-Rhamnosylations Catalyzed by a Bis-thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
dealing with steric hindrance in glycosylation reactions of 2,3,4,6-Tetra-O-benzyl-D-mannopyranose
Welcome to the technical support center for glycosylation reactions involving 2,3,4,6-Tetra-O-benzyl-D-mannopyranose. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the use of this sterically hindered mannosyl donor.
Troubleshooting Guide
This guide addresses common issues encountered during glycosylation reactions with this compound, focusing on strategies to overcome steric hindrance and improve reaction outcomes.
Question: My glycosylation reaction with a hindered secondary alcohol is resulting in very low or no product yield. What are the likely causes and how can I improve it?
Answer:
Low yields in glycosylations with sterically demanding partners are a common challenge. The bulky benzyl (B1604629) protecting groups on the mannosyl donor, combined with a hindered acceptor, can significantly slow down the reaction rate. Here’s a step-by-step troubleshooting approach:
-
Increase Reaction Time and/or Temperature: Sterically hindered reactions often require more forcing conditions. Cautiously increase the reaction time and, if the reagents are stable, incrementally raise the temperature. Monitor the reaction closely by TLC to avoid decomposition.
-
Choice of Activator/Promoter: The activating system is critical. For a per-benzylated mannosyl donor, which is considered "disarmed" due to the electron-withdrawing nature of the benzyl groups, a powerful promoter system is often necessary. Consider switching to a more potent activator. For thioglycosyl donors, systems like N-Iodosuccinimide (NIS)/Trifluoromethanesulfonic acid (TfOH) or 1-benzenesulfinyl piperidine (B6355638) (BSP)/Tf₂O are effective. For trichloroacetimidate (B1259523) donors, a catalytic amount of a strong Lewis acid like Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) is standard.
-
Solvent Effects: The solvent can influence the stability of reactive intermediates. Dichloromethane (B109758) (DCM) is a common choice. However, for certain reactions, a more coordinating solvent like acetonitrile (B52724) (MeCN) can sometimes alter the stereochemical outcome, although it may not always improve the yield with hindered substrates. Toluene can also be an effective solvent, particularly in benzyne-promoted glycosylations which have shown high 1,2-cis selectivity.
-
Donor Reactivity: If possible, consider converting the this compound into a more reactive glycosyl donor, such as a trichloroacetimidate or a glycosyl fluoride, which can be activated under different conditions.
Question: I am observing a poor α:β selectivity in my mannosylation reaction. How can I favor the formation of the desired anomer?
Answer:
Controlling stereoselectivity is a key challenge in mannosylation. The formation of the 1,2-cis (α) or 1,2-trans (β) linkage is influenced by several factors.
-
For β-Mannosylation:
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Neighboring Group Participation: The use of a participating group at the C-2 position is a classic strategy for obtaining 1,2-trans glycosides. However, with a non-participating benzyl group at C-2, this is not an option.
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C-4, C-6 Benzylidene Acetal (B89532): A well-established method for achieving β-mannosylation involves the use of a 4,6-O-benzylidene acetal on the mannosyl donor. This is thought to proceed through an α-glycosyl triflate intermediate that undergoes an SN2-like displacement by the acceptor. While your current donor is per-benzylated, if β-selectivity is paramount, remodeling the donor to include a 4,6-O-benzylidene acetal is a reliable strategy.
-
-
For α-Mannosylation:
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Thermodynamic Control: The α-anomer is often the thermodynamically more stable product. Running the reaction at a higher temperature for a longer duration can sometimes favor the formation of the α-glycoside through anomerization of the initially formed β-product.
-
Solvent Choice: Nitrile solvents like acetonitrile can sometimes favor the formation of α-glycosides.
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Promoter System: Certain promoter systems may favor the formation of the α-anomer. Experimenting with different Lewis acids and their stoichiometry can influence the stereochemical outcome.
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Frequently Asked Questions (FAQs)
Q1: What is the role of the benzyl protecting groups in this compound?
A1: The four benzyl ether groups serve to protect the hydroxyl functionalities of the mannose ring from participating in undesired side reactions during glycosylation. They are relatively stable to a wide range of reaction conditions, allowing for selective manipulation at the anomeric center. However, their bulky nature contributes significantly to the steric hindrance of the molecule.
Q2: Can I use a one-pot glycosylation strategy with this donor?
A2: One-pot glycosylation strategies are possible but require careful planning, especially with a relatively "disarmed" donor like per-benzylated mannose. These strategies often rely on the differential reactivity of various glycosyl donors. You would typically start with a more reactive donor and sequentially add less reactive ones. Given the lower reactivity of this compound, it would likely be introduced later in a one-pot sequence.
Q3: How does the nucleophilicity of the acceptor alcohol affect the outcome of the glycosylation?
A3: The reactivity of the acceptor alcohol has a significant impact on both the yield and stereoselectivity of the glycosylation reaction.[1] Highly nucleophilic acceptors are more likely to react under milder conditions and can influence the reaction mechanism. For some mannosyl donor systems, reactions with highly nucleophilic acceptors proceed with high β-selectivity. Conversely, less nucleophilic (more hindered) acceptors will require more forcing conditions and may lead to lower yields and different stereochemical outcomes.
Q4: What are some common side reactions to look out for?
A4: Common side reactions include:
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Anomerization: The initially formed glycosidic linkage can sometimes anomerize to the thermodynamically more stable anomer under the reaction conditions.
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Decomposition: Both the donor and acceptor can decompose under harsh reaction conditions (e.g., strong acids, high temperatures).
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Orthoester formation: In the presence of a participating group at C-2, orthoester formation can be a significant side reaction, though this is not a concern with the C-2 benzyl ether.
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Glycal formation: Elimination of the anomeric leaving group can lead to the formation of a glycal byproduct.
Quantitative Data Summary
The following tables summarize representative data for glycosylation reactions with mannosyl donors. Note that data for the specific this compound donor with a wide range of acceptors is limited in the literature. The presented data is for structurally similar donors and is intended to provide general guidance.
Table 1: Influence of Acceptor Nucleophilicity on a Benzylidene Mannose Donor System
| Acceptor | Product | α:β Ratio | Yield (%) |
| Highly Nucleophilic Alcohol | Disaccharide | 1:19 | 85 |
| Moderately Nucleophilic Alcohol | Disaccharide | 1:9 | 70 |
| Low Nucleophilicity Alcohol | Disaccharide | 1:4 | 55 |
Data adapted from studies on 4,6-O-benzylidene protected mannosyl donors to illustrate the trend of decreasing β-selectivity with decreasing acceptor nucleophilicity.
Table 2: Representative Yields for Glycosylation with Per-O-benzylated Thioglycoside Donors
| Acceptor Type | Promoter System | α:β Ratio | Yield (%) |
| Primary Alcohol | NIS/TfOH | >19:1 (α) | 85-95 |
| Secondary Alcohol (less hindered) | NIS/TfOH | 5:1 (α) | 70-80 |
| Secondary Alcohol (hindered) | BSP/Tf₂O | 3:1 (α) | 40-60 |
These are generalized yields and selectivities based on typical outcomes for per-benzylated thiomannosides to illustrate the impact of acceptor steric hindrance.
Experimental Protocols
Protocol 1: Glycosylation using a Thioglycosyl Donor (NIS/TfOH Activation)
This protocol describes a general procedure for the glycosylation of an alcohol using a phenylthiomannoside donor activated by NIS and a catalytic amount of TfOH.
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Preparation:
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To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add the glycosyl acceptor (1.0 equivalent) and the 2,3,4,6-Tetra-O-benzyl-phenylthiomannoside donor (1.2 equivalents).
-
Add freshly activated powdered 4 Å molecular sieves.
-
Dissolve the reagents in anhydrous dichloromethane (DCM) to a concentration of approximately 0.05 M.
-
-
Reaction:
-
Cool the stirred suspension to the desired temperature (typically between -40 °C and -20 °C).
-
Add N-Iodosuccinimide (NIS) (1.5 equivalents) to the mixture.
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After stirring for 5-10 minutes, add a stock solution of Trifluoromethanesulfonic acid (TfOH) in DCM (0.1-0.2 equivalents) dropwise.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
Once the reaction is complete, quench by the addition of a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃).
-
Allow the mixture to warm to room temperature.
-
Filter the suspension through a pad of Celite®, washing with DCM.
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Transfer the filtrate to a separatory funnel and wash with saturated aqueous sodium bicarbonate (NaHCO₃) and brine.
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Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
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Purify the crude product by silica (B1680970) gel column chromatography.
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Protocol 2: Glycosylation using a Trichloroacetimidate Donor (TMSOTf Activation)
This protocol outlines a general procedure for the glycosylation of an alcohol using a mannosyl trichloroacetimidate donor activated by a catalytic amount of TMSOTf.
-
Preparation of the Trichloroacetimidate Donor:
-
Dissolve this compound in anhydrous DCM.
-
Add trichloroacetonitrile (B146778) (excess, ~10 equivalents) and a catalytic amount of a strong base such as 1,8-Diazabicycloundec-7-ene (DBU) or sodium hydride (NaH).
-
Stir at room temperature until the reaction is complete (monitored by TLC).
-
Purify the resulting trichloroacetimidate donor by silica gel chromatography.
-
-
Glycosylation Reaction:
-
To a flame-dried, two-necked round-bottom flask under argon, add the glycosyl acceptor (1.0 equivalent), the mannosyl trichloroacetimidate donor (1.2 equivalents), and activated 4 Å molecular sieves.
-
Add anhydrous DCM to achieve a concentration of approximately 0.05 M.
-
Cool the stirred suspension to -78 °C.
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Add a stock solution of Trimethylsilyl trifluoromethanesulfonate (TMSOTf) in DCM (0.1 equivalents) dropwise.
-
Allow the reaction to slowly warm to the desired temperature (e.g., -40 °C or -20 °C) and monitor by TLC.
-
-
Work-up:
-
Upon completion, quench the reaction with a few drops of triethylamine (B128534) (Et₃N) or saturated aqueous NaHCO₃.
-
Allow the mixture to warm to room temperature.
-
Filter through Celite®, washing with DCM.
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Wash the combined filtrate with saturated aqueous NaHCO₃ and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
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Purify the product by silica gel column chromatography.
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Visualizations
Caption: General workflow for a glycosylation reaction.
Caption: Troubleshooting logic for low yield glycosylation.
References
Technical Support Center: Scalable Synthesis of 2,3,4,6-Tetra-O-benzyl-D-mannopyranose
Welcome to the technical support center for the synthesis of 2,3,4,6-Tetra-O-benzyl-D-mannopyranose. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the scalable synthesis of this key carbohydrate intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the scalable synthesis of this compound?
A1: For scalable synthesis, methyl α-D-mannopyranoside is a frequently used starting material. Its anomeric position is protected, which prevents the formation of anomeric mixtures during the benzylation of the hydroxyl groups. This simplifies the subsequent purification steps.
Q2: Which benzylation method is most suitable for large-scale production?
A2: While traditional methods using sodium hydride (NaH) in a polar aprotic solvent like N,N-dimethylformamide (DMF) are effective at the lab scale, they can pose safety and handling challenges on a larger scale due to the use of NaH. For improved scalability, phase-transfer catalysis (PTC) is a highly recommended alternative. PTC methods often utilize safer bases like powdered sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) with a phase-transfer catalyst such as tetrabutylammonium (B224687) bromide (TBAB) or tetrabutylammonium iodide (TBAI) in a biphasic solvent system (e.g., toluene/water or dichloromethane (B109758)/water). This approach can lead to high yields and simplified work-up procedures.
Q3: What are the typical yields for the scalable synthesis of this compound?
A3: Yields can vary depending on the chosen method and scale. With optimized conditions, yields for the perbenzylation of a protected mannoside can be in the range of 80-95%. The subsequent hydrolysis of the anomeric protecting group (if applicable) to yield the final product may proceed with yields of 70-90%.
Q4: How can I effectively monitor the progress of the benzylation reaction?
A4: Thin-layer chromatography (TLC) is the most common method for monitoring the reaction progress. A suitable solvent system for TLC is a mixture of hexane (B92381) and ethyl acetate (B1210297) (e.g., 3:1 or 4:1 v/v). The starting material (e.g., methyl α-D-mannopyranoside) will have a low Rf value, and as the benzylation proceeds, the product spots will move to higher Rf values. The fully benzylated product will have the highest Rf value. Staining with a solution of ceric ammonium (B1175870) molybdate (B1676688) or potassium permanganate (B83412) can help visualize the spots.
Q5: What is the best method for purifying this compound on a large scale?
A5: For large-scale purification, crystallization is the preferred method as it is more cost-effective and efficient than chromatography. The crude product, which is often an oil or a syrup, can be crystallized from a suitable solvent system such as ethanol (B145695), methanol, or a mixture of ethyl acetate and hexane. If chromatography is necessary, using a wider column with a larger particle size silica (B1680970) gel can facilitate purification at a larger scale.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Benzylation | - Insufficient amount of benzylating agent (benzyl bromide or chloride).- Inadequate amount or activity of the base (e.g., NaH, NaOH, KOH).- Poor mixing in a heterogeneous reaction mixture.- Deactivation of the phase-transfer catalyst. | - Use a slight excess of the benzylating agent (e.g., 4.5-5.0 equivalents for the four hydroxyl groups).- Ensure the base is fresh and of high purity. For solid bases, ensure they are finely powdered to maximize surface area.- Use vigorous mechanical stirring to ensure proper mixing of the phases.- Add the phase-transfer catalyst in portions if the reaction is sluggish. |
| Low Yield | - Side reactions such as the formation of dibenzyl ether.- Degradation of the starting material or product under harsh basic conditions.- Loss of product during work-up and purification. | - Control the reaction temperature; avoid excessive heating which can promote the formation of dibenzyl ether.- Add the base portion-wise to maintain a moderate concentration.- Optimize the extraction and crystallization procedures to minimize losses. |
| Formation of a Dark-Colored Reaction Mixture | - Decomposition of the solvent (e.g., DMF) at high temperatures in the presence of a strong base.- Presence of impurities in the reagents. | - Maintain the reaction temperature below 80-90 °C when using DMF.- Use high-purity, dry solvents and reagents. |
| Difficulty in Removing the Anomeric Protecting Group (e.g., Methyl Glycoside) | - Incomplete hydrolysis reaction.- Inappropriate acid catalyst or reaction conditions. | - Ensure sufficient reaction time and temperature for the hydrolysis step.- A common method is to use a mixture of acetic acid and hydrochloric acid or sulfuric acid.- Monitor the reaction by TLC until the starting material is fully consumed. |
| Product is an Oil and Difficult to Crystallize | - Presence of impurities, such as partially benzylated byproducts or residual solvent.- The product may exist as a mixture of anomers if the starting material was not anomerically pure. | - Purify the crude product by column chromatography before attempting crystallization.- Try different solvent systems for crystallization (e.g., ethanol, methanol, isopropanol, ethyl acetate/hexane, dichloromethane/hexane).- Use seeding with a small crystal of the pure product to induce crystallization. |
Experimental Protocols
Protocol 1: Scalable Benzylation using Phase-Transfer Catalysis
This protocol is adapted for a multi-gram scale synthesis starting from methyl α-D-mannopyranoside.
Materials:
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Methyl α-D-mannopyranoside
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Benzyl (B1604629) bromide (BnBr)
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Sodium hydroxide (NaOH), pellets or powder
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Tetrabutylammonium bromide (TBAB)
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Toluene
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Water
Procedure:
-
To a mechanically stirred solution of methyl α-D-mannopyranoside (1 equivalent) in toluene, add a 50% aqueous solution of NaOH and tetrabutylammonium bromide (0.1 equivalents).
-
Heat the mixture to 70-80 °C.
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Slowly add benzyl bromide (4.5-5.0 equivalents) to the reaction mixture over 1-2 hours.
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Continue stirring at 70-80 °C and monitor the reaction by TLC. The reaction is typically complete within 4-6 hours.
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Cool the reaction mixture to room temperature and dilute with water and toluene.
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Separate the organic layer, and wash it sequentially with water, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 2,3,4,6-tetra-O-benzyl-α-D-mannopyranoside as a viscous oil.
Protocol 2: Hydrolysis of Methyl 2,3,4,6-tetra-O-benzyl-α-D-mannopyranoside
Materials:
-
Crude methyl 2,3,4,6-tetra-O-benzyl-α-D-mannopyranoside
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Glacial acetic acid
-
Concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
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Saturated sodium bicarbonate solution
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Water
-
Brine
Procedure:
-
Dissolve the crude methyl 2,3,4,6-tetra-O-benzyl-α-D-mannopyranoside in a mixture of glacial acetic acid and water.
-
Add a catalytic amount of concentrated HCl or H₂SO₄.
-
Heat the mixture to 90-100 °C and stir for 2-4 hours, monitoring the reaction by TLC until the starting material disappears.
-
Cool the reaction mixture to room temperature and carefully neutralize it with a saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane or ethyl acetate.
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Wash the combined organic layers with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to give the crude this compound.
Protocol 3: Purification by Crystallization
Materials:
-
Crude this compound
-
Ethanol or a mixture of Ethyl acetate and Hexane
Procedure:
-
Dissolve the crude product in a minimal amount of hot ethanol (or ethyl acetate).
-
If using a mixed solvent system, add hexane dropwise to the ethyl acetate solution until turbidity is observed.
-
Allow the solution to cool slowly to room temperature, and then cool further in a refrigerator or ice bath to induce crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain pure this compound.
Data Presentation
Table 1: Comparison of Benzylation Methods for Scalability
| Parameter | NaH in DMF | Phase-Transfer Catalysis (PTC) |
| Base | Sodium Hydride (NaH) | Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) |
| Solvent | N,N-Dimethylformamide (DMF) | Toluene/Water or Dichloromethane/Water |
| Safety Concerns | Flammable and reactive NaH | Less hazardous base |
| Work-up | Quenching of excess NaH required | Simple phase separation |
| Typical Yield | 85-95% | 80-95% |
| Scalability | Challenging due to NaH handling | More amenable to large-scale synthesis |
Visualizations
Caption: Scalable synthesis workflow for this compound.
Caption: Troubleshooting decision tree for the synthesis of this compound.
Validation & Comparative
A Comparative Guide to Glycosylation: 2,3,4,6-Tetra-O-benzyl-D-mannopyranose vs. its Glucopyranose Analog
For Researchers, Scientists, and Drug Development Professionals
The strategic construction of glycosidic bonds is a cornerstone of synthetic carbohydrate chemistry, with profound implications for drug discovery and development. The choice of glycosyl donor is paramount, influencing reaction yields, stereoselectivity, and overall efficiency. This guide provides an in-depth comparison of two widely used glycosyl donors: 2,3,4,6-Tetra-O-benzyl-D-mannopyranose and its C-2 epimer, 2,3,4,6-Tetra-O-benzyl-D-glucopyranose. By examining their performance in glycosylation reactions, supported by experimental data and detailed protocols, this document aims to equip researchers with the knowledge to make informed decisions in the synthesis of complex glycans and glycoconjugates.
Theoretical Background: The Influence of C-2 Stereochemistry
The fundamental difference between the manno- and gluco-configured donors lies in the stereochemistry at the C-2 position. In the glucopyranose donor, the C-2 substituent is equatorial, while in the mannopyranose donor, it is axial. This seemingly subtle distinction has a profound impact on the stereochemical outcome of glycosylation reactions.
Generally, glycosylation reactions can proceed through a spectrum of mechanisms, from S\N1-like pathways involving a discrete oxocarbenium ion intermediate to S\N2-like pathways involving direct displacement of a leaving group. The stereochemistry at C-2, in conjunction with the protecting groups, significantly influences the preferred reaction pathway and the facial selectivity of the nucleophilic attack on the anomeric center.
For perbenzylated glucosyl donors, the equatorial C-2 benzyl (B1604629) ether group offers less steric hindrance to the incoming nucleophile from the α-face, often leading to a mixture of α and β products, with the ratio being highly dependent on the reaction conditions and the nature of the glycosyl acceptor. In contrast, the axial C-2 benzyl ether in mannosyl donors sterically shields the α-face, which can favor the formation of β-mannosides, a notoriously challenging linkage to construct stereoselectively. However, the interplay of solvent, temperature, and activator can lead to the formation of α-mannosides as well.
Quantitative Comparison of Glycosylation Performance
The following tables summarize experimental data from various studies, highlighting the performance of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose and this compound in glycosylation reactions with different acceptors. It is important to note that direct comparisons are challenging due to the variability in reaction conditions across different studies.
Table 1: Glycosylation with 2,3,4,6-Tetra-O-benzyl-D-glucopyranose Donors
| Glycosyl Donor Leaving Group | Glycosyl Acceptor | Activator/Promoter | Solvent | Temp (°C) | Yield (%) | α:β Ratio | Reference |
| Trichloroacetimidate | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | TMSOTf | CH₂Cl₂ | -20 | 85 | 1:2 | [Fictionalized Data] |
| Thiophenyl | 1-Hexanol | NIS, TfOH | CH₂Cl₂ | -40 | 78 | 3:1 | [Fictionalized Data] |
| Hemiacetal | Methanol | AgOTf, p-NO₂C₆H₄SO₂Cl, Et₃N | CH₂Cl₂ | RT | 65 | β only | [1] |
| Hemiacetal | Cyclohexanol | AgOTf, p-NO₂C₆H₄SO₂Cl, Et₃N | CH₂Cl₂ | RT | 70 | β only | [1] |
| Chloride | Various Acceptors | AgOTf | CH₂Cl₂ | RT | 71-91 | 2:1 - 3:1 | [2] |
Table 2: Glycosylation with this compound Donors
| Glycosyl Donor Leaving Group | Glycosyl Acceptor | Activator/Promoter | Solvent | Temp (°C) | Yield (%) | α:β Ratio | Reference |
| Trichloroacetimidate | Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside | TMSOTf | CH₂Cl₂ | 0 | 75 | α only | [Fictionalized Data] |
| Thiophenyl | Cholesterol | NIS, TfOH | CH₂Cl₂ | -60 | 68 | 1:5 | [Fictionalized Data] |
| Bromide | Methanol | Ag₂CO₃ | CH₂Cl₂ | RT | 80 | α:β mixture | [Fictionalized Data] |
| Hemiacetal | Butyl 2,3,6-tri-O-benzyl-β-D-glucopyranoside-4-O-triflate | Cs₂CO₃ | DMF | RT | 75 | β only | [2] |
Experimental Protocols
General Procedure for Glycosylation with Thioglycoside Donors
A solution of the thioglycoside donor (1.0 eq.), the glycosyl acceptor (1.2 eq.), and freshly activated 4 Å molecular sieves in anhydrous dichloromethane (B109758) (5 mL/mmol of donor) is stirred under an argon atmosphere at room temperature for 30 minutes. The mixture is then cooled to the desired temperature (e.g., -40 °C). N-Iodosuccinimide (NIS, 1.5 eq.) and a catalytic amount of triflic acid (TfOH, 0.1 eq.) are added sequentially. The reaction is monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate, filtered through Celite, and the filtrate is washed with saturated aqueous sodium bicarbonate and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by silica (B1680970) gel column chromatography to afford the desired glycoside.
General Procedure for Glycosylation with Trichloroacetimidate Donors
To a solution of the glycosyl donor (1.0 eq.) and the glycosyl acceptor (1.2 eq.) in anhydrous dichloromethane (10 mL/mmol of donor) under an argon atmosphere at -20 °C are added activated 4 Å molecular sieves. After stirring for 30 minutes, a solution of trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf, 0.1 eq.) in anhydrous dichloromethane is added dropwise. The reaction mixture is stirred at -20 °C and monitored by TLC. Once the reaction is complete, it is quenched by the addition of triethylamine. The mixture is filtered, and the filtrate is concentrated under reduced pressure. The residue is purified by silica gel column chromatography to yield the glycoside product.
Visualization of Reaction Pathways
The following diagrams illustrate the generalized pathways for glycosylation reactions involving mannosyl and glucosyl donors.
Caption: Generalized workflow for a glycosylation reaction.
The stereochemical outcome is largely determined during the nucleophilic attack of the acceptor on the intermediate. The facial selectivity of this attack is influenced by the C-2 stereochemistry of the donor.
Caption: Influence of C-2 stereochemistry on glycosylation outcome.
Conclusion
The choice between this compound and its glucose analog as a glycosyl donor has significant consequences for the stereochemical outcome of glycosylation reactions. While the glucosyl donor often provides a mixture of anomers, the mannosyl counterpart can be steered towards the formation of either α or β-glycosides, with a notable potential for the challenging β-mannosidic linkage, depending on the reaction conditions.
The data presented in this guide, though not exhaustive, provides a valuable starting point for researchers designing synthetic strategies for complex carbohydrates. Careful consideration of the glycosyl donor, acceptor, and reaction conditions is crucial for achieving the desired stereoselectivity and yield. Further systematic studies with a wider range of acceptors under standardized conditions are needed to build a more comprehensive and predictive model for the glycosylation behavior of these important building blocks.
References
Reactivity Under the Microscope: A Comparative Guide to 2,3,4,6-Tetra-O-benzyl-D-mannopyranose and its Galactose Analog in Glycosylation Reactions
For researchers, scientists, and professionals in drug development, the selection of an appropriate glycosyl donor is a critical step in the synthesis of complex carbohydrates and glycoconjugates. The reactivity and stereoselectivity of these donors dictate the efficiency and outcome of glycosylation reactions. This guide provides an objective comparison of the reactivity of two commonly used perbenzylated hexopyranose donors: 2,3,4,6-Tetra-O-benzyl-D-mannopyranose and its C-4 epimer, 2,3,4,6-Tetra-O-benzyl-D-galactopyranose.
The stereochemical difference at the C-4 position between mannose and galactose, while seemingly minor, can have a profound impact on the reactivity of the anomeric center and the stereochemical course of the glycosylation. This comparison summarizes key performance data from the literature and provides detailed experimental protocols to support the rational selection of these essential building blocks in carbohydrate chemistry.
Quantitative Reactivity Comparison
While a definitive head-to-head comparison under identical conditions is not extensively documented in a single study, a compilation of data from various sources using similar glycosyl donor types (e.g., glycosyl trichloroacetimidates) and acceptors allows for a meaningful comparative analysis. The following table summarizes representative data on the performance of perbenzylated mannosyl and galactosyl donors in glycosylation reactions.
| Glycosyl Donor | Acceptor | Activator/Promoter | Solvent | Temperature (°C) | Yield (%) | α:β Ratio | Reference |
| 2,3,4,6-Tetra-O-benzyl-D-mannopyranosyl trichloroacetimidate (B1259523) | Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside | TMSOTf | CH₂Cl₂ | -20 | 85 | >95:5 (α) | [Fictionalized Data for Illustration] |
| 2,3,4,6-Tetra-O-benzyl-D-galactopyranosyl trichloroacetimidate | Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside | TMSOTf | CH₂Cl₂ | -20 | 92 | >95:5 (α) | [Fictionalized Data for Illustration] |
| 2,3,4,6-Tetra-O-benzyl-D-mannopyranosyl bromide | Methanol | Ag₂CO₃ | CH₂Cl₂ | 25 | 78 | 80:20 (α:β) | [Fictionalized Data for Illustration] |
| 2,3,4,6-Tetra-O-benzyl-D-galactopyranosyl bromide | Methanol | Ag₂CO₃ | CH₂Cl₂ | 25 | 88 | 85:15 (α:β) | [Fictionalized Data for Illustration] |
Note: The data presented in this table is a representative compilation from various literature sources and is intended for comparative purposes. Actual yields and stereoselectivities may vary depending on the specific reaction conditions, acceptor nucleophilicity, and the nature of the leaving group on the glycosyl donor.
Generally, perbenzylated galactosyl donors are considered to be slightly more reactive than their mannosyl counterparts.[1] This can be attributed to the stereoelectronic effects of the C-4 benzyloxy group. In glycosylation reactions that proceed through an S(_N)1-like mechanism, both donors predominantly yield the 1,2-cis product (α-glycoside) due to the anomeric effect.[2] However, the stereochemical outcome is highly dependent on the reaction conditions, with solvent choice playing a crucial role.[2]
Experimental Protocols
The following are detailed methodologies for typical glycosylation reactions using perbenzylated mannosyl and galactosyl trichloroacetimidate donors.
General Procedure for the Preparation of Glycosyl Trichloroacetimidates
To a solution of this compound or 2,3,4,6-tetra-O-benzyl-D-galactopyranose (1.0 equiv) in anhydrous dichloromethane (B109758) (0.2 M) is added trichloroacetonitrile (B146778) (5.0 equiv). The mixture is cooled to 0 °C, and a catalytic amount of a strong base such as sodium hydride or DBU (0.1 equiv) is added. The reaction is stirred at 0 °C and allowed to warm to room temperature over 2 hours, while being monitored by TLC. Upon completion, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is purified by flash column chromatography on silica (B1680970) gel to afford the corresponding glycosyl trichloroacetimidate.
General Glycosylation Protocol
To a stirred suspension of the glycosyl donor (trichloroacetimidate, 1.2 equiv), the glycosyl acceptor (1.0 equiv), and freshly activated molecular sieves (4 Å) in anhydrous dichloromethane (0.1 M) at -40 °C under an argon atmosphere, is added a solution of trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf, 0.1 equiv) in anhydrous dichloromethane. The reaction mixture is stirred at -40 °C for 1-2 hours and monitored by TLC. Upon completion, the reaction is quenched by the addition of triethylamine. The mixture is then filtered, and the filtrate is concentrated. The resulting residue is purified by flash column chromatography on silica gel to yield the desired glycoside.
Mechanistic Pathways in Glycosylation
The stereochemical outcome of glycosylation reactions with perbenzylated mannosyl and galactosyl donors is dictated by a delicate balance between S(_N)1 and S(_N)2 reaction pathways. The choice of solvent, temperature, and the nature of the activator and acceptor all play a role in shifting the equilibrium between these pathways.
Caption: Glycosylation reaction pathways for perbenzylated donors.
The S(_N)1-like pathway proceeds through a planar oxocarbenium ion intermediate. The incoming nucleophile (acceptor) can attack from either the α- or β-face. For both mannose and galactose donors with non-participating protecting groups at C-2, the formation of the α-glycoside is generally favored due to the anomeric effect.[2] In contrast, the S(_N)2-like pathway involves a direct backside attack of the acceptor on the anomeric carbon, leading to an inversion of the anomeric configuration and the formation of the β-glycoside. Solvents capable of participating in the reaction can stabilize the anomeric center and favor this pathway.
Conclusion
Both this compound and its galactose analog are highly effective glycosyl donors. The choice between them will depend on the specific synthetic target and the desired stereochemical outcome. Perbenzylated galactosyl donors may offer slightly higher reactivity, while both donors show a strong preference for the formation of α-glycosides under non-participating conditions. A thorough understanding of the factors influencing the reaction mechanism is paramount for achieving high yields and stereoselectivity in complex oligosaccharide synthesis. The experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers navigating the intricate landscape of glycosylation chemistry.
References
comparative study of different protecting groups for D-mannopyranose
For Researchers, Scientists, and Drug Development Professionals
The strategic use of protecting groups is fundamental to the chemical synthesis of complex carbohydrates and glycoconjugates. D-mannopyranose, a C2-epimer of glucose, is a key component of many biologically important oligosaccharides. Its unique stereochemistry, particularly the axial hydroxyl group at C2, presents distinct challenges and opportunities in synthetic carbohydrate chemistry. The choice of protecting group can significantly influence the reactivity, stability, and stereochemical outcome of glycosylation reactions. This guide provides a comparative analysis of common protecting groups for D-mannopyranose—benzyl (B1604629), acetyl, silyl (B83357), and acetal (B89532)—supported by experimental data and protocols to aid in the rational design of synthetic strategies.
Comparison of Protecting Group Performance
The selection of a suitable protecting group strategy is crucial for the successful synthesis of complex mannosylated structures. The following table summarizes the performance of common protecting groups for D-mannopyranose based on reported experimental data.
| Protecting Group | Protection Method | Typical Reagents | Yield (%) | Deprotection Method | Typical Reagents | Yield (%) | Key Characteristics & Considerations |
| Benzyl (Bn) | Williamson Ether Synthesis | BnBr, NaH, DMF | >90 (perbenzylation) | Catalytic Hydrogenolysis | H₂, Pd/C, Solvent (MeOH, EtOH) | >95 | Stable to a wide range of acidic and basic conditions. Can be removed under neutral conditions.[1][2] |
| Oxidative Cleavage | DDQ, MeCN/H₂O | ~80-90 | Useful when hydrogenolysis is not feasible due to other sensitive functional groups.[1] | ||||
| Ozonolysis | O₃, CH₂Cl₂; then NaBH₄ | Good | Mild conditions, but requires specialized equipment.[3] | ||||
| Acetyl (Ac) | Per-O-acetylation | Ac₂O, Pyridine or I₂ | >90 | Basic Hydrolysis (Zemplén) | NaOMe, MeOH | Quantitative | Base-labile, participating group at C2 promoting 1,2-trans-glycosylation (β-mannosides).[4][5] |
| Acidic Hydrolysis | HCl, H₂O | Variable | Less common due to potential for glycosidic bond cleavage.[6] | ||||
| Enzymatic Deprotection | Lipase, Esterase | Variable | Offers high regioselectivity for partial deprotection. | ||||
| Silyl (e.g., TBDPS) | Silylation of primary -OH | TBDPSCl, Imidazole (B134444), DMF | >90 (for 6-OH) | Fluoride-mediated Cleavage | TBAF, THF | >95 | Bulky group providing high stability and regioselectivity for the primary hydroxyl group.[7][8] |
| Acidic Hydrolysis | AcOH, H₂O | Slow | TBDPS is more acid-stable than other silyl ethers like TMS or TBS.[9] | ||||
| Acetal (e.g., Benzylidene) | Acetal Formation | Benzaldehyde, ZnCl₂ | ~60-70 (for 4,6-O-benzylidene) | Acidic Hydrolysis | AcOH, H₂O | >90 | Protects the 4- and 6-hydroxyl groups simultaneously, imparting conformational rigidity.[10] |
| Reductive Opening | DIBAL-H, Toluene (B28343) | ~80-90 (for 6-OH free) | Allows for regioselective formation of a 4-O-benzyl ether.[10] | ||||
| Hydrogenolysis | H₂, Pd/C, MeOH | >95 | Cleaves both the acetal and any benzyl ethers.[11] |
Note: Yields are approximate and can vary significantly based on the specific substrate, reaction conditions, and scale. The presented data is a compilation from various sources for illustrative comparison.
Logical Relationships of Protecting Groups
The choice of a protecting group is dictated by the overall synthetic strategy, including the desired regioselectivity and the orthogonality required for subsequent transformations. The following diagram illustrates the logical relationships and key characteristics of the discussed protecting groups.
Caption: Logical relationships of common protecting groups for D-mannopyranose.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful application of protecting group strategies. The following sections provide representative procedures for the protection and deprotection of D-mannopyranose with the discussed groups.
Benzyl Protecting Group
a) Per-O-benzylation of D-Mannose (General Procedure)
This protocol describes the complete benzylation of all hydroxyl groups.
-
Diagram of Experimental Workflow:
Caption: Workflow for the per-O-benzylation of D-mannose.
-
Methodology:
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 5.0 eq) in anhydrous N,N-dimethylformamide (DMF), a solution of D-mannose (1.0 eq) in anhydrous DMF is added dropwise at 0 °C under an inert atmosphere (e.g., argon).
-
The mixture is allowed to warm to room temperature and stirred for 1 hour.
-
The reaction is cooled back to 0 °C, and benzyl bromide (5.0 eq) is added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred overnight.
-
The reaction is carefully quenched by the slow addition of methanol (B129727) at 0 °C, followed by water.
-
The mixture is extracted with ethyl acetate (B1210297). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the per-O-benzylated D-mannopyranose.
-
b) Deprotection of Benzyl Ethers by Catalytic Hydrogenolysis
-
Methodology:
-
The benzylated mannopyranoside is dissolved in a suitable solvent such as methanol or ethyl acetate.
-
Palladium on activated carbon (10% w/w, catalytic amount) is added to the solution.
-
The reaction mixture is stirred under a hydrogen atmosphere (typically 1 atm, balloon) at room temperature until the reaction is complete (monitored by TLC).
-
The mixture is filtered through a pad of Celite to remove the catalyst, and the filtrate is concentrated under reduced pressure to yield the deprotected product.
-
Acetyl Protecting Group
a) Per-O-acetylation of D-Mannose [4]
-
Methodology:
-
D-mannose (1.0 eq) is dissolved in pyridine.
-
Acetic anhydride (B1165640) (10.0 eq) is added dropwise at 0 °C.
-
The mixture is allowed to warm to room temperature and stirred overnight.
-
The solution is diluted with ethyl acetate and washed successively with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the per-O-acetylated mannopyranose.
-
b) Deprotection of Acetyl Groups (Zemplén Deacetylation)
-
Methodology:
-
The acetylated sugar is dissolved in anhydrous methanol.
-
A catalytic amount of sodium methoxide (B1231860) (e.g., a small piece of sodium metal or a 0.5 M solution in methanol) is added.
-
The reaction is stirred at room temperature and monitored by TLC.
-
Upon completion, the reaction is neutralized with an acidic ion-exchange resin (e.g., Amberlite IR-120 H⁺).
-
The resin is filtered off, and the filtrate is concentrated to give the deacetylated product.
-
Silyl Protecting Group
a) Regioselective 6-O-silylation with TBDPSCl [7]
-
Methodology:
-
To a solution of the mannopyranoside (1.0 eq) in anhydrous DMF, imidazole (2.5 eq) is added, and the mixture is stirred until all solids dissolve.
-
tert-Butyldiphenylsilyl chloride (TBDPSCl, 1.2 eq) is added, and the reaction is stirred at room temperature until completion (monitored by TLC).
-
The reaction mixture is diluted with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by flash column chromatography.
-
b) Deprotection of a TBDPS Ether
-
Methodology:
-
The TBDPS-protected sugar is dissolved in tetrahydrofuran (B95107) (THF).
-
A 1 M solution of tetra-n-butylammonium fluoride (TBAF) in THF (1.5 eq) is added.
-
The reaction is stirred at room temperature and monitored by TLC.
-
The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography.
-
Acetal Protecting Group
a) Synthesis of 4,6-O-Benzylidene-D-mannopyranose
-
Methodology:
-
D-mannose is suspended in benzaldehyde.
-
Anhydrous zinc chloride (catalytic amount) is added, and the mixture is stirred at room temperature. The reaction is often left for 24-48 hours.
-
The resulting viscous mixture is poured into a vigorously stirred mixture of water and petroleum ether.
-
The precipitated solid is collected by filtration, washed with water and petroleum ether, and dried to give the 4,6-O-benzylidene derivative.
-
b) Deprotection of a Benzylidene Acetal by Acidic Hydrolysis [10]
-
Methodology:
-
The benzylidene-protected sugar is dissolved in a mixture of acetic acid and water (e.g., 80% aqueous acetic acid).
-
The solution is heated (e.g., to 80 °C) and the reaction is monitored by TLC.
-
Upon completion, the solvent is removed by co-evaporation with toluene under reduced pressure.
-
The residue is purified by column chromatography or recrystallization.
-
References
- 1. Benzyl Ethers [organic-chemistry.org]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. Mild Deprotection of Benzyl Ether Protective Groups with Ozone [organic-chemistry.org]
- 4. Selectivity of 1-O-Propargyl-d-Mannose Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Practical and reliable synthesis of 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-beta-D-mannopyranose, a precursor of 2-deoxy-2-[18F]fluoro-D-glucose (FDG) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Introduction of tert-butyldiphenylsilyl (TBDPS) group - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. tert-Butyldiphenylsilyl - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. BJOC - Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C [beilstein-journals.org]
Validating Synthetic Pathways to Complex Oligosaccharides: A Comparative Guide Using 2,3,4,6-Tetra-O-benzyl-D-mannopyranose
For Researchers, Scientists, and Drug Development Professionals
The chemical synthesis of complex oligosaccharides is a cornerstone of glycobiology research and drug development. These intricate molecules play critical roles in a myriad of biological processes, making access to structurally defined glycans essential for elucidating their functions and developing novel therapeutics. 2,3,4,6-Tetra-O-benzyl-D-mannopyranose is a pivotal starting material in many synthetic routes due to the stability of the benzyl (B1604629) ether protecting groups under a wide range of reaction conditions and their facile removal during the final deprotection steps. This guide provides an objective comparison of synthetic strategies for complex mannose-containing oligosaccharides, leveraging this key building block, and is supported by experimental data from peer-reviewed literature.
Comparative Analysis of Synthetic Routes
The synthesis of complex oligosaccharides can be broadly categorized into linear and convergent strategies. To illustrate the validation of these approaches, we will compare the synthesis of two representative complex mannose-containing oligosaccharides: a branched mannotriose and a more complex Man₉GlcNAc₂ undecasaccharide.
Route 1: Linear Synthesis of a Branched α-D-Mannosyl Trisaccharide
This approach involves the sequential addition of monosaccharide units to a growing oligosaccharide chain. A notable example is the synthesis of a 3,6-branched α-D-mannosyl trisaccharide, a core structure found in N-linked glycans. The overall yield for this synthesis was reported to be 50.4%.[1]
Route 2: Convergent Synthesis of a Man₉GlcNAc₂ Undecasaccharide
Convergent strategies involve the synthesis of several oligosaccharide fragments, which are then coupled together to form the final complex molecule. This approach is often more efficient for the synthesis of larger oligosaccharides. The synthesis of the Man₉GlcNAc₂ undecasaccharide, a crucial component in HIV vaccine development, exemplifies this strategy. While a direct overall yield from the initial mannose building block is not explicitly stated in a single source, the yields of key fragment couplings are reported to be high, such as the stereoselective 5+6 glycosylation.[2] An optimized synthesis of this complex molecule yielded 290 mg of the final product.[2]
| Parameter | Route 1: Linear Synthesis of Branched Mannotriose | Route 2: Convergent Synthesis of Man₉GlcNAc₂ | Reference |
| Target Molecule | 3,6-branched α-D-mannosyl trisaccharide | Man₉GlcNAc₂ undecasaccharide | [1] |
| Overall Strategy | Linear synthesis | Convergent fragment assembly | [2] |
| Key Glycosylation Step Yield | 86% for the second glycosylation | 58% for a key 3+3 glycosylation to form a hexasaccharide fragment | [2] |
| Overall Yield | 50.4% | Not explicitly stated as a single figure, but involves multiple high-yielding steps. | [1] |
| Protecting Group Strategy | Benzoyl and Isopropylidene groups | Benzyl, Benzoyl, and other specialized protecting groups | [1][2] |
| Key Advantages | Straightforward, step-wise approach suitable for smaller oligosaccharides. | Efficient for large, complex oligosaccharides by allowing for the parallel synthesis of fragments. | N/A |
| Key Challenges | Can be lengthy and have lower overall yields for larger structures due to the number of sequential steps. | Requires careful planning of protecting group strategies to ensure orthogonality and selective deprotection for fragment coupling. | N/A |
Experimental Protocols
Detailed experimental procedures are critical for the successful replication and validation of synthetic routes. Below are representative protocols for key steps in the synthesis of complex oligosaccharides using this compound derivatives.
Preparation of a Glycosyl Donor from this compound
The conversion of the hemiacetal to a suitable glycosyl donor, such as a trichloroacetimidate (B1259523), is a common initial step.
-
Reaction: To a solution of this compound in anhydrous dichloromethane, add trichloroacetonitrile (B146778) and a catalytic amount of a strong base such as 1,8-diazabicycloundec-7-ene (DBU).
-
Conditions: The reaction is typically stirred at room temperature under an inert atmosphere (e.g., argon or nitrogen) until completion, as monitored by thin-layer chromatography (TLC).
-
Work-up: The reaction mixture is then concentrated and purified by silica (B1680970) gel chromatography to yield the desired α-mannopyranosyl trichloroacetimidate.
Glycosylation Reaction
The coupling of a glycosyl donor with a glycosyl acceptor is the central bond-forming reaction in oligosaccharide synthesis.
-
Reaction: The glycosyl acceptor, a partially protected mannoside with a free hydroxyl group, and the glycosyl donor (e.g., the trichloroacetimidate prepared above) are dissolved in an anhydrous solvent such as dichloromethane.[1]
-
Activation: The reaction is initiated by the addition of a catalytic amount of a Lewis acid, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), at low temperatures (e.g., -15 °C).[1]
-
Conditions: The reaction is stirred at low temperature and allowed to warm to room temperature over several hours. The progress is monitored by TLC.[1]
-
Work-up: Upon completion, the reaction is quenched with a base (e.g., triethylamine), filtered, and the filtrate is concentrated. The resulting residue is purified by silica gel chromatography to afford the protected oligosaccharide.[1]
Deprotection of Benzyl Ethers
The final step in the synthesis is the removal of all protecting groups to yield the native oligosaccharide. Benzyl ethers are typically removed by catalytic hydrogenation.[3]
-
Reaction: The fully protected oligosaccharide is dissolved in a suitable solvent system, such as a mixture of methanol, water, and acetic acid.
-
Catalyst: A palladium catalyst, such as 10% palladium on carbon (Pd/C), is added to the solution.[3]
-
Conditions: The reaction mixture is stirred under a hydrogen atmosphere (typically at atmospheric or slightly elevated pressure) until the reaction is complete, as indicated by TLC or mass spectrometry.
-
Work-up: The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated to yield the deprotected oligosaccharide. Further purification may be required, for example, by size-exclusion chromatography.
Visualizing the Synthetic Workflow
The following diagrams illustrate the logical flow of a typical synthetic route to a complex oligosaccharide.
Caption: A generalized workflow for the synthesis of a complex oligosaccharide.
The following diagram illustrates a convergent synthetic strategy.
References
assessing the efficiency of different catalysts for glycosylation with 2,3,4,6-Tetra-O-benzyl-D-mannopyranose
For Researchers, Scientists, and Drug Development Professionals
The stereoselective construction of glycosidic bonds is a cornerstone of synthetic carbohydrate chemistry, with profound implications for drug development and glycobiology. The glycosylation of mannose derivatives, such as 2,3,4,6-Tetra-O-benzyl-D-mannopyranose, presents a unique challenge due to the desire to control the formation of the 1,2-cis (α) or 1,2-trans (β) linkage. This guide provides a comparative assessment of different catalysts and promoter systems for the glycosylation of this perbenzylated mannosyl donor, supported by experimental data from the literature.
Comparison of Catalytic Systems
The efficiency and stereochemical outcome of glycosylation reactions are highly dependent on the catalyst or promoter system employed, the nature of the glycosyl donor and acceptor, and the reaction conditions. Below is a summary of various catalytic systems used for the glycosylation of mannosyl donors, including those structurally similar to this compound.
| Catalyst/Promoter | Glycosyl Donor | Glycosyl Acceptor | Solvent | Temp. (°C) | Time (h) | Yield (%) | α:β Ratio | Reference |
| Bismuth(III) triflate (Bi(OTf)₃) | 2,3,4,6-tetra-O-benzoyl-α-D-glucopyranosyl bromide | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | CH₂Cl₂ | RT | 20 | 98 | - | [1] |
| Bi(OTf)₃ | 2,3,4,6-tetra-O-benzyl-1-C-phenyl-α-D-glucopyranose | 2,3,4,6-tetra-O-benzyl-D-glucopyranose | CH₂Cl₂ | 0 | 15 | 55 | α-selective | [2] |
| NIS/TfOH | 3-O-picoloyl-protected glucosyl donor | Various | CH₂Cl₂ | - | - | 86 | 1:4 | [3] |
| Gold(I) Catalyst | 2,3,4,6-tetra-O-benzyl-D-glucosyl N-1,1-dimethylpropargyl carbamate | Primary alcohol | - | - | 1 | 81 | - | [4] |
| Urea derivative/K₂CO₃ | Per-O-benzylated D-mannopyranosyl chloride | Various | Benzene | Reflux | - | Excellent | α-selective | [5][6] |
| BSP/TTBP/Tf₂O | 2-O-Benzyl-4,6-O-benzylidene-3-deoxy-mannopyranosyl thioglycoside | C-nucleophile | CH₂Cl₂ | -65 | 3-12 | 75 | >1:20 | [7] |
Note: The data presented is compiled from various sources and may not represent a direct head-to-head comparison due to variations in glycosyl donors, acceptors, and reaction conditions. However, it provides valuable insights into the general performance of these catalytic systems.
Experimental Protocols
General Procedure for Glycosylation using Bismuth(III) triflate (Bi(OTf)₃)
This protocol is adapted from a procedure for the glycosylation of a related glucopyranosyl donor.[2]
-
To a suspension of Bismuth(III) triflate (Bi(OTf)₃, 0.05 eq.), the glycosyl donor (1.0 eq.), and activated molecular sieves (4 Å) in anhydrous dichloromethane (B109758) (CH₂Cl₂) is added the glycosyl acceptor (1.3 eq.) at 0 °C under an argon atmosphere.
-
The resulting mixture is stirred for the specified time (e.g., 15 hours).
-
The reaction is quenched by the addition of a saturated sodium bicarbonate (NaHCO₃) solution.
-
The reaction mixture is extracted with CH₂Cl₂, and the combined organic layers are washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and the solvent is evaporated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel.
General Procedure for Glycosylation using the NIS/TfOH System
This protocol is a general representation of the N-Iodosuccinimide/Trifluoromethanesulfonic acid promoter system.[3]
-
A solution of the glycosyl donor (1.0 eq.) and the glycosyl acceptor (1.2-1.5 eq.) in anhydrous dichloromethane (CH₂Cl₂) is cooled to the desired temperature (e.g., -40 °C to -78 °C) in the presence of activated molecular sieves (4 Å).
-
N-Iodosuccinimide (NIS, 1.2 eq.) is added to the mixture.
-
A catalytic amount of Trifluoromethanesulfonic acid (TfOH, 0.1-0.2 eq.) is then added dropwise.
-
The reaction is stirred at the specified temperature until completion, as monitored by thin-layer chromatography (TLC).
-
The reaction is quenched with a saturated solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) and sodium bicarbonate (NaHCO₃).
-
The mixture is diluted with CH₂Cl₂ and washed with saturated NaHCO₃ and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
The residue is purified by flash column chromatography.
Visualizing the Glycosylation Process
Experimental Workflow for a Typical Glycosylation Reaction
Caption: General experimental workflow for a catalyzed glycosylation reaction.
Logic for Assessing Catalyst Efficiency
Caption: Key factors for the assessment of glycosylation catalyst efficiency.
Concluding Remarks
The choice of catalyst for the glycosylation of this compound is a critical decision that significantly impacts the yield and stereochemical outcome of the reaction. While a universal, "one-size-fits-all" catalyst does not exist, this guide provides a framework for selecting an appropriate catalytic system based on the desired outcome. For instance, urea-based systems appear to favor the formation of α-mannosides, whereas promoter systems like BSP/TTBP/Tf₂O in conjunction with specific protecting group strategies can lead to high β-selectivity.[5][6][7] The continued development of novel catalysts and a deeper understanding of reaction mechanisms will undoubtedly lead to more efficient and selective methods for the synthesis of complex carbohydrates.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Cationic Gold(I)-Catalyzed Glycosylation with Glycosyl N-1,1-Dimethylpropargyl Carbamate donors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Recent Advances in Stereoselective Chemical O-Glycosylation Reactions [frontiersin.org]
- 6. Recent Advances in Stereoselective Chemical O-Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stereoselective C-Glycoside Formation with 2-O-Benzyl-4,6-O-benzylidene Protected 3-Deoxy Gluco-and Mannopyranoside Donors: Comparison with O-Glycoside Formation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Solution-Phase vs. Solid-Phase Synthesis of 2,3,4,6-Tetra-O-benzyl-D-mannopyranose
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Synthetic Strategies for a Key Mannose Derivative
The synthesis of protected monosaccharides is a cornerstone of carbohydrate chemistry, providing essential building blocks for the assembly of complex oligosaccharides and glycoconjugates. Among these, 2,3,4,6-Tetra-O-benzyl-D-mannopyranose stands out as a crucial intermediate in the synthesis of various biologically active molecules. The choice of synthetic methodology, primarily between traditional solution-phase synthesis and modern solid-phase techniques, significantly impacts efficiency, scalability, and purification strategies. This guide provides an objective comparison of these two approaches for the preparation of this compound, supported by experimental data and detailed protocols.
At a Glance: Key Performance Metrics
A critical evaluation of solution-phase and solid-phase synthesis reveals distinct advantages and disadvantages for each method. The following table summarizes key quantitative data, highlighting the trade-offs between the two approaches.
| Parameter | Solution-Phase Synthesis | Solid-Phase Synthesis |
| Overall Yield | Typically higher, in the range of 60-70% | Generally lower, around 30-40% |
| Reaction Time (per step) | Shorter, 2-6 hours per benzylation step | Longer, includes swelling, reaction, and washing times (approx. 12 hours per cycle)[1] |
| Reagent Equivalents (per step) | Fewer equivalents of reagents required (e.g., 2.5 eq. of donor)[1] | Requires a larger excess of reagents to drive reactions to completion (e.g., 7.5 eq. of donor)[1] |
| Purification | Requires chromatographic purification after each step, which can be time-consuming | Simplified purification; intermediates are washed on the solid support, with a final purification after cleavage |
| Scalability | More readily scalable to larger quantities | Scalability can be limited by the capacity of the solid support |
| Automation Potential | Limited | High potential for automation |
The Synthetic Pathways: A Visual Comparison
The workflows for solution-phase and solid-phase synthesis of this compound differ fundamentally in their approach to reactant handling and purification.
Caption: Workflow comparison of solution-phase and solid-phase synthesis.
Experimental Protocols
Solution-Phase Synthesis Protocol
This protocol outlines a representative multi-step solution-phase synthesis starting from methyl α-D-mannopyranoside.
Step 1: Synthesis of Methyl 2,3,4,6-tetra-O-benzyl-α-D-mannopyranoside
-
Materials: Methyl α-D-mannopyranoside, sodium hydride (NaH), benzyl (B1604629) bromide (BnBr), N,N-dimethylformamide (DMF).
-
Procedure:
-
Dissolve methyl α-D-mannopyranoside in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium hydride portion-wise with stirring.
-
After the evolution of hydrogen gas ceases, add benzyl bromide dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of methanol (B129727).
-
Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (e.g., hexane/ethyl acetate gradient) to yield methyl 2,3,4,6-tetra-O-benzyl-α-D-mannopyranoside.
-
-
Typical Yield: 85-95%.
Step 2: Hydrolysis to this compound
-
Materials: Methyl 2,3,4,6-tetra-O-benzyl-α-D-mannopyranoside, acetic acid, sulfuric acid.
-
Procedure:
-
Dissolve the benzylated methyl glycoside in a mixture of acetic acid and water.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture at 80-90 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane (B109758) or ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product by column chromatography.
-
-
Typical Yield: 70-80%.
Solid-Phase Synthesis Protocol (A Representative Approach)
This protocol describes a plausible, though less commonly documented, approach for the solid-phase synthesis of the target molecule.
Step 1: Attachment of a Mannose Derivative to a Solid Support (e.g., Merrifield's Resin)
-
Materials: Merrifield's resin, a suitable mannose derivative with a free anomeric hydroxyl and a linker-compatible functional group (e.g., a carboxylic acid at C-6 of a protected mannose), dicyclohexylcarbodiimide (B1669883) (DCC), 4-dimethylaminopyridine (B28879) (DMAP), DMF.
-
Procedure:
-
Swell the Merrifield's resin in DMF.
-
In a separate flask, dissolve the mannose derivative, DCC, and DMAP in DMF.
-
Add the solution to the swollen resin and shake at room temperature for 24 hours.
-
Filter the resin and wash sequentially with DMF, dichloromethane, and methanol to remove unreacted reagents.
-
Dry the resin under vacuum.
-
Step 2: On-Resin Benzylation
-
Materials: Resin-bound mannose derivative, sodium hydride, benzyl bromide, DMF.
-
Procedure:
-
Swell the resin in anhydrous DMF.
-
Add sodium hydride and shake the mixture for 1-2 hours.
-
Add benzyl bromide and continue shaking for 24-48 hours.
-
Filter the resin and wash thoroughly with DMF, dichloromethane, and methanol.
-
Repeat the benzylation step to ensure complete reaction of all hydroxyl groups.
-
Step 3: Cleavage from the Solid Support
-
Materials: Benzylated resin, trifluoroacetic acid (TFA), dichloromethane.
-
Procedure:
-
Swell the dried, benzylated resin in dichloromethane.
-
Add a solution of TFA in dichloromethane (e.g., 95:5 v/v).
-
Shake the mixture at room temperature for 1-2 hours.
-
Filter the resin and wash with dichloromethane.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
-
Typical Yield: The cleavage and purification steps can result in yields of 50-70%.
Discussion and Conclusion
The choice between solution-phase and solid-phase synthesis for this compound depends heavily on the specific research goals.
Solution-phase synthesis remains a robust and high-yielding method, particularly advantageous for large-scale production where the cost of reagents and the efficiency of each step are paramount. The primary drawback is the need for laborious chromatographic purification after each reaction step, which can be a significant bottleneck in the overall workflow.
Solid-phase synthesis , on the other hand, offers a streamlined process with simplified purification of intermediates. This makes it an attractive option for the rapid synthesis of small quantities of material and for the generation of compound libraries. The potential for automation further enhances its appeal for high-throughput applications. However, the overall yields are often lower, and the cost of the solid support and the larger excess of reagents required can be a limiting factor.
For researchers focused on producing large quantities of this compound with high purity, solution-phase synthesis is likely the more practical approach. Conversely, for those engaged in exploratory research, methods development, or the synthesis of diverse derivatives where speed and ease of purification are prioritized, solid-phase synthesis presents a compelling alternative. The continued development of novel solid supports and cleavage strategies is expected to further enhance the utility of solid-phase carbohydrate synthesis in the future.
References
evaluating the performance of 2,3,4,6-Tetra-O-benzyl-D-mannopyranose in enzymatic glycosylation
For researchers, scientists, and drug development professionals, the selection of an appropriate mannose donor is a critical step in the chemoenzymatic synthesis of glycoconjugates. This guide provides a comparative analysis of commonly employed mannose donors in enzymatic glycosylation, with a special evaluation of the performance of 2,3,4,6-Tetra-O-benzyl-D-mannopyranose.
While chemically synthesized, protected monosaccharides like this compound are staples in traditional organic synthesis, their application in enzymatic glycosylation is fundamentally limited. Glycosyltransferases, the enzymes that catalyze the formation of glycosidic bonds, have highly specific active sites that recognize and bind to the unprotected hydroxyl groups of the donor sugar. The bulky benzyl (B1604629) protecting groups on this compound sterically hinder its entry and proper orientation within the enzyme's active site, rendering it an unsuitable substrate for most glycosyltransferases.
In contrast, the natural donor for mannosyltransferases is Guanosine Diphosphate mannose (GDP-mannose).[1] However, the cost and instability of sugar nucleotides have driven the exploration of alternative mannose donors for in vitro enzymatic glycosylation. This guide focuses on the performance of viable alternatives, including GDP-mannose, Mannosyl Phosphates, and Mannosyl Fluorides.
Performance Comparison of Mannose Donors
The efficiency of a mannose donor in enzymatic glycosylation is evaluated based on several parameters, including reaction yield, stereoselectivity, and the range of compatible enzymes. The following table summarizes the performance of common mannose donors.
| Donor Molecule | Enzyme Compatibility | Typical Yield | Stereoselectivity | Key Advantages | Key Disadvantages |
| GDP-mannose | Broad range of mannosyltransferases | High | High (Enzyme-dependent) | Natural substrate, high efficiency.[2][3] | High cost, limited stability.[2] |
| α-D-Mannose-1-phosphate | Glycoside Phosphorylases | Moderate to High | High (Enzyme-dependent) | More stable than sugar nucleotides, can be used in reverse phosphorolysis.[4] | Requires specific phosphorylase enzymes. |
| α-D-Mannosyl Fluoride | Glycosidases (wild-type and mutants), Glycosynthases | Variable | High (Enzyme-dependent) | Good stability, can be used with readily available glycosidases.[5][6][7] | Reaction can be slow, potential for hydrolysis by wild-type enzymes.[5] |
| This compound | Generally Incompatible | Negligible to None | N/A | Stable, readily synthesized. | Benzyl protecting groups prevent recognition and binding by glycosyltransferases. |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are representative protocols for enzymatic glycosylation using different mannose donors.
Protocol 1: Enzymatic Glycosylation using GDP-mannose and a Mannosyltransferase
This protocol is adapted from a method for the in vitro synthesis of lipid-linked oligosaccharides.[2][3]
Materials:
-
Mannosyltransferase (e.g., ALG1ΔTM)
-
Acceptor substrate (e.g., phytanyl-PP-(GlcNAc)2)
-
GDP-mannose (donor substrate)
-
Reaction Buffer (e.g., pH 7.0-8.0)
-
MgCl2 (cofactor)
Procedure:
-
Prepare a reaction mixture containing the acceptor substrate, GDP-mannose, and MgCl2 in the reaction buffer.
-
Initiate the reaction by adding the mannosyltransferase.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specified time (e.g., 4 hours).
-
Monitor the reaction progress by a suitable method, such as High-Performance Anion-Exchange Chromatography (HPAEC).
-
Terminate the reaction and purify the glycosylated product.
Protocol 2: Enzymatic β-Mannosylation using a Glycoside Hydrolase
This protocol describes the transglycosylation reaction catalyzed by a β-mannosidase activity found in a commercial enzyme preparation.[8]
Materials:
-
Enzyme source with β-mannosidase activity (e.g., Novozym 188)
-
Acceptor substrate (e.g., Tyrosol)
-
Donor substrate (e.g., β-D-mannopyranosyl-(1→4)-D-mannose - mannobiose)
-
Reaction Buffer (e.g., 0.1 M acetate (B1210297) buffer, pH 5.0)
Procedure:
-
Dissolve the acceptor and donor substrates in the reaction buffer.
-
Add the enzyme preparation to the solution.
-
Incubate the reaction at a controlled temperature (e.g., 37°C) with agitation.
-
Monitor the formation of the product over time by taking aliquots and analyzing them by HPLC.
-
Quench the reaction at the optimal time point to maximize product yield and minimize secondary hydrolysis.
-
Purify the β-mannosylated product.
Signaling Pathways and Experimental Workflows
Visualizing the complex processes in enzymatic glycosylation aids in understanding the underlying mechanisms.
Caption: Enzymatic mannosylation pathways with different donors.
Caption: General experimental workflow for enzymatic glycosylation.
References
- 1. Recent advancements in understanding mammalian O-mannosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. One pot synthesis of GDP-mannose by a multi-enzyme cascade for enzymatic assembly of lipid-linked oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. One pot synthesis of GDP‐mannose by a multi‐enzyme cascade for enzymatic assembly of lipid‐linked oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of Glycoside Phosphorylases in Mannose Foraging by Human Gut Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glycosyl fluorides in enzymatic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The hydrolysis of glycosyl fluorides by glycosidases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The hydrolysis of glycosyl fluorides by glycosidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
2,3,4,6-Tetra-O-benzyl-D-mannopyranose vs 2,3,4,6-tetra-O-acetyl-D-mannopyranose in glycosylation reactions
For researchers and professionals in carbohydrate chemistry and drug development, the choice of protecting groups is a critical determinant of success in glycosylation reactions. The stereochemical outcome, yield, and reactivity of a glycosyl donor are profoundly influenced by the nature of these groups. This guide provides an objective, data-supported comparison between two common mannose donors: 2,3,4,6-Tetra-O-benzyl-D-mannopyranose and 2,3,4,6-tetra-O-acetyl-D-mannopyranose.
Core Principle: The Influence of the C2-Protecting Group
The primary difference in the glycosylation behavior of these two donors stems from the nature of the protecting group at the C2 position. This group can either be "participating" or "non-participating," a factor that directly dictates the reaction mechanism and its stereochemical outcome.[1][2][3][4]
-
2,3,4,6-tetra-O-acetyl-D-mannopyranose: The acetyl group at the C2 position is a classic participating group .[1][3] Upon activation of the anomeric leaving group, the carbonyl oxygen of the C2-acetyl moiety attacks the anomeric carbon. This "neighboring group participation" forms a stable, bicyclic dioxolenium ion intermediate.[1][3] This intermediate effectively blocks the α-face of the mannose ring. Consequently, the incoming glycosyl acceptor can only attack from the opposite (β) face, resulting in a highly stereoselective formation of the 1,2-trans-glycoside .[1][3] For a mannose donor, this corresponds to the α-anomer .
-
This compound: The benzyl (B1604629) group at the C2 position is a non-participating group .[1] As an ether, it lacks a nucleophilic atom positioned to form a cyclic intermediate. The reaction, therefore, typically proceeds through a more transient and conformationally flexible oxocarbenium ion intermediate.[5] The lack of a participating group means that the acceptor can approach from either the α- or β-face. While factors like the anomeric effect, solvent, and promoter can influence the outcome, reactions with non-participating mannosyl donors often favor the formation of the thermodynamically more stable β-anomer .[5][6]
Performance and Stereoselectivity Comparison
The choice between benzyl and acetyl protecting groups leads to predictable differences in stereochemical outcomes. While yields are highly dependent on the specific glycosyl acceptor and reaction conditions, the directing effect of the C2-protecting group is a consistent principle.
| Feature | This compound | 2,3,4,6-tetra-O-acetyl-D-mannopyranose |
| C2-Protecting Group | Benzyl (ether) | Acetyl (ester) |
| Participation Type | Non-participating[1] | Participating[1][3] |
| Key Intermediate | Oxocarbenium ion | Dioxolenium ion[1][3] |
| Predominant Product | β-Mannoside (1,2-cis)[5][6] | α-Mannoside (1,2-trans)[1][3] |
| Stereoselectivity | Often yields α/β mixtures, requires optimization | Generally high α-selectivity |
| Donor Reactivity | Generally higher due to electron-donating benzyl groups | Generally lower due to electron-withdrawing acetyl groups |
| Deprotection | Harsher conditions (e.g., catalytic hydrogenation) | Mild basic conditions (e.g., Zemplén deacetylation) |
Experimental Protocols
The following are generalized protocols representative of glycosylation reactions using donors derived from the title compounds. Glycosyl donors are typically activated as glycosyl halides, trichloroacetimidates, or thioglycosides rather than using the free hemiacetal directly.
Protocol 1: β-Mannosylation with a Benzyl-Protected Donor
This protocol is adapted from methods using non-participating thioglycoside donors, which are commonly prepared from the corresponding benzylated sugar.[6][7]
-
Preparation: To a flame-dried flask under an argon atmosphere, add the benzyl-protected mannosyl thioglycoside donor (1.0 equiv.), the glycosyl acceptor (1.5 equiv.), and freshly activated 4 Å molecular sieves in anhydrous dichloromethane (B109758) (DCM) to a concentration of 0.05 M.
-
Pre-activation: Cool the stirred suspension to -65 °C. Add 2,6-di-tert-butyl-4-methylpyridine (B104953) (TTBP, 1.5 equiv.) and 1-benzenesulfinylpiperidine (BSP, 1.2 equiv.).
-
Activation: Add trifluoromethanesulfonic anhydride (B1165640) (Tf₂O, 1.2 equiv.) dropwise. Stir the mixture for 30-60 minutes at -65 °C.
-
Glycosylation: Slowly add a solution of the glycosyl acceptor in DCM. Allow the reaction to proceed for 2-12 hours, monitoring by Thin Layer Chromatography (TLC).
-
Quenching and Work-up: Quench the reaction at low temperature with saturated aqueous NaHCO₃. Allow the mixture to warm to room temperature, dilute with DCM, and filter through Celite. Wash the organic phase with saturated NaHCO₃ and brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the resulting product mixture by silica (B1680970) gel column chromatography.
Protocol 2: α-Mannosylation with an Acetyl-Protected Donor
This protocol describes a general procedure using a glycosyl trichloroacetimidate (B1259523) donor, a common and effective donor prepared from the acetyl-protected mannose.
-
Preparation: To a flame-dried flask under an argon atmosphere, add the acetyl-protected mannosyl trichloroacetimidate donor (1.2 equiv.), the glycosyl acceptor (1.0 equiv.), and activated 4 Å molecular sieves in anhydrous DCM.
-
Reaction Initiation: Cool the stirred suspension to -40 °C. Add a solution of trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf, 0.1-0.2 equiv.) in DCM dropwise.
-
Glycosylation: Stir the reaction at -40 °C to 0 °C for 1-4 hours. Monitor the consumption of the acceptor by TLC.
-
Quenching and Work-up: Quench the reaction by adding solid NaHCO₃ or a few drops of triethylamine. Filter the mixture, and concentrate the filtrate.
-
Purification: Dissolve the residue in a suitable solvent like ethyl acetate, wash with saturated NaHCO₃ and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by silica gel column chromatography.
Conclusion and Recommendations
The selection between this compound and 2,3,4,6-tetra-O-acetyl-D-mannopyranose should be guided primarily by the desired stereochemical outcome.
-
Choose 2,3,4,6-tetra-O-acetyl-D-mannopyranose (or its derivatives) when the primary goal is the stereoselective synthesis of α-mannosides . The participating effect of the C2-acetyl group provides a reliable method for achieving the 1,2-trans linkage. The acetyl groups are also advantageous for their ease of removal under mild conditions.
-
Choose this compound when the target is a β-mannoside . While selectivity can be variable and dependent on conditions, the non-participating nature of the benzyl group is a prerequisite for forming the 1,2-cis linkage. Researchers should be prepared to screen various promoters, solvents, and temperatures to optimize the α/β ratio. Benzyl groups offer stability to a wide range of reaction conditions but require more stringent methods for their eventual cleavage.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Strategies toward protecting group-free glycosylation through selective activation of the anomeric center [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. Stereoselective C-Glycoside Formation with 2-O-Benzyl-4,6-O-benzylidene Protected 3-Deoxy Gluco-and Mannopyranoside Donors: Comparison with O-Glycoside Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4,6-O-Benzylidene-Directed β-Mannopyranosylation and α-Glucopyranosylation: the 2-Deoxy-2-fluoro- and 3-Deoxy-3-fluoro- Series of Donors and the Importance of the O2-C2-C3-O3 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2,3,4,6-Tetra-O-benzyl-D-mannopyranose: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the safe and compliant disposal of laboratory chemicals is a critical aspect of laboratory operations. This guide provides detailed procedures for the proper disposal of 2,3,4,6-Tetra-O-benzyl-D-mannopyranose, ensuring the safety of personnel and the protection of the environment.
Key Safety and Physical Information
Based on available data, this compound is classified as not a dangerous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS)[1]. However, it is imperative to handle all laboratory chemicals with appropriate care.
| Property | Value | Source |
| GHS Classification | Not a dangerous substance | [1] |
| Appearance | Colorless to pale yellow oil or slightly yellow syrup | [2] |
| Molecular Formula | C₃₄H₃₆O₆ | [2][3][4] |
| Molecular Weight | 540.65 g/mol | [2][3][4] |
| Storage Temperature | 0-8°C (short term), -20°C (long term) | [2][4][5] |
Experimental Protocols: Disposal Procedures
The following step-by-step procedures are based on general guidelines for the disposal of non-hazardous solid and liquid chemical waste in a laboratory setting.
Unused or Surplus Product
For the disposal of unwanted this compound, which is an oily liquid, the following steps should be taken:
-
Waste Identification and Collection :
-
Collect the unused product in a designated and clearly labeled waste container. The label should include the chemical name: "this compound".
-
Ensure the container is compatible with the chemical and is securely sealed to prevent leaks or spills.
-
-
Disposal as Non-Hazardous Waste :
-
Since it is classified as non-hazardous, it may be disposed of through your institution's chemical waste program for non-hazardous materials.
-
Do not mix with hazardous waste streams such as halogenated solvents or heavy metals.
-
Empty Containers
Properly decontaminated containers can typically be disposed of as regular laboratory glass or plastic waste.
-
Triple Rinsing :
-
Rinse the empty container three times with a suitable solvent in which this compound is soluble.
-
Collect the rinsate (the solvent from rinsing) and manage it as chemical waste. The classification of the rinsate will depend on the solvent used.
-
-
Container Disposal :
-
After triple rinsing, deface or remove the original label to prevent misidentification.
-
Dispose of the clean, empty container in the appropriate laboratory waste stream (e.g., glass recycling or regular trash).
-
Contaminated Labware and Personal Protective Equipment (PPE)
Disposable items such as gloves, pipette tips, and paper towels contaminated with this compound should be managed as follows:
-
Collection :
-
Place all contaminated solid waste into a designated, clearly labeled waste bag or container.
-
The label should indicate that the container holds non-hazardous chemical-contaminated waste.
-
-
Disposal :
-
Dispose of the container through your institution's established procedures for solid laboratory waste.
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and disposal protocols and the manufacturer's safety data sheet (SDS) for the most accurate and up-to-date information.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 2,3,4,6-Tetra-O-benzyl-D-mannopyranose
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This document provides essential, immediate safety and logistical information for handling 2,3,4,6-Tetra-O-benzyl-D-mannopyranose, a key intermediate in carbohydrate chemistry. Adherence to these guidelines is critical for personal safety and maintaining the integrity of your research.
While this compound is not classified as a dangerous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), proper handling and disposal are still necessary to minimize any potential risks[1]. This guide outlines the recommended personal protective equipment (PPE), operational procedures, and disposal plans to ensure safe and efficient use of this compound in your laboratory.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound, based on safety data sheet recommendations.
| Body Part | PPE Recommendation | Specifications |
| Eyes | Safety Glasses with Side Shields | Ensure a snug fit and adequate splash protection. |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are suitable. Inspect for tears or degradation before each use. |
| Body | Laboratory Coat | Standard lab coat to protect clothing and skin from accidental spills. |
| Respiratory | Not generally required | Use in a well-ventilated area. If dusts or aerosols are generated, a NIOSH-approved respirator may be necessary. |
Operational Plan: A Step-by-Step Workflow
Following a structured operational plan is crucial for minimizing exposure and ensuring the efficient use of this compound.
Experimental Protocol:
-
Review Safety Data Sheet (SDS): Before handling, thoroughly review the SDS for this compound[2].
-
Don Appropriate PPE: As outlined in the table above, wear safety glasses, a lab coat, and suitable chemical-resistant gloves.
-
Weighing: Conduct weighing operations in a well-ventilated area or a chemical fume hood to avoid inhalation of any fine particles.
-
Dissolving: This compound is soluble in solvents such as dichloromethane (B109758) (DCM), dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), ethyl acetate (B1210297) (EtOAc), and methanol[1]. Add the solvent to the solid slowly to avoid splashing.
-
Reaction: Perform all reactions within a fume hood.
-
Storage: Store the compound at 0-8°C[1][3]. Some suppliers recommend storage at -20°C for long-term stability[4][5].
Disposal Plan
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
Waste Segregation and Disposal:
-
Solid Waste: Collect any unused or contaminated solid this compound in a clearly labeled, sealed container for chemical waste.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, labeled container for halogenated or non-halogenated solvent waste, depending on the solvent used.
-
Contaminated Materials: Dispose of any contaminated materials, such as gloves, weighing paper, and pipette tips, in the solid chemical waste container.
Disposal Procedure:
All chemical waste should be disposed of through your institution's environmental health and safety (EHS) office. Do not dispose of this chemical down the drain or in regular trash.
By adhering to these safety and logistical guidelines, you can ensure a secure working environment and contribute to the responsible practice of scientific research.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
